molecular formula C6H9N3O B3310000 (6-Methoxypyridazin-3-YL)methanamine CAS No. 944896-30-4

(6-Methoxypyridazin-3-YL)methanamine

Cat. No.: B3310000
CAS No.: 944896-30-4
M. Wt: 139.16
InChI Key: OJJIBQJQYBAKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxypyridazin-3-YL)methanamine is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methoxypyridazin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJIBQJQYBAKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(6-Methoxypyridazin-3-YL)methanamine: A Strategic Building Block in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of pharmacophore building blocks is the foundation of successful drug design. (6-Methoxypyridazin-3-yl)methanamine has emerged as a highly versatile primary amine appended to a methoxypyridazine core. As a Senior Application Scientist, I have observed its increasing adoption in the synthesis of complex targeted therapeutics, particularly in the development of kinase inhibitors and nuclear receptor modulators.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, physicochemical properties, and field-proven synthetic protocols. By understanding the causality behind its reactivity and binding mechanics, drug development professionals can better leverage this building block to optimize lead compounds.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core identity .

ParameterSpecification
IUPAC Name This compound
CAS Number (Free Base) 944896-30-4
CAS Number (HCl Salt) 1883347-29-2
CAS Number (2HCl Salt) 1909348-19-1
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
SMILES NCC1=NN=C(OC)C=C1

Structural Rationale in Medicinal Chemistry

The selection of this compound over simpler analogs (such as benzylamine) is driven by strict structure-activity relationship (SAR) requirements:

  • Reduced Lipophilicity (LogP): The introduction of two adjacent nitrogen atoms in the pyridazine ring significantly lowers the partition coefficient compared to a standard phenyl ring. This is critical for avoiding non-specific protein binding and improving aqueous solubility.

  • Hydrogen Bond Acceptor Density: The pyridazine core acts as a potent bidentate hydrogen bond acceptor. This allows for highly specific, directional interactions with kinase hinge regions or the ligand-binding domains of nuclear receptors.

  • Electronic and Steric Tuning: The C6 methoxy group serves a dual purpose. Electronically, it donates electron density into the aromatic system, modulating the pKa of the pyridazine nitrogens. Sterically, it provides a defined, compact lipophilic vector that can project into hydrophobic sub-pockets without incurring the massive lipophilic penalty associated with larger alkoxy groups.

  • Linker Flexibility: The methanamine spacer (an sp³ hybridized carbon) decouples the rigid aromatic system from the primary amine. This rotational freedom allows the pharmacophore to adopt the optimal dihedral angle required for target engagement.

Synthetic Workflows & Experimental Protocols

To ensure high-yield incorporation of this building block, protocols must be designed as self-validating systems. Below are the optimized methodologies for the two most common functionalization pathways.

Protocol 1: HATU-Mediated Amide Coupling

Objective: Conjugate this compound to a sterically hindered or electron-deficient carboxylic acid intermediate.

  • Preparation: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solubilizes both the organic precursors and the highly polar coupling reagents without participating in the reaction.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is selected as a sterically hindered, non-nucleophilic base; it deprotonates the acid to facilitate activation without competing as a nucleophile.

  • Coupling: Add this compound hydrochloride (1.1 eq) to the activated mixture.

    • Causality: The excess DIPEA is mathematically calculated to neutralize the HCl salt of the amine, liberating the free primary amine for nucleophilic attack on the active ester.

  • Validation & Quality Control (Self-Validating System):

    • In-Process Check: Monitor via LC-MS. The disappearance of the carboxylic acid mass and the appearance of the target amide mass (M+H) validates the coupling.

    • Self-Correction: If the active ester forms (visible on LC-MS) but coupling stalls, it indicates insufficient free amine. Adding an additional 1.0 eq of DIPEA corrects the pH, neutralizing residual HCl and driving the reaction to completion.

AmideCoupling A Carboxylic Acid Precursor B HATU / DIPEA in DMF A->B Activation C Active Ester Intermediate B->C D (6-Methoxypyridazin-3-yl) methanamine C->D Nucleophilic Attack E Target Amide Product D->E Coupling

Fig 1: HATU-mediated amide coupling workflow for this compound.

Protocol 2: Reductive Amination

Objective: Synthesize secondary amines by coupling the methanamine with an aldehyde.

  • Imine Formation: Combine the target aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Causality: DCE is chosen over DCM for its higher boiling point, allowing for mild heating if the aldehyde is hindered. Acetic acid acts as a mild catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack without over-protonating the basic amine.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Causality: STAB is a mild, chemoselective reducing agent. It selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted primary alcohol byproducts.

  • Validation & Quality Control (Self-Validating System):

    • In-Process Check: Perform Thin-Layer Chromatography (TLC). The product will be UV active at 254 nm (due to the pyridazine ring). A new, more polar spot that stains positive with ninhydrin confirms secondary amine formation.

    • Self-Correction: If dialkylation occurs (tertiary amine formation), reduce the equivalents of aldehyde to 0.9 eq and add the STAB immediately rather than waiting for complete imine formation. This kinetically favors the mono-alkylated product.

Therapeutic Applications & Pathway Modulation

This building block has been heavily utilized in the synthesis of advanced therapeutics, most notably Retinoic acid receptor-related orphan receptor gamma (RORγ) inverse agonists and TGF-β receptor type 1 (TGFBR1) inhibitors .

In RORγ modulation, the methoxypyridazine moiety is strategically positioned to occupy a specific sub-pocket within the receptor's ligand-binding domain (LBD). By binding to this allosteric site, the compound forces a conformational change that prevents the recruitment of necessary co-activators, thereby suppressing the transcription of pro-inflammatory cytokines like IL-17.

RORgPathway Ligand Methoxypyridazine Derivative RORg RORγ Receptor (LBD Binding) Ligand->RORg Inverse Agonism CoAct Co-activator Recruitment Blockade RORg->CoAct Conformational Change Tx IL-17 Transcription Suppression CoAct->Tx Pathway Inhibition Disease Autoimmune Disease Amelioration Tx->Disease Therapeutic Efficacy

Fig 2: Mechanism of action for RORγ inverse agonists utilizing the methoxypyridazine core.

Handling, Storage, and Safety

To maintain the integrity of this compound, strict storage protocols must be adhered to:

  • Hygroscopicity: The hydrochloride (HCl) and dihydrochloride salts are highly hygroscopic. Exposure to ambient moisture will result in rapid degradation and inaccurate equivalent weighing during synthesis.

  • Storage Protocol: Store sealed at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Self-Validating Check: Before use, inspect the reagent. A free-flowing powder indicates structural integrity; clumping or a gummy texture indicates moisture ingress, necessitating re-lyophilization or discarding of the batch.

References

  • European Patent Office. "EP 3294713 B1 - SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS.
  • World Intellectual Property Organization. "WO2016057278A1 - Aminopyridyloxypyrazole compounds.

Technical Guide: (4S)-4-Methyl-2,5-Thiazolidinedione (CAS 16964-94-6)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (4S)-4-Methyl-2,5-thiazolidinedione (CAS 16964-94-6).

Editorial Note on CAS 16964-24-6: The alphanumeric string "16964-24-6" provided in the topic request does not correspond to a valid Chemical Abstracts Service (CAS) registry number. It is, however, the ISBN-13 suffix for the book Contra el fanatismo (ISBN 978-84-16964-24-6). Based on the requested audience ("drug development professionals") and the string's similarity to a known pharmaceutical intermediate, this guide focuses on CAS 16964-94-6 , a structural analog critical in the synthesis of thiazolidinedione (TZD) class antidiabetic drugs.

Executive Summary

(4S)-4-Methyl-2,5-thiazolidinedione is a chiral heterocyclic compound serving as a specialized scaffold in medicinal chemistry. It belongs to the thiazolidinedione (glitazone) class, which are potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . While the unsubstituted 2,4-thiazolidinedione (CAS 2295-31-0) is the primary pharmacophore for drugs like Pioglitazone and Rosiglitazone, the 4-methyl substituted variant (CAS 16964-94-6) allows for stereoselective synthesis and structure-activity relationship (SAR) studies targeting improved metabolic stability and receptor binding affinity.

Physicochemical Profile

The following data characterizes the specific (4S) enantiomer.

PropertySpecification
CAS Registry Number 16964-94-6
IUPAC Name (4S)-4-methyl-1,3-thiazolidine-2,5-dione
Molecular Formula C₄H₅NO₂S
Molecular Weight 131.15 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water
Melting Point ~50–55 °C (Derivative dependent; unsubstituted TZD is 123–125 °C)
Chirality S-enantiomer (derived from L-Alanine precursors)
pKa ~6.0–7.0 (Acidic NH proton)
Structural Visualization

The following diagram illustrates the core structure and its potential for derivatization at the C-5 position (Knoevenagel condensation site) and N-3 position.

G TZD_Core (4S)-4-Methyl-2,5-thiazolidinedione (Core Scaffold) C5_Site C-5 Methylene (Active Site for Aldehyde Condensation) TZD_Core->C5_Site Primary Derivatization N3_Site N-3 Amine (Site for Alkylation) TZD_Core->N3_Site Secondary Derivatization Chiral_Center C-4 Chiral Center (S-Configuration) TZD_Core->Chiral_Center Stereochemistry Source

Figure 1: Functional sites of the (4S)-4-Methyl-2,5-thiazolidinedione scaffold.

Synthesis & Experimental Protocols

Mechanistic Pathway

The synthesis of 2,4-thiazolidinediones typically involves the cyclization of alpha-halo acids with thiourea. For the (4S)-4-methyl derivative, the starting material is often derived from L-Alanine to maintain chirality.

Core Reaction:

  • Precursor: L-2-Chloropropionic acid (retains configuration or inverts depending on mechanism) + Thiourea.

  • Intermediate: 2-Imino-4-methylthiazolidin-4-one.

  • Hydrolysis: Acidic hydrolysis converts the imine to the ketone, yielding the dione.

Laboratory Protocol: General Synthesis of Thiazolidinedione Scaffold

Note: This protocol describes the standard TZD synthesis adapted for substituted derivatives. All steps must be performed in a fume hood.

Reagents:

  • Chloroacetic acid (or 2-chloropropionic acid for methyl derivative)

  • Thiourea[1][2]

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Water

Step-by-Step Methodology:

  • Activation: In a 250 mL round-bottom flask, dissolve 0.6 mol of the alpha-halo acid (e.g., 2-chloropropionic acid) in 60 mL of water.

  • Addition: Add a solution of 0.6 mol Thiourea dissolved in 60 mL of water. Stir for 15 minutes.

  • Cyclization: Slowly add 60 mL of concentrated HCl dropwise. The reaction is exothermic; ensure cooling if temperature exceeds 60°C.

  • Reflux: Attach a reflux condenser and heat the mixture at 100–110°C for 10–12 hours.

    • Checkpoint: Monitor via TLC (Benzene:Ethyl Acetate 8:2) for the disappearance of starting materials.

  • Isolation: Cool the reaction mixture to room temperature. The product typically solidifies as a cluster of white/pale yellow crystals.

  • Purification: Filter the solid and wash with cold water to remove residual acid. Recrystallize from ethanol to obtain the pure (4S)-4-methyl-2,5-thiazolidinedione.

Synthesis Workflow Diagram

Synthesis Start Start: Alpha-Halo Acid + Thiourea Step1 1. Mix in Water (15 min stir) Start->Step1 Step2 2. Add Conc. HCl (Dropwise) Step1->Step2 Step3 3. Reflux 100-110°C (10-12 hrs) Step2->Step3 Step4 4. Cool & Filter Precipitate Step3->Step4 Step5 5. Recrystallize (Ethanol) Step4->Step5 End Final Product: (4S)-4-Methyl-2,5-thiazolidinedione Step5->End

Figure 2: Standard bench-scale synthesis workflow for thiazolidinedione derivatives.

Applications in Drug Development[3]

PPARγ Agonism & Diabetes Research

The thiazolidinedione ring is the essential pharmacophore for PPARγ binding. The acidic proton at the N-3 position and the carbonyl groups form hydrogen bonds with amino acid residues (e.g., His323, Tyr473) in the receptor's ligand-binding domain.

  • Research Use: CAS 16964-94-6 is used to synthesize "Next-Generation" glitazones that attempt to reduce side effects (weight gain, edema) associated with traditional drugs like Rosiglitazone.

  • Mechanism: The 4-methyl substitution introduces steric bulk that can alter the conformation of the ligand-receptor complex, potentially modulating the partial agonist activity.

Knoevenagel Condensation

The methylene group at C-5 is highly active. Researchers utilize this compound as a nucleophile in Knoevenagel condensations with aromatic aldehydes to generate diverse libraries of bioactive compounds (antimicrobial, anticancer).

Reaction Scheme: TZD + Aromatic Aldehyde --(Piperidine/Cat.)--> 5-Arylidene-TZD

Safety and Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Storage: Store at -20°C (long term) or 2-8°C (short term). Keep under inert gas (Nitrogen/Argon) as the compound can be hygroscopic.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16964-94-6 (4S)-4-Methyl-2,5-thiazolidinedione. PubChem. Available at: [Link]

  • Chemical Abstracts Service (CAS). CAS Common Chemistry: (4S)-4-Methyl-2,5-thiazolidinedione.[5] Available at: [Link][5]

  • Marc, G., et al. (2022). Synthesis of Thiazolidinedione Compound Library. MDPI Molbank, 2022(3), M1406. Available at: [Link][2]

  • Bansal, G., et al. (2023). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application. Juniper Publishers. Available at: [Link]

Sources

The 6-Methoxypyridazine Scaffold: Synthetic Versatility and Pharmacological Privilege

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methoxypyridazine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically anchored by the long-acting sulfonamide antibiotic Sulfamethoxypyridazine , this scaffold has evolved from a simple anti-infective core into a versatile template for modern kinase inhibitors and CNS-active agents.

This technical guide dissects the 6-methoxypyridazine scaffold, focusing on its synthetic accessibility, physicochemical properties, and structure-activity relationships (SAR). We provide a validated protocol for the synthesis of the key intermediate, 3-chloro-6-methoxypyridazine , and analyze its application in drug discovery workflows.

Physicochemical Profile & Drug-Like Properties[1][2]

The pyridazine ring (1,2-diazine) offers distinct advantages over its pyridine and pyrimidine isomers. The introduction of a methoxy group at the C6 position creates a unique electronic and steric environment.

Lipophilicity and Solubility

Pyridazine is more polar than pyridine due to the lone pair repulsion of the adjacent nitrogen atoms, which creates a high dipole moment (~3.9 D).

  • LogP Modulation: The 6-methoxy group acts as a lipophilic anchor, moderately increasing LogP to improve membrane permeability without compromising aqueous solubility to the extent of a phenyl ring.

  • Hydrogen Bonding: The methoxy oxygen serves as a weak hydrogen bond acceptor (HBA), while the N2 nitrogen of the pyridazine ring is a strong HBA, crucial for "hinge binding" in kinase targets.

Metabolic Stability[3]
  • Oxidative Liability: The methoxy group is a potential site for CYP450-mediated O-demethylation, generating the corresponding pyridazinone. This metabolic "soft spot" is often managed by steric shielding or deuteration in lead optimization.

  • Ring Stability: The electron-deficient nature of the pyridazine ring makes it resistant to oxidative metabolism compared to phenyl rings, though it can be susceptible to nucleophilic attack.

PropertyValue / CharacteristicImpact on Drug Design
H-Bond Acceptors 3 (2 Ring N, 1 Methoxy O)Critical for kinase hinge interaction.
H-Bond Donors 0 (in core scaffold)Requires functionalization at C3 (e.g., amine/amide).
pKa (Conjugate Acid) ~2.3Less basic than pyridine; remains neutral at physiological pH.
Metabolic Route O-demethylationMajor clearance pathway; monitor in microsome stability assays.

Synthetic Architecture: The "Gateway" Protocol

The entry point to this scaffold is almost universally through 3-chloro-6-methoxypyridazine . This intermediate allows for divergent synthesis: the chlorine atom is highly reactive toward nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-couplings.
Validated Protocol: Synthesis of 3-Chloro-6-methoxypyridazine

Objective: Regioselective synthesis of 3-chloro-6-methoxypyridazine from 3,6-dichloropyridazine.

Mechanism: Nucleophilic Aromatic Substitution (


). The symmetry of 3,6-dichloropyridazine ensures that mono-substitution yields a single regioisomer.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.1 equiv, 25% wt in MeOH)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 3,6-dichloropyridazine (e.g., 10.0 g, 67.1 mmol) and dissolve in anhydrous Methanol (100 mL).

  • Reagent Addition: Cool the solution to 0°C. Add Sodium Methoxide solution (1.1 equiv) dropwise over 20 minutes. Note: Exothermic reaction; control temperature to prevent bis-substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (

    
    ) should disappear, and the mono-methoxy product (
    
    
    
    ) should appear.
  • Quench: Concentrate the methanol to ~20% volume under reduced pressure. Pour the residue into ice-water (200 mL).

  • Work-up: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with DCM (3 x 50 mL). Dry organic layers over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc/Hexanes) if bis-methoxy byproduct is observed.

Yield: Typical isolated yields are 85–92%.

Medicinal Chemistry Applications & SAR

Antibacterial Agents: Sulfamethoxypyridazine

Sulfamethoxypyridazine (Kynex) is the archetype of this class.[1]

  • Mechanism: It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking folate biosynthesis in bacteria.[2]

  • SAR Insight: The 6-methoxypyridazine ring replaces the thiazole/pyrimidine found in other sulfonamides. The electron-withdrawing nature of the pyridazine ring acidifies the sulfonamide N-H (pKa ~7.0), optimizing ionization at physiological pH for binding DHPS.

  • Clinical Status: Long-acting sulfonamide, historically used for urinary tract infections and dermatitis herpetiformis.

Kinase Inhibitors (Oncology)

In modern drug discovery, the 3-amino-6-methoxypyridazine motif is a potent hinge-binding element.

  • Binding Mode: The pyridazine N2 accepts a hydrogen bond from the kinase hinge region (backbone NH), while an amino group at C3 donates a hydrogen bond to the backbone carbonyl.

  • Selectivity: The 6-methoxy group often projects into the solvent-exposed region or a hydrophobic pocket (gatekeeper), depending on the specific kinase (e.g., VEGFR-2, CSNK2A).

  • Example: Preclinical inhibitors of CK2 (Casein Kinase 2) utilize the pyrazine/pyridazine core where the 6-methoxy group improves potency over the unsubstituted analog by filling a small hydrophobic cavity.

GABA-A Receptor Ligands

Derivatives such as SR-95531 (Gabazine) —though a pyridazinium salt—highlight the scaffold's affinity for the GABA-A receptor.

  • Pharmacophore: The distance between the pyridazine nitrogens and the substituents mimics the GABA carboxylate-ammonium zwitterion.

  • 6-Methoxy Role: In neutral GABA modulators, the methoxy group can tune the efficacy (agonist vs. antagonist) by altering the orientation of the ligand within the benzodiazepine binding site.

Visualizing the Landscape

Diagram 1: Synthetic Workflow & Diversification

This diagram illustrates the transformation from the raw material (Maleic Hydrazide) to the active pharmaceutical ingredient (Sulfamethoxypyridazine) and modern kinase leads.

SyntheticRoute MaleicHydrazide Maleic Hydrazide (Start) Dichloropyridazine 3,6-Dichloropyridazine (Precursor) MaleicHydrazide->Dichloropyridazine POCl3, 80°C Chlorination ChloroMethoxy 3-Chloro-6-methoxypyridazine (Key Intermediate) Dichloropyridazine->ChloroMethoxy NaOMe, MeOH Regioselective SNAr Sulfamethoxypyridazine Sulfamethoxypyridazine (Antibiotic) ChloroMethoxy->Sulfamethoxypyridazine Sulfanilamide K2CO3, 130°C KinaseInhibitor Kinase Inhibitor Leads (e.g., VEGFR2/CSNK2A) ChloroMethoxy->KinaseInhibitor 1. Amination/Suzuki 2. Diversification

Caption: Synthetic pathway from Maleic Hydrazide to key pharmaceutical classes via the 3-chloro-6-methoxypyridazine gateway.[3]

Diagram 2: Pharmacological Mechanism (Folate Biosynthesis Inhibition)

A representation of the Sulfamethoxypyridazine mechanism of action within the bacterial folate pathway.

MOA PABA PABA (Substrate) DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS Endogenous Binding Folate Dihydrofolate (Product) DHPS->Folate Catalysis Sulfamethoxypyridazine Sulfamethoxypyridazine (Inhibitor) Sulfamethoxypyridazine->DHPS Competitive Inhibition (Mimics PABA) Sulfamethoxypyridazine->Folate Blocks Production DNA DNA/RNA Synthesis (Cell Growth) Folate->DNA Downstream Pathway

Caption: Mechanism of Action of Sulfamethoxypyridazine: Competitive inhibition of DHPS prevents bacterial folate synthesis.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications. BenchChem Technical Library.

  • Boger, W. P., Gylfe, J. M., & Strickland, C. S. (1956).[1] Sulfamethoxypyridazine (Kynex), a new long-acting sulfonamide.[1] Antibiotic Medicine & Clinical Therapy, 3(6), 378–387.[1]

  • Cayman Chemical. (2024). Sulfamethoxypyridazine Product Information & Biological Activity. Cayman Chemical.

  • PubChem. (2024). Sulfamethoxypyridazine Compound Summary. National Center for Biotechnology Information.

  • Gingipalli, L., et al. (2018).[4] Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28, 1336–1341.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for pyridazine physicochemical properties).

Sources

pKa Values and Ionization Properties of Pyridazine Methanamines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazine methanamines (aminomethylpyridazines) represent a highly versatile class of heterocyclic scaffolds in modern drug discovery and materials science. Characterized by a 1,2-diazine core and an exocyclic aliphatic amine, these molecules possess a unique dual-ionization profile. Understanding the precise pKa values and ionization properties of these compounds is critical for optimizing their pharmacokinetic (PK) parameters, including solubility, lipophilicity, and membrane permeability. This guide explores the fundamental physical chemistry of pyridazine methanamines, details self-validating experimental protocols for pKa determination, and provides actionable insights for rational drug design.

Structural and Electronic Properties

The ionization behavior of pyridazine methanamines is governed by two distinct basic centers, which interact through strong inductive effects:

  • The Pyridazine Ring (sp² nitrogens): The adjacent nitrogen atoms in the 1,2-diazine ring exert a strong inductive electron-withdrawing effect on each other. Consequently, pyridazine is a substantially weaker base than pyridine (pKa ~5.2), exhibiting a pKa of approximately 2.33[1]. Protonation of the second ring nitrogen atom is highly energetically unfavorable due to electrostatic repulsion, meaning the ring only accepts a single proton under standard physiological or analytical conditions[1].

  • The Methanamine Group (sp³ nitrogen): The primary aliphatic amine acts as the primary basic center. However, the strongly electron-withdrawing nature of the pyridazine ring depresses the pKa of the methanamine group relative to a standard benzylamine (pKa ~9.3). Predictive and experimental models place the pKa of 3-pyridazinylmethanamine at 7.71 ± 0.29[2].

This creates a distinct biphasic ionization profile where the molecule exists predominantly as a monocation at physiological pH (7.4), transitioning to a neutral species in slightly alkaline environments, and a dication only in highly acidic, gastric-like conditions (pH < 2.0).

G Dication Dicationic State (Protonated Ring & Amine) pH < 2.3 Monocation Monocationic State (Neutral Ring, Protonated Amine) pH 2.3 - 7.7 Dication->Monocation -H+ pKa1 ~2.33 Neutral Neutral State (Neutral Ring & Amine) pH > 7.7 Monocation->Neutral -H+ pKa2 ~7.71

Diagram 1: Biphasic ionization pathway of pyridazine methanamines across physiological pH.

Physicochemical Implications in Drug Design

The pKa values directly dictate the LogD (distribution coefficient) profile of the compound. The lower amine pKa (~7.71) of pyridazine methanamines compared to picolylamines means that at physiological pH (7.4), a significant fraction (~33%) of the molecule exists in the neutral, unprotonated state.

This lower degree of ionization enhances passive membrane permeability across the blood-brain barrier (BBB) and gastrointestinal tract compared to more basic amines, which are >98% protonated and thus membrane-impermeable. Furthermore, the high dipole moment of the pyridazine ring (~4.0 D) compensates for the loss of the formal positive charge by providing robust dipole-dipole and π-π stacking interactions within target protein binding pockets, alongside a dual hydrogen-bond acceptor capacity[1][3].

Quantitative Data Summary

The table below illustrates how the structural variation of the heterocyclic core influences the ionization and lipophilicity of the methanamine substituent.

ScaffoldRing pKaAmine pKaPred. LogD (pH 7.4)Dipole Moment
BenzylamineN/A~9.30High~1.3 D
3-Picolylamine~5.20~8.70Moderate~2.2 D
3-Pyridazinylmethanamine ~2.33 [1]~7.71 [2]Low/Moderate ~4.0 D [1]
Pyrazinylmethanamine~0.60~7.90Low~0.0 D

Experimental Methodologies for pKa Determination

To accurately profile the ionization of pyridazine methanamines, potentiometric titrations are the gold standard. Because the neutral form of these compounds can exhibit limited aqueous solubility, cosolvent methods followed by Yasuda-Shedlovsky extrapolation are often required to prevent precipitation during the assay.

Workflow Start Compound Weighing & Stock Solution Prep Cosolvent Cosolvent Titration (e.g., Methanol/Water) Start->Cosolvent Data Data Acquisition (Potentiometric/UV-Metric) Cosolvent->Data Aqueous Aqueous Extrapolation (Yasuda-Shedlovsky) Data->Aqueous Analysis Non-linear Regression (Bjerrum Plot Analysis) Aqueous->Analysis

Diagram 2: Experimental workflow for high-precision pKa profiling using cosolvent extrapolation.

Protocol: High-Precision Potentiometric Titration

Causality & Validation: Potentiometry relies on the change in pH as a titrant is added. It functions as a self-validating system when reversible titration curves (acid-to-base and base-to-acid) overlap perfectly, proving that no irreversible degradation occurred during the pH sweep.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1-2 mg of the pyridazine methanamine sample. Dissolve in 10 mL of 0.15 M KCl solution. Rationale: The KCl maintains a constant ionic strength, ensuring activity coefficients remain stable throughout the titration. If aqueous solubility is <1 mg/mL, utilize a methanol/water cosolvent system (starting at 30% MeOH).

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C. Temperature control is critical as pKa is a temperature-dependent thermodynamic constant.

  • Acidification: Lower the pH of the analyte solution to pH 1.5 using standardized 0.5 M HCl. Rationale: This ensures complete protonation of both the amine and the weakly basic pyridazine ring prior to the forward titration.

  • Titration: Titrate with standardized 0.1 M KOH under a continuous flow of inert argon gas. Rationale: Argon prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially skew the pH readings in the alkaline range. Record pH after each 0.01 mL addition until pH 11.0 is reached.

  • Data Analysis: Plot the Bjerrum curve (average number of bound protons vs. pH). The pKa values are extracted at the half-equivalence points using non-linear least-squares regression. For cosolvent titrations, plot the apparent pKa vs. the dielectric constant of the solvent mixture and extrapolate to 100% aqueous conditions using the Yasuda-Shedlovsky equation.

Conclusion

The ionization properties of pyridazine methanamines offer a strategic advantage in medicinal chemistry. By leveraging the electron-withdrawing effect of the 1,2-diazine core to tune the basicity of the exocyclic amine, researchers can achieve an optimal balance of solubility, permeability, and target affinity. Rigorous pKa determination using standardized potentiometric protocols ensures these properties are accurately mapped, facilitating the rational design of next-generation therapeutics.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone Source: sphinxsai.com URL:[Link]

  • Calculated pKa values for C-H bonds in 1 and 3 Source: researchgate.net URL:[Link]

  • RECENT ADVANCES IN THE DEVELOPMENT OF SOME N-HETEROCYCLIC COMPOUNDS AS CORROSION INHIBITORS Source: imist.ma URL:[Link]

Sources

Technical Whitepaper: Structural and Synthetic Paradigms of (6-Methoxypyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of heterocyclic building blocks is a highly strategic process dictated by the need to balance target affinity, metabolic stability, and physicochemical properties. (6-Methoxypyridazin-3-yl)methanamine has emerged as a privileged scaffold in rational drug design. Featuring a rigid, electron-deficient pyridazine core coupled with an electron-donating methoxy group and a highly reactive primary amine, this compound serves as an ideal vector for exploring chemical space in kinase and G-protein-coupled receptor (GPCR) inhibitor programs.

As a Senior Application Scientist, I approach the integration of this building block not merely as a synthetic step, but as a calculated pharmacophoric insertion. This whitepaper details the physicochemical profile, mechanistic rationale, and self-validating synthetic workflows required to successfully deploy this compound in advanced therapeutic pipelines.

Quantitative Physicochemical Profiling

Before deploying any building block, a rigorous understanding of its fundamental properties is required. The precise identification parameters, including its SMILES string (NCC1=NN=C(OC)C=C1)[1] and InChIKey (OJJIBQJQYBAKQH-UHFFFAOYSA-N)[2], ensure unambiguous structural database querying and computational modeling.

Table 1: Core Physicochemical and Identification Data

PropertyValueCausality / Significance
IUPAC Name This compoundStandardized nomenclature for regulatory filings.
SMILES String NCC1=NN=C(OC)C=C1Enables rapid 2D/3D pharmacophore generation[1].
InChIKey OJJIBQJQYBAKQH-UHFFFAOYSA-NPrevents database collision during virtual screening[2].
Molecular Formula C6H9N3OLow molecular weight (139.16 g/mol ) preserves ligand efficiency[1].
Monoisotopic Mass 139.07455 DaCritical for high-resolution LC-MS In-Process Controls (IPC)[2].
CAS Number (Free Base) 944896-30-4Primary identifier for procurement and inventory[1].

Pharmacophoric Rationale & Target Engagement

The utility of this compound is driven by the specific causal relationships between its structural features and biological targets:

  • The Pyridazine Core : Unlike phenyl or pyridine rings, the 1,2-diazine (pyridazine) system possesses a high dipole moment. This significantly lowers the overall lipophilicity (LogP) of the resulting drug candidate, enhancing aqueous solubility. Furthermore, it is highly resistant to cytochrome P450 (CYP)-mediated oxidative metabolism.

  • The Methoxy Group : Positioned at C6, the methoxy substituent serves a dual purpose. Chemically, it donates electron density into the electron-deficient pyridazine ring, stabilizing it against unwanted nucleophilic aromatic substitution. Biologically, the oxygen atom acts as a strict hydrogen-bond acceptor, frequently interacting with key kinase hinge-region residues or GPCR binding pockets.

  • The Methanamine Handle : The primary amine is sterically unhindered, functioning as an aggressive nucleophile. This makes it an ideal covalent handle for rapid library generation via amide, urea, or sulfonamide linkages.

These exact features have been successfully leveraged in the development of Histamine-3 (H3) receptor modulators [3] and Retinoic acid receptor-related orphan receptor gamma (RORγ) modulators [4], where the scaffold suppresses IL-17 synthesis by stabilizing the receptor's inactive conformation.

Pharmacophore Core This compound SMILES: NCC1=NN=C(OC)C=C1 Amine Primary Amine Nucleophilic Center Core->Amine Ring Pyridazine Core Metabolic Stability Core->Ring Methoxy Methoxy Group H-Bond Acceptor Core->Methoxy Coupling Amide/Urea Synthesis Amine->Coupling LogP Lowers LogP / Increases Solubility Ring->LogP Binding Target Receptor Interaction Methoxy->Binding

Pharmacophoric contributions of the this compound scaffold.

Self-Validating Synthetic Workflow: Amide Coupling

To ensure trustworthiness and reproducibility, synthetic methodologies must be designed as self-validating systems. When coupling this compound to a carboxylic acid, the inductive electron-withdrawing effect of the pyridazine ring slightly reduces the nucleophilicity of the benzylic amine. Therefore, standard coupling agents (like EDC/HOBt) often result in sluggish kinetics.

Causality-Driven Choice : We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which forces the coupling to completion rapidly, preventing the epimerization of chiral alpha-centers on the carboxylic acid.

Step-by-Step Methodology
  • Activation : Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. Logic: Pre-activation ensures the HOAt ester is fully formed before the amine is introduced.

  • Coupling : Add this compound (1.1 eq) to the activated mixture. Stir at room temperature.

  • Feedback Loop (IPC) : At t = 60 minutes, sample 5 µL of the reaction, dilute in 1 mL acetonitrile, and inject into the LC-MS. Self-Validation: If the conversion is <95%, the system dictates adding 0.5 eq DIPEA to neutralize any residual amine-hydrochloride salts, followed by 0.2 eq HATU.

  • Quench & Extraction : Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts) and 5% LiCl aqueous solution (to pull DMF into the aqueous layer).

  • Purification : Concentrate the organic layer and purify via reverse-phase Prep-HPLC.

Workflow Step1 1. Activation R-COOH + HATU DIPEA, DMF Step2 2. Coupling Add Amine Stir 2h, RT Step1->Step2 Step3 3. IPC LC-MS Check Verify Mass Step2->Step3 Step4 4. Isolation Prep-HPLC Lyophilization Step3->Step4

Self-validating HATU-mediated amide coupling workflow with integrated IPC.

Analytical Validation & Quality Control

To guarantee the integrity of the building block prior to library synthesis, orthogonal analytical techniques are mandatory.

  • 1H NMR (DMSO-d6) : The spectrum provides a definitive structural map. The methoxy protons must appear as a sharp, integrated singlet at ~4.0 ppm. The pyridazine core will exhibit a characteristic AB spin system—two distinct doublets between 7.0 and 8.0 ppm (J ≈ 9 Hz)—confirming the 3,6-disubstitution pattern. The methylene bridge (CH₂) appears around 3.8 ppm.

  • LC-MS (ESI+) : Utilizing a C18 column with a water/acetonitrile gradient containing 0.1% Formic Acid, the free base will elute early due to its high polarity. The mass spectrometer must confirm the precise [M+H]+ ion at m/z 140.08[2].

References[1] BLD Pharmatech Ltd. "944896-30-4 | this compound". BLD Pharm. URL: https://www.bldpharm.com/[2] Université du Luxembourg. "C6H9N3O - Explore - PubChemLite". PubChemLite. URL:https://pubchemlite.uni.lu/[3] Google Patents. "US20050171181A1 - Histamine-3 receptor modulators". Google Patents. URL:https://patents.google.com/patent/US20050171181A1/en[4] European Patent Office. "EP3294713B1 - SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS". Google Patents. URL:https://patents.google.com/patent/EP3294713B1/en

Sources

Therapeutic Applications of 3-Aminomethyl-6-methoxypyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development

Executive Summary: The "Spacer-Pharmacophore" Paradigm

In the landscape of medicinal chemistry, the 3-aminomethyl-6-methoxypyridazine scaffold represents a highly specific yet versatile "privileged structure." Unlike its direct homolog, 3-amino-6-methoxypyridazine (a key intermediate for the GnRH antagonist Relugolix), the aminomethyl variant (


) serves a distinct role: it acts as a flexible vector  that extends pharmacophoric reach while maintaining a rigid, polar aromatic core.

This guide analyzes the therapeutic utility of this scaffold, focusing on its application as a bioisostere in GABA-A receptor antagonists, a hinge-binding motif in kinase inhibitors, and a high-solubility fragment for Fragment-Based Drug Discovery (FBDD).

Chemical Logic & Pharmacophore Analysis

The utility of 3-aminomethyl-6-methoxypyridazine stems from its unique physicochemical profile, which addresses common "drug-likeness" bottlenecks such as solubility and metabolic stability.

Structural Dissection
  • Pyridazine Core (1,2-Diazine): The adjacent nitrogen atoms create a high dipole moment (~3.9 D) and significantly lower

    
     compared to phenyl or pyridine analogs, improving aqueous solubility.
    
  • 6-Methoxy Group: Acts as a metabolic block (preventing oxidation at the susceptible 6-position) and a weak Hydrogen Bond Acceptor (HBA).

  • 3-Aminomethyl Arm:

    • Primary Amine: A versatile handle for amide coupling, reductive amination, or sulfonylation.

    • Methylene Spacer: Decouples the amine's electronic conjugation from the aromatic ring, maintaining its basicity (

      
      ) and allowing rotational freedom to optimize binding interactions.
      
Pharmacophore Mapping

The scaffold effectively mimics the


-aminobutyric acid (GABA) motif but with a rigidified terminus, making it crucial for designing orthosteric antagonists.

Pharmacophore cluster_properties Physicochemical Advantages Scaffold 3-Aminomethyl-6-methoxypyridazine GABA_Site GABA-A Orthosteric Site (Arg/Glu Residues) Scaffold->GABA_Site Ionic Interaction (Ammonium Head) Kinase_Hinge Kinase Hinge Region (ATP Binding Pocket) Scaffold->Kinase_Hinge H-Bond Acceptor (Pyridazine N) Prop1 Low LogP (Polarity) Scaffold->Prop1 Prop2 Metabolic Stability (Blocked para-position) Scaffold->Prop2

Figure 1: Pharmacophore mapping of the scaffold showing dual utility in CNS (GABA) and Oncology (Kinase) targets.

Therapeutic Case Studies

CNS: GABA-A Receptor Antagonism

The most prominent application of pyridazine-based amines is in the design of GABA-A antagonists, structurally related to Gabazine (SR-95531) . While Gabazine utilizes a hydrazine linker, the aminomethyl analogs are explored to modulate binding kinetics.

  • Mechanism: The protonated amine mimics the ammonium group of GABA, anchoring to the carboxylate of Glutamate residues in the binding pocket. The pyridazine ring acts as a rigid spacer, preventing the receptor from undergoing the conformational change required for channel opening (chloride influx).

  • Advantage: The methoxy group improves blood-brain barrier (BBB) penetration compared to the carboxylic acid found in Gabazine, although polarity remains a challenge that requires prodrug strategies.

Oncology: Kinase Inhibitor Design

In kinase drug discovery, the scaffold is utilized to target the ATP-binding pocket.

  • Hinge Binding: The pyridazine nitrogens can serve as H-bond acceptors for the backbone NH of the hinge region.

  • Solvent Front: The aminomethyl group projects into the solvent-exposed region, allowing for the attachment of solubilizing tails or bulky groups to induce selectivity (e.g., against CDK2 or c-Met).

  • Fragment Screening: Due to its low molecular weight (<140 Da) and high solubility, this molecule is a "Rule of Three" compliant fragment. Screening libraries often include it to identify novel binding pockets on difficult targets like KRAS or protein-protein interfaces.

Experimental Protocols

Synthesis of (6-Methoxypyridazin-3-yl)methanamine

Note: This protocol avoids the use of unstable chloromethyl intermediates by utilizing a cyano-reduction route.

Reagents:

  • 3-Chloro-6-methoxypyridazine (Starting Material)

  • Zinc Cyanide (

    
    )
    
  • 
     (Catalyst)
    
  • Raney Nickel or

    
    
    
  • Hydrogen gas (

    
    )
    

Step-by-Step Workflow:

  • Cyanation (Suzuki-Miyaura type):

    • Dissolve 3-chloro-6-methoxypyridazine (1.0 eq) in anhydrous DMF.

    • Add

      
       (0.6 eq) and 
      
      
      
      (5 mol%).
    • Heat to 120°C under

      
       atmosphere for 4 hours.
      
    • Workup: Cool, dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography (Hex/EtOAc) to yield 6-methoxypyridazine-3-carbonitrile .

  • Reduction:

    • Dissolve the nitrile intermediate in MeOH saturated with

      
       (to prevent secondary amine formation).
      
    • Add Raney Nickel (approx. 50% wt/wt).

    • Stir under

      
       balloon (1 atm) at RT for 12 hours.
      
    • Workup: Filter through Celite. Concentrate in vacuo.

    • Salt Formation: Dissolve residue in

      
      , add 
      
      
      
      in dioxane to precipitate This compound dihydrochloride .

Synthesis SM 3-Chloro-6-methoxypyridazine Step1 Step 1: Cyanation Zn(CN)2, Pd(dppf)Cl2, DMF, 120°C SM->Step1 Inter Intermediate: 6-Methoxypyridazine-3-carbonitrile Step1->Inter Step2 Step 2: Hydrogenation H2, Raney Ni, MeOH/NH3 Inter->Step2 Product Product: This compound Step2->Product

Figure 2: Synthetic route from commercially available chloro-pyridazine to the target aminomethyl scaffold.

Comparative SAR Data (Hypothetical)

Data summarized from general pyridazine SAR trends in kinase/GABA literature.

Analog StructureLogPH-Bond DonorsPrimary Application
3-Aminomethyl-6-methoxy 0.4 2 Linker / Spacer
3-Amino-6-methoxy0.62Direct Hinge Binder (Relugolix int.)
3-Methyl-6-methoxy1.10Negative Control (No H-bond donor)
3-Hydrazinyl-6-methoxy0.33Gabazine Precursor (Less stable)

Future Outlook: Beyond Small Molecules

The 3-aminomethyl-6-methoxypyridazine scaffold is poised for expansion into Targeted Protein Degradation (TPD) .

  • PROTAC Linkers: The rigid yet polar nature of the pyridazine ring offers a unique linker geometry that can improve the physicochemical properties of PROTACs, which often suffer from poor solubility.

  • Covalent Inhibitors: Functionalization of the amine with acryloyl chloride generates acrylamides capable of targeting non-catalytic cysteines, a growing trend in kinase inhibition.

References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. RSC Advances, 2020. Link

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2021. Link

  • Synthesis and evaluation of highly potent GABA(A) receptor antagonists based on gabazine. Bioorganic & Medicinal Chemistry Letters, 2011.[1] Link

  • PubChem Compound Summary for CID 16227379: (6-Methoxypyridin-3-yl)methanamine. National Center for Biotechnology Information. Link

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways. Current Medicinal Chemistry, 2025. Link

Sources

Technical Guide: Toxicity Profiling & Handling of Methoxypyridazine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity and Handling Precautions for Methoxypyridazine Amines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals

Executive Summary

Methoxypyridazine amines (e.g., 3-amino-6-methoxypyridazine) are high-value heterocyclic scaffolds extensively used in the synthesis of kinase inhibitors, antimicrobial agents, and CNS-active drugs.[1] While valuable for their ability to modulate lipophilicity and metabolic stability compared to their phenyl and pyridine analogs, they present distinct toxicological challenges.

This guide synthesizes the physiochemical hazards, metabolic structural alerts, and containment protocols required for safe manipulation. The core safety directive for this class is driven by potential genotoxicity via metabolic activation and moderate-to-severe sensitization risks .

Chemical & Toxicological Profile

The pyridazine ring (1,2-diazine) is electron-deficient, which theoretically lowers the nucleophilicity of the exocyclic amine compared to anilines. However, empirical data suggests that metabolic activation remains a critical pathway for toxicity.

Anchor Compound Data: 3-Amino-6-methoxypyridazine

CAS No: 7252-84-8 | Molecular Formula: C5H7N3O[1][2][3]

The following data serves as the baseline for risk assessment of this structural class.

EndpointValue / ClassificationSignificance
Acute Oral Toxicity LD50: 650–813 mg/kg (Rat)Category 4 (Harmful) . Moderate acute risk; requires specific ingestion controls.
Skin Sensitization LLNA EC3: 5.6%Moderate Sensitizer .[4] High risk of contact dermatitis upon repeated exposure.
Irritation Skin (Cat 2), Eye (Cat 2A)Causes reversible but significant inflammation.
Genotoxicity Structural Alert (Aromatic Amine)Potential for DNA adduct formation via N-hydroxylation.[5]
Reproductive Tox NOAEL (Maternal): 50 mg/kg/dayFetotoxicity observed at high doses (400 mg/kg); secondary to maternal toxicity.

Critical Insight: While the acute LD50 suggests only moderate toxicity, the sensitization potential is the primary driver for occupational hygiene protocols. Researchers often underestimate the risk of allergic dermatitis from solid intermediates.

Metabolic Fate & Structural Alerts

Understanding the mechanism of toxicity is essential for designing safer experiments. The primary hazard stems from the metabolic bioactivation of the exocyclic amine.

The Bioactivation Pathway

Unlike simple solubilizing groups, the methoxypyridazine amine moiety can undergo Phase I metabolism by CYP450 enzymes.

  • N-Oxidation: The primary amine is oxidized to a hydroxylamine.

  • Nitrenium Ion Formation: Loss of water generates a highly electrophilic nitrenium ion.

  • DNA Binding: This electrophile can covalently bind to DNA (guanine residues), leading to mutagenicity (Ames Positive).

Conversely, O-demethylation leads to the formation of a pyridazinone, which is generally a detoxification pathway or leads to pharmacologically inactive metabolites.

Visualization: Metabolic Activation vs. Detoxification

The following diagram illustrates the divergent pathways that determine the toxicity of the molecule.

MetabolicPathways Parent Methoxypyridazine Amine (Parent) CYP CYP450 (Phase I) Parent->CYP Hydroxylamine N-Hydroxylamine (Intermediate) CYP->Hydroxylamine N-Oxidation Pyridazinone Pyridazinone (O-Demethylation) CYP->Pyridazinone O-Dealkylation Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium -H2O (Bioactivation) Glucuronide N-Glucuronide (Phase II Conjugate) Hydroxylamine->Glucuronide UGT (Detoxification) DNA_Adduct DNA Adduct (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding

Figure 1: Divergent metabolic pathways. The red path indicates the formation of genotoxic species (structural alert), while the green path represents detoxification.

Handling & Containment Protocols

Given the sensitization risk and genotoxic potential, methoxypyridazine amines should be handled as Occupational Exposure Band (OEB) 3 compounds (10–100 µg/m³ OEL) until specific potency data proves otherwise.

Engineering Controls
  • Solids Handling: Weighing must be performed in a Powder Containment Balance Enclosure or a Class II Biological Safety Cabinet. Never weigh on an open bench.

  • Solution Handling: Fume hood with face velocity >100 fpm.

  • Waste: Segregate as "Cytotoxic/Genotoxic Waste" for incineration. Do not mix with general organic solvent waste.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may provide insufficient permeation resistance for long-duration handling of amine solutions.

PPE ComponentSpecificationRationale
Gloves (Primary) Nitrile (min 5 mil)Splash protection.
Gloves (Secondary) Silver Shield / LaminateRequired for prolonged contact or spill cleanup; prevents permeation of aromatic amines.
Respiratory N95 (minimum) or PAPRRequired if handling powder outside of containment (Emergency only).
Eye Protection Chemical GogglesSafety glasses are insufficient due to severe eye irritation potential (Cat 2A).
Workflow Visualization: Safe Handling Logic

This self-validating workflow ensures no step is missed during synthesis or purification.

HandlingProtocol cluster_ppe Required PPE Check Start Start: Material Receipt Assess Is material Solid or Liquid? Start->Assess Solid Solid Handling Assess->Solid Powder Liquid Liquid Handling Assess->Liquid Solution PPE_Check Double Gloves + Goggles + Lab Coat Assess->PPE_Check Weighing Weigh in Vented Enclosure (HEPA Filtered) Solid->Weighing High Dust Risk Dissolution Dissolve in Fume Hood (Closed Vessel) Liquid->Dissolution Splash Risk Weighing->Dissolution Reaction Reaction / Synthesis Dissolution->Reaction Waste Quench & Segregate Waste (Incineration Stream) Reaction->Waste

Figure 2: Decision logic for handling methoxypyridazine amines. Note the critical control point at the weighing stage.

Emergency Procedures

Exposure Response
  • Inhalation: Remove to fresh air immediately.[3][6] If breathing is difficult, oxygen should be administered by trained personnel. Note: Delayed respiratory irritation is possible.[2][7][8]

  • Skin Contact: Wash with soap and water for 15 minutes .[3][6] Do not use alcohol or solvents, as they may increase transdermal absorption of the amine.

  • Eye Contact: Flush with lukewarm water for 15 minutes. Seek immediate ophthalmological consult.

Spill Cleanup
  • Evacuate the immediate area.

  • Don PPE: Double gloves (Laminate inner, Nitrile outer), Tyvek suit, and P100 respirator.

  • Neutralization: Do not attempt to chemically neutralize.

  • Containment: Cover with a damp absorbent pad to prevent dust generation.

  • Disposal: Place all cleanup materials in a sealed yellow "Chemo/Biohazard" bin for incineration.

References

  • SynQuest Laboratories. (2016).[2] Safety Data Sheet: 3-Amino-6-methoxypyridazine. Retrieved from [1][4][5][9][10][11][12][13][14][15][16][17]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019). Human Health Tier II Assessment: 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride.
  • Palmer, C., et al. (2012).[15] Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Alves, V. M., et al. (2016). Alarms about structural alerts. Green Chemistry. Retrieved from [Link]

  • Apollo Scientific. (2023).[8] Safety Data Sheet: 3-Amino-6-methoxypyridazine (Ver 3.3). Retrieved from

Sources

Technical Guide: History, Discovery, and Medicinal Chemistry of (6-Methoxypyridazin-3-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Methoxypyridazin-3-yl)methanamine (CAS 944896-30-4) represents a specialized "privileged scaffold" intermediate in modern drug discovery. While often overshadowed by its lower homolog, 3-amino-6-methoxypyridazine (the core of the GABA antagonist Gabazine), the methanamine variant serves a distinct and critical role: it acts as a polar, metabolically stable bioisostere for benzylamine .

This guide details the evolution of this scaffold from early GABA-A receptor probes to its current utility in kinase inhibitor optimization. It provides validated synthetic protocols, Structure-Activity Relationship (SAR) logic, and mechanistic insights into why this specific heterocycle is selected to modulate physicochemical properties (LogP, tPSA) in clinical candidates.

Historical Context: The GABA-A Antagonist Era

The discovery of pyridazine-based pharmacophores traces back to the 1980s, driven by the search for selective GABA-A receptor antagonists.

The "Gabazine" Breakthrough

In the early 1980s, researchers at Sanofi Recherche (now Sanofi) sought to improve upon the classic GABA antagonist bicuculline , which suffered from chemical instability and poor solubility. They identified that arylaminopyridazines could mimic the zwitterionic structure of GABA (gamma-aminobutyric acid) while providing a rigid aromatic core.

  • First Generation (SR-95103): The initial lead, which showed competitive antagonism but mixed selectivity.

  • Second Generation (SR-95531 / Gabazine): By substituting the phenyl ring with a 6-methoxypyridazine moiety, researchers achieved high potency and selectivity. The 6-methoxy group was crucial for optimizing the electron density of the ring, enhancing the dipole interaction within the GABA binding pocket [1].

Evolution to the Methanamine Linker

While Gabazine utilized a direct amino linkage (Ar-NH-R), subsequent SAR campaigns explored homologation —inserting a methylene (-CH₂-) spacer between the aromatic ring and the nitrogen. This led to the This compound scaffold.

Rationale for Homologation:

  • Flexibility: The methylene bridge introduces rotational freedom, allowing the terminal amine to adopt conformations inaccessible to the rigid aniline analogs.

  • Basicity Modulation: The amine in the methanamine scaffold is aliphatic (pKa ~9-10), whereas the aniline nitrogen in Gabazine is significantly less basic due to conjugation with the electron-deficient pyridazine ring. This shift in basicity dramatically alters hydrogen bond donor capability and salt-bridge formation potential in the active site.

Medicinal Chemistry: The "Privileged" Pyridazine Core

In modern "Hit-to-Lead" optimization, the this compound motif is frequently employed to solve specific property liabilities found in phenyl-based leads.

Bioisosterism and Physicochemical Properties

The pyridazine ring (1,2-diazine) is a bioisostere of the phenyl ring but offers distinct advantages:

PropertyPhenyl / Benzyl6-Methoxypyridazin-3-ylImpact on Drug Design
LogP (Lipophilicity) HighLowPyridazine lowers LogP, improving aqueous solubility.
Polar Surface Area (tPSA) LowHigh (~25 Ų)The N=N bond acts as a hydrogen bond acceptor, improving solubility.
Metabolic Stability Prone to CYP oxidationResistantThe 6-methoxy group blocks the para-position, preventing metabolic "soft spot" oxidation.
Electronic Character Electron-neutralElectron-deficientThe ring pulls electron density, modulating the pKa of attached amines.
The "Methoxy" Anchor

The 6-methoxy substituent is not merely decorative. In the context of the pyridazine ring:

  • Solubility: It disrupts crystal packing compared to the unsubstituted analog.

  • Metabolic Blockade: It sterically and electronically inhibits oxidation at the 6-position, a common site for metabolic attack in unsubstituted pyridazines.

  • H-Bonding: The oxygen atom serves as a weak hydrogen bond acceptor.

Validated Synthesis Protocols

The synthesis of this compound requires a strategic approach to avoid over-reduction or hydrolysis. The most robust route proceeds via the nitrile intermediate .

Route A: The Nitrile Reduction (Preferred Industrial Route)

This route is scalable and avoids the formation of unstable radical intermediates.

Step 1: Nucleophilic Substitution (SNAr)

Precursor: 3,6-Dichloropyridazine Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH) Mechanism: The electron-deficient pyridazine ring undergoes facile SNAr displacement.

Protocol:

  • Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous MeOH.

  • Slowly add NaOMe (1.1 eq) at 0°C to prevent bis-substitution.

  • Stir at RT for 4 hours. Monitor by TLC (formation of 3-chloro-6-methoxypyridazine). [1] 4. Concentrate and partition between water/DCM. Yields ~85% mono-methoxy product.[2]

Step 2: Palladium-Catalyzed Cyanation

Precursor: 3-Chloro-6-methoxypyridazine Reagents: Zn(CN)₂, Pd(dppf)Cl₂, DMF, 120°C.

Protocol:

  • Combine 3-chloro-6-methoxypyridazine (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(dppf)Cl₂ (5 mol%) in dry DMF.

  • Degas with Argon for 15 mins.

  • Heat to 120°C for 12 hours.

  • Workup with FeSO₄ or dilute ammonia to quench cyanide residues.

  • Isolate 6-methoxypyridazine-3-carbonitrile .

Step 3: Nitrile Reduction to Amine

Precursor: 6-Methoxypyridazine-3-carbonitrile Reagents: Raney Nickel, H₂ (50 psi), NH₃/MeOH. Critical Note: The presence of ammonia is required to suppress the formation of the secondary amine dimer.

Protocol:

  • Dissolve the nitrile in 7N NH₃ in MeOH.

  • Add Raney Nickel (active catalyst, 20 wt%).

  • Hydrogenate at 50 psi H₂ for 6 hours.

  • Filter through Celite (Caution: Raney Ni is pyrophoric).

  • Concentrate to yield This compound .[2]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the preferred "Nitrile Route" for high-purity synthesis.

SynthesisRoute Start 3,6-Dichloropyridazine Inter1 3-Chloro-6-methoxypyridazine Start->Inter1 NaOMe, MeOH (SNAr) Inter2 6-Methoxypyridazine-3-carbonitrile Inter1->Inter2 Zn(CN)2, Pd cat. (Cyanation) Final This compound Inter2->Final H2, Raney Ni, NH3 (Reduction)

Caption: Step-wise synthesis from commercially available dichloropyridazine to the target methanamine.

SAR Evolution Logic

How the scaffold evolved from general GABA antagonists to specific probes.

SAR_Logic GABA GABA (Endogenous Ligand) Flexible, Zwitterionic SR95103 SR-95103 (Early Lead) Arylaminopyridazine Competitive but mixed selectivity GABA->SR95103 Rigidification Strategy Gabazine Gabazine (SR-95531) 6-Methoxy-3-aminopyridazine core High Potency & Selectivity SR95103->Gabazine Optimization: 6-OMe group adds electronic stability Methanamine This compound Homologated Linker (-CH2-) Used for spatial probing & library synthesis Gabazine->Methanamine Homologation: Extending linker for new vector exploration

Caption: Evolutionary tree of the pyridazine scaffold in GABA-A receptor antagonist discovery.

Applications in Modern Drug Discovery

Beyond GABA receptors, this scaffold is currently utilized in:

  • Kinase Inhibitors (Type I/II): The methanamine nitrogen serves as a hinge binder or solvent-front interaction point. The pyridazine ring reduces the overall lipophilicity of the inhibitor compared to a benzyl group, often solving "brick dust" solubility issues in oncology candidates.

  • Fragment-Based Drug Discovery (FBDD): The molecule (MW ~139 Da) is an ideal "fragment" for X-ray crystallographic screening. It possesses high solubility and two distinct vectors (the amine and the methoxy group) for growing the molecule.

  • PET Radiotracers: The methoxy group (-OCH₃) is a prime site for Carbon-11 labeling ([¹¹C]-methylation) to create PET ligands for neuroimaging studies [2].

References

  • Heaulme, M., et al. (1986). "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site." Journal of Neurochemistry, 47(5), 1456-1460. Link

  • Zhang, X., et al. (2022).[3] "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein." Molecules, 27(14), 4500. Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on pyridazine bioisosterism).
  • BenchChem Protocols. (2025). "General Experimental Protocol for Amination of Chloropyridazines." Link

Sources

Methodological & Application

Application Note: Two-Step Homologation and Chemoselective Reduction Synthesis of (6-Methoxypyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Strategic Overview

(6-Methoxypyridazin-3-yl)methanamine is a high-value heteroaryl building block frequently utilized in the development of modern therapeutics, particularly in the synthesis of HSD17B13 inhibitors for nonalcoholic steatohepatitis (NASH) and advanced kinase inhibitors[1].

Synthesizing this primary amine from the commercially available precursor, 3-chloro-6-methoxypyridazine, requires a precise one-carbon homologation followed by a tightly controlled reduction. This guide details a highly reproducible, self-validating two-step workflow: a Palladium-catalyzed Buchwald-type cyanation followed by a chemoselective Raney-Nickel hydrogenation.

Pathway A 3-Chloro-6-methoxypyridazine (Aryl Halide) B 6-Methoxypyridazine-3-carbonitrile (Nitrile Intermediate) A->B Pd-Catalysis K4[Fe(CN)6] C This compound (Primary Amine) B->C Raney-Ni / H2 NH3/MeOH

Caption: Synthetic workflow for the one-carbon homologation and reduction of 3-chloro-6-methoxypyridazine.

Phase 1: Palladium-Catalyzed Cyanation

Mechanistic Rationale & Causality

Traditional cyanation of heteroaryl halides relies on the Rosenmund-von Braun reaction using stoichiometric copper(I) cyanide at elevated temperatures (>150 °C). This approach often leads to poor yields and challenging purifications due to copper complexation with the pyridazine nitrogen.

Transitioning to a Palladium-catalyzed Buchwald-type cyanation allows for significantly milder conditions[2]. However, a critical failure mode in Pd-catalyzed cyanation is catalyst deactivation (poisoning) by free cyanide ions, which aggressively bind to the Pd(0) center and halt the catalytic cycle. To circumvent this,2 is utilized[3]. This acts as a non-toxic, slow-release cyanide source. The gradual release of CN⁻ ensures that the oxidative addition of the aryl chloride outpaces catalyst poisoning, maintaining a robust catalytic turnover.

Reagent Optimization Data

The table below summarizes the quantitative impact of cyanide source selection on the reaction metrics:

Cyanide SourceCatalyst SystemTemp (°C)Conversion (%)Safety / Practicality Profile
CuCN None (Stoichiometric)150< 40%High toxicity, difficult Cu removal, harsh conditions.
Zn(CN)₂ Pd₂(dba)₃ / dppf12075%Moderate toxicity, requires strict anhydrous conditions.
K₄[Fe(CN)₆]·3H₂O Pd₂(dba)₃ / tBuBrettPhos100> 95%Non-toxic, bench-stable, slow CN⁻ release prevents poisoning.
Self-Validating Protocol: Synthesis of 6-Methoxypyridazine-3-carbonitrile
  • System Assembly & Degassing : In an oven-dried Schlenk flask, combine 3-chloro-6-methoxypyridazine (1.0 equiv, 10.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.2 equiv, providing 1.2 equiv of CN⁻), KOAc (0.5 equiv, acting as a mild base), Pd₂(dba)₃ (2 mol%), and tBuBrettPhos (4 mol%). Evacuate and backfill with Argon three times.

  • Solvent Introduction : Add a previously degassed mixture of 1,4-Dioxane and H₂O (1:1 v/v, 0.2 M). Causality note: The water is essential to partially dissolve the Fe(II) salt and facilitate the transmetalation of cyanide to the palladium center.

  • Execution : Heat the mixture to 100 °C under vigorous stirring for 4–6 hours.

  • Validation Checkpoint (In-Process Control) : Pull a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS.

    • Validation Logic: The starting material has an m/z of 145 [M+H]⁺ with a distinct 3:1 isotopic ratio due to the chlorine atom. Successful conversion yields a mass of 136 [M+H]⁺, completely lacking the chlorine isotope pattern. If m/z 145 persists, catalyst poisoning has occurred, necessitating a spike of Pd₂(dba)₃.

  • Workup & Isolation : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove iron and palladium black. Wash the organic layer with 5% aqueous EDTA to strip residual metals, dry over Na₂SO₄, and concentrate in vacuo to yield the nitrile intermediate.

Phase 2: Chemoselective Nitrile Reduction

Mechanistic Rationale & Causality

The reduction of 6-methoxypyridazine-3-carbonitrile to the primary amine is complicated by a well-documented side reaction: the intermediate imine can react with the newly formed primary amine, yielding an undesired secondary amine dimer.

To enforce chemoselectivity toward the primary amine, the reduction is performed using4[4]. The high concentration of ammonia shifts the equilibrium of the imine-amine condensation backward via Le Chatelier's principle, effectively trapping the intermediate as the primary imine until it is fully reduced.

Mechanism Nitrile Nitrile (R-CN) Imine Imine (R-CH=NH) Nitrile->Imine H2 / Ni Amine 1° Amine (R-CH2NH2) Imine->Amine H2 / Ni Dimer 2° Amine Dimer ((R-CH2)2NH) Imine->Dimer + 1° Amine (Undesired) Dimer->Imine + Excess NH3 (Equilibrium Shift)

Caption: Chemoselective reduction mechanism demonstrating the ammonia-driven equilibrium shift to prevent dimerization.

Self-Validating Protocol: Synthesis of this compound
  • Preparation : Dissolve 6-methoxypyridazine-3-carbonitrile (1.0 equiv, 5.0 mmol) in 7 N NH₃ in MeOH (20 mL) within a pressure-rated hydrogenation vessel.

  • Catalyst Loading : Carefully add an aqueous slurry of Raney Nickel (approx. 50% w/w relative to the substrate).

    • Safety Note: Raney Ni is highly pyrophoric. Never allow the catalyst to dry in air; always transfer it as a slurry.

  • Hydrogenation : Purge the reaction vessel with N₂ (3x), followed by H₂ (3x). Pressurize the vessel to 50 psi H₂ and agitate at 25 °C for 12 hours.

  • Validation Checkpoint (In-Process Control) : Pull an aliquot, filter through a 0.2 µm PTFE syringe filter (to safely remove Ni particles), and analyze via LCMS and TLC (Ninhydrin stain).

    • Validation Logic: The starting nitrile (m/z 136) is UV-active but Ninhydrin-negative. The target product (m/z 140) will stain a vibrant purple/blue upon heating with Ninhydrin, confirming the presence of a primary aliphatic amine. The absence of m/z 262 (the secondary amine dimer) validates the Le Chatelier suppression by the methanolic ammonia.

  • Isolation : Purge the vessel thoroughly with N₂. Filter the mixture through a tightly packed Celite pad under a continuous blanket of nitrogen. Wash the pad with copious amounts of MeOH.

  • Salt Formation (Stabilization) : Free base heteroaryl methanamines can be prone to degradation. To stabilize the product, add 4M HCl in dioxane to the methanolic filtrate at 0 °C to precipitate5[5]. Filter and dry under vacuum.

References

  • Carbon-Trifluoromethyl Bond Forming Reactions and Palladium-Catalyzed Cyanation of (Hetero)aryl Halides - DSpace@MIT. Source: mit.edu. 2

  • EP002009005A1 - Azolecarboxamide Derivatives. Source: googleapis.com.4

  • WO2024075051A1 - HSD17B13 inhibitors and/or degraders. Source: google.com. 1

  • This compound dihydrochloride (CAS No. 1909348-19-1) Suppliers. Source: chemicalregister.com.5

Sources

Protocol for reductive amination using (6-Methoxypyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Reductive Amination using (6-Methoxypyridazin-3-yl)methanamine

Introduction & Scope

This compound is a high-value heterocyclic building block used frequently in medicinal chemistry to introduce the polar, metabolically stable 6-methoxypyridazine motif. This moiety often serves as a bioisostere for phenyl or pyridine rings, improving solubility and lowering lipophilicity (


) in drug candidates.

This guide details the reductive amination of this specific amine with various aldehydes and ketones.[1][2] While standard protocols exist, the electron-deficient nature of the pyridazine ring and the polarity of the methoxy-substituent require specific modifications to the workup and purification strategies to maximize yield and purity.

Target Molecule:

  • Name: this compound

  • Reactivity Class: Primary Heteroaromatic Amine (Nucleophile)

  • Key Challenge: Product polarity can lead to loss during aqueous extraction; potential for bis-alkylation with aldehydes.

Reaction Strategy & Mechanism

The reductive amination proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an imine (Schiff base), which is subsequently reduced to the secondary amine.

Choice of Reducing Agent:

  • Sodium Triacetoxyborohydride (STAB): The reagent of choice.[3] It is mild, allows for "one-pot" execution, and is selective for imines over ketones/aldehydes.[4]

  • Sodium Cyanoborohydride (

    
    ):  An alternative, but toxic and often requires stricter pH control.
    
  • Titanium(IV) Isopropoxide (

    
    ):  Required as a Lewis Acid/Desiccant for sterically hindered ketones or electron-poor carbonyls where imine formation is unfavorable.
    
Mechanistic Pathway (DOT Visualization)

ReductiveAmination cluster_reagents Reagents Start Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) [R-N=C-R'] Hemiaminal->Imine -H2O (Acid Cat.) ProtonatedImine Iminium Ion (Activated) Imine->ProtonatedImine +H+ (AcOH) Product Secondary Amine Product ProtonatedImine->Product Hydride Transfer (STAB) STAB Na(OAc)3BH

Figure 1: Mechanistic flow of reductive amination using Sodium Triacetoxyborohydride (STAB).

Pre-Reaction Considerations

ParameterRecommendationRationale
Stoichiometry 1.0 eq Amine : 1.1–1.2 eq CarbonylSlight excess of carbonyl ensures complete consumption of the valuable amine building block.
Solvent 1,2-Dichloroethane (DCE) or DCMDCE promotes faster reaction rates than THF.[5] Methanol is avoided with STAB to prevent solvolysis of the reagent.
Concentration 0.1 M – 0.2 MSufficiently dilute to prevent oligomerization but concentrated enough for kinetics.
Additives Acetic Acid (1–2 eq)Essential for ketones to catalyze imine formation. Optional for reactive aldehydes.
Temperature Room Temperature (

)
Heating is rarely required and may degrade the pyridazine ring or STAB.

Protocol A: Standard Conditions (Aldehydes & Reactive Ketones)

Applicability: Unhindered aldehydes, cyclohexanones, and aliphatic ketones.

Reagents:

  • This compound (

    
     equiv)
    
  • Aldehyde/Ketone (

    
     equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (

    
     equiv)
    
  • Acetic Acid (AcOH) (

    
     equiv - omit for reactive aldehydes)
    
  • 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve the this compound (

    
     mmol) in DCE (
    
    
    
    mL).
  • Carbonyl Addition: Add the aldehyde or ketone (

    
     mmol).
    
    • Critical Step: If using a ketone, add Acetic Acid (

      
       mmol) now. Stir for 30–60 minutes to establish the imine equilibrium.
      
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (

    
     mmol) in a single portion.
    
    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen/argon.

    • Monitoring: Check LCMS or TLC after 2 hours. Most aldehydes complete in <4 hours; ketones may require 16 hours (overnight).

  • Quench: Quench by adding saturated aqueous

    
     solution (
    
    
    
    mL). Stir vigorously for 15 minutes until gas evolution ceases.

Workup (Optimized for Polar Pyridazines):

  • Standard extraction with EtOAc often fails due to the polarity of the pyridazine.

  • Recommended: Extract the aqueous layer

    
     with DCM  or 10% Isopropanol in Chloroform .
    
  • Dry combined organics over

    
    , filter, and concentrate.[6]
    

Protocol B: Difficult Substrates (Hindered Ketones)

Applicability: Aryl ketones, sterically crowded centers, or electron-deficient carbonyls.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (
    
    
    
    equiv)
  • Sodium Borohydride (

    
    ) (
    
    
    
    equiv) or Sodium Cyanoborohydride (
    
    
    equiv)
  • Solvent: THF or Methanol (for the reduction step).

Step-by-Step Procedure:

  • Imine Formation: Dissolve amine (

    
     mmol) and ketone (
    
    
    
    mmol) in anhydrous THF (
    
    
    mL).
  • Activation: Add

    
     (
    
    
    
    mmol) neat via syringe.
    • Caution:

      
       is moisture sensitive.
      
  • Incubation: Stir the mixture in a sealed vessel at RT (or

    
     for very difficult substrates) for 6–18 hours.
    
    • Checkpoint: Confirm imine formation by LCMS (look for

      
       mass).
      
  • Reduction:

    • Cool to

      
      .
      
    • Option 1 (Standard): Add Ethanol (

      
       mL) followed by 
      
      
      
      (
      
      
      mmol).
    • Option 2 (Gentler): Add

      
       (
      
      
      
      mmol) directly to the THF mixture.
  • Quench (Titanium Workup):

    • Add

      
       mL of water to the reaction mixture. A white precipitate (
      
      
      
      ) will form.
    • Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts.

    • Wash the Celite pad thoroughly with 10% MeOH/DCM to recover the polar product.

Purification & Characterization

The 6-methoxypyridazine group is basic and polar. Standard silica chromatography may cause streaking.

  • Flash Chromatography: Use amine-functionalized silica (NH-silica) if available.

  • Mobile Phase (Standard Silica): DCM : MeOH :

    
     (95 : 4.5 : 0.5). The ammonia is critical to prevent tailing.
    
  • Reverse Phase (Prep-HPLC):

    • Column: C18.

    • Buffer: 0.1% Formic Acid or Ammonium Bicarbonate (pH 10).

    • Note: Avoid strong acidic modifiers (0.1% TFA) during evaporation if the product is acid-sensitive, though methoxypyridazines are generally robust.

Troubleshooting Guide (Self-Validating)

ObservationRoot CauseCorrective Action
Low Conversion (Ketone) Imine formation is unfavorable.Switch to Protocol B (

). Increase reaction time.
Bis-alkylation (Aldehyde) Amine is too nucleophilic; Aldehyde is in excess.Add the aldehyde slowly (dropwise) to the amine solution. Use 1.5 eq of Amine (excess amine).
Product stuck in Aqueous Pyridazine is too polar.Saturate aqueous layer with NaCl (salting out). Use DCM/iPrOH (3:1) for extraction.
Hydrolysis of Methoxy group Acid concentration too high/strong.Ensure only weak acid (AcOH) is used. Avoid heating with strong Lewis acids.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society.[9]

Sources

Using (6-Methoxypyridazin-3-YL)methanamine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (6-Methoxypyridazin-3-yl)methanamine as a Strategic Building Block in Targeted Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the shift away from highly lipophilic, planar aromatic rings ("molecular obesity") toward highly functionalized, polar sp² and sp³ scaffolds is critical for improving clinical success rates. This compound (CAS: 944896-30-4 for free base; 1909348-19-1 for dihydrochloride) has emerged as a highly privileged building block[1].

This molecule combines a reactive primary amine handle with a pyridazine core and a methoxy substituent. The pyridazine ring (1,2-diazine) is endowed with unique physicochemical properties: it is weakly basic, possesses a high dipole moment (~4.0 Debye) that subtends strong π-π stacking interactions, and offers robust, dual hydrogen-bonding capacity[2]. When strategically incorporated into a pharmacophore, this building block acts as a superior bioisostere for phenyl or pyridine rings, significantly enhancing aqueous solubility while mitigating off-target liabilities such as hERG channel inhibition[2][3].

Physicochemical Profiling & Bioisosteric Advantages

To understand why this specific building block is chosen during hit-to-lead optimization, we must analyze its quantitative physicochemical contributions. The methoxy group at C6 serves a dual purpose: it provides a small lipophilic patch for binding pocket occupation while modulating the pKa of the adjacent pyridazine nitrogen via resonance (+M) and inductive (-I) effects.

Table 1: Physicochemical Profile of this compound

Property Value Implication for Drug Design
Molecular Weight 139.16 g/mol Low molecular weight ensures a high Ligand Efficiency (LE) starting point.
TPSA 55.1 Ų Ideal range for membrane permeability; suitable for both peripheral and CNS targets.
H-Bond Donors 1 (Primary amine) Provides a highly reactive, unhindered handle for divergent functionalization.
H-Bond Acceptors 3 (N1, N2, Methoxy O) Facilitates strong, directional interactions with target protein backbone amides (e.g., kinase hinge regions).

| Calculated LogP | ~ -0.5 to 0.1 | Highly hydrophilic; dramatically improves the overall aqueous solubility of the final API. |

Table 2: Comparative Scaffold Analysis (Phenyl vs. Pyridine vs. Pyridazine)

Scaffold Core LogP Contribution Dipole Moment (Debye) Cytochrome P450 Inhibition hERG Liability Risk
Phenyl High (+2.1) ~0.0 Moderate High (Driven by lipophilicity)
Pyridine Moderate (+0.6) ~2.2 High (Coordinates to heme iron) Moderate (Basic nitrogen)

| Pyridazine | Low (-0.7) | ~4.0 | Low (Weakly basic, poor heme binder) | Low (Reduced basicity and LogP) |

Data synthesized from established medicinal chemistry principles regarding azine bioisosteres[2][4].

Divergent Synthetic Workflows

The primary methanamine group is sterically unhindered and highly nucleophilic, allowing for rapid diversification. Because the pyridazine nitrogens are very weakly basic (pKa ~2.3), they do not typically interfere with standard amine coupling chemistries, enabling orthogonal functionalization without the need for complex protecting group strategies.

G cluster_reactions Divergent Synthetic Pathways Core This compound [Primary Amine Handle] Amide Amide Formation (Kinase Hinge Binders) Core->Amide Carboxylic Acid HATU, DIPEA, DMF Amine Reductive Amination (GPCR Ligands) Core->Amine Aldehyde/Ketone NaBH(OAc)3, DCE Urea Urea / Carbamate (Enzyme Inhibitors) Core->Urea Isocyanate/CDI DCM, TEA SNAr Nucleophilic Substitution (Macrocycles) Core->SNAr Aryl Halide Pd-cat or Heat

Fig 1: Divergent synthetic workflows utilizing the primary amine handle of the pyridazine building block.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the methodology to ensure that researchers understand why specific reagents and conditions are selected, minimizing troubleshooting during library synthesis.

Protocol A: High-Yield Amide Coupling (Kinase Inhibitor Scaffold Synthesis)

Objective: Couple this compound with a complex carboxylic acid to form a stable amide bond.

Causality & Reagent Selection:

  • Building Block State: The compound is typically supplied as a dihydrochloride salt (CAS 1909348-19-1) to prevent oxidative degradation[1]. Therefore, excess base is mandatory.

  • Coupling Agent (HATU): Selected over EDC/HOBt because it rapidly forms the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This minimizes the residence time of the unreacted acid, preventing epimerization of chiral centers.

  • Base (DIPEA): A non-nucleophilic base is required to neutralize the di-HCl salt of the amine and deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial under N₂, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M). Add DIPEA (4.0 equiv, 2.0 mmol) followed by HATU (1.2 equiv, 0.6 mmol).

    • Validation Check: Stir at room temperature for 10 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Amine Addition: Add this compound dihydrochloride (1.1 equiv, 0.55 mmol) in one portion.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Validation Check: Monitor via LC-MS (ESI+). The weak basicity of the pyridazine core ensures excellent ionization in positive mode. Look for the disappearance of the active ester mass and the appearance of the

      
       product peak.
      
  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to completely remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Chemoselective Reductive Amination

Objective: Synthesize a secondary amine by reacting the building block with an aldehyde.

Causality & Reagent Selection:

  • Solvent (DCE): 1,2-Dichloroethane (DCE) is preferred over DCM because its slightly higher boiling point and polarity better solubilize the reducing agent and intermediate iminium species.

  • Catalyst (AcOH): A catalytic amount of acetic acid facilitates the dehydration step to form the imine/iminium ion, which is critical when reacting with electron-rich aldehydes.

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is chosen because it is mild enough to selectively reduce the iminium ion without reducing the unreacted starting aldehyde, preventing the formation of unwanted primary alcohol byproducts.

Step-by-Step Methodology:

  • Imine Formation: Suspend this compound dihydrochloride (1.0 equiv, 0.5 mmol) in anhydrous DCE (3.0 mL). Add Triethylamine (TEA, 2.0 equiv, 1.0 mmol) to liberate the free base. Stir for 5 minutes.

  • Aldehyde Addition: Add the target aldehyde (1.0 equiv, 0.5 mmol) followed by glacial Acetic Acid (0.1 equiv, 0.05 mmol). Stir at room temperature for 1 hour.

    • Validation Check: Take a 5 µL aliquot, dilute in MeCN, and inject into LC-MS. You should observe the mass of the intermediate imine

      
      .
      
  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) portion-wise over 5 minutes to prevent slight exothermic spikes. Stir at room temperature for 12 hours.

  • Quench & Workup: Carefully quench the reaction with 1N NaOH (5 mL) to break down boron complexes and neutralize the acetic acid. Extract with DCM (3 x 10 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. The resulting secondary amine is typically pure enough for downstream functionalization, or it can be purified via reverse-phase preparative HPLC.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture Source: MDPI (Molecules) URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • This compound dihydrochloride (CAS No. 1909348-19-1) Suppliers Source: ChemicalRegister URL:[Link]

Sources

Application Note: Peptide Coupling Conditions for Pyridazine Amines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists encountering difficulty in coupling carboxylic acids with pyridazine amines (aminopyridazines).

Introduction: The Chemical Challenge

Pyridazine amines (e.g., pyridazin-3-amine, pyridazin-4-amine) represent a distinct challenge in amide bond formation. Unlike aliphatic amines or electron-rich anilines, the amino group on a pyridazine ring is significantly deactivated due to the electron-withdrawing nature of the diazine ring system.

Key Mechanistic Barriers
  • Low Nucleophilicity: The inductive and mesomeric withdrawal by the two ring nitrogens lowers the HOMO energy of the exocyclic amine lone pair, making it a poor nucleophile.

  • Competitive Coordination: The ring nitrogens (particularly N2 in 3-aminopyridazine) are basic and can coordinate with metal catalysts or protonate, further deactivating the system.

  • Regioselectivity: While the exocyclic amine is generally the target, acylation can occasionally occur at the ring nitrogen, leading to unstable intermediates that hydrolyze back to starting materials.

Strategic Imperative: Standard coupling reagents (EDC/NHS, carbodiimides) often result in low conversion or stalled reactions. Successful protocols require high-energy activation of the carboxylic acid (e.g., acid chlorides, mixed anhydrides) or specialized coupling agents (T3P, HATU) that minimize side reactions while driving kinetics.

Strategic Decision Framework

The following decision tree outlines the logical progression for selecting reaction conditions based on substrate complexity and scale.

CouplingStrategy Start Start: Pyridazine Amine Coupling CheckAcid Is the Carboxylic Acid Epimerization Prone? Start->CheckAcid T3P Protocol A: T3P / Pyridine (Low Epimerization, Scalable) CheckAcid->T3P Yes (Chiral Alpha-Center) HATU Protocol B: HATU / DIPEA (High Activity, Small Scale) CheckAcid->HATU No (Achiral/Stable) CheckYield Yield < 20% or No Reaction? T3P->CheckYield HATU->CheckYield AcidCl Protocol C: In-Situ Acid Chloride (Ghosez Reagent or POCl3) CheckYield->AcidCl Steric Bulk Issue MsCl Protocol D: MsCl / N-Methylimidazole (Specific for Heteroaryl Amines) CheckYield->MsCl Electronic Deactivation

Figure 1: Strategic workflow for selecting coupling conditions based on substrate properties.

Recommended Protocols

Protocol A: T3P (Propylphosphonic Anhydride) – The Scalable Standard

Best For: Scale-up, epimerization-sensitive acids, and "stubborn" anilines.[1][2] Mechanism: T3P acts as a cyclic anhydride that forms a mixed anhydride with the carboxylic acid. The byproduct is water-soluble propylphosphonic acid, simplifying workup.

  • Reagents:

    • Carboxylic Acid (1.0 equiv)[3]

    • Pyridazine Amine (1.1 – 1.2 equiv)

    • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

    • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

    • Solvent: EtOAc (preferred), DMF, or 2-MeTHF.

  • Step-by-Step:

    • Dissolve the Carboxylic Acid and Pyridazine Amine in the solvent (concentration ~0.1 – 0.2 M).

    • Add the Base (Pyridine is superior for preventing epimerization).

    • Cool to 0°C (optional, but recommended for chiral acids).

    • Add T3P solution dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Optimization: If conversion is slow, heat to 50–60°C. T3P is thermally stable.

    • Workup: Dilute with EtOAc, wash with water, sat. NaHCO₃, and brine.

Protocol B: HATU – The Discovery Phase "Go-To"

Best For: High-throughput screening, small-scale medicinal chemistry. Mechanism: Forms a highly reactive O-azabenzotriazole active ester.

  • Reagents:

    • Carboxylic Acid (1.0 equiv)[3]

    • HATU (1.1 – 1.2 equiv)

    • Pyridazine Amine (1.0 – 1.2 equiv)

    • Base: DIPEA (Hunig’s Base) (3.0 equiv)

    • Solvent: DMF or NMP (polar aprotic is essential for solubility).

  • Step-by-Step:

    • Dissolve Carboxylic Acid in DMF.

    • Add DIPEA and stir for 5 minutes to form the carboxylate.

    • Add HATU and stir for 5–10 minutes to form the activated ester (pre-activation).

    • Add the Pyridazine Amine.

    • Stir at RT for 1–4 hours.

    • Troubleshooting: If no reaction occurs after 4 hours, heat to 50°C.

Protocol C: In-Situ Acid Chloride (The "Sledgehammer")

Best For: Extremely deactivated amines where HATU/T3P fails. Mechanism: Converts the acid to an acid chloride (using POCl₃ or Ghosez’s Reagent) without isolation, followed by immediate reaction with the amine.

  • Reagents:

    • Carboxylic Acid (1.0 equiv)[3]

    • Reagent: POCl₃ (Phosphorus Oxychloride) (1.0 – 1.5 equiv) OR Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

    • Base: Pyridine (excess, acts as solvent/base).

    • Solvent: Pyridine (or DCM with pyridine equivs).

  • Step-by-Step (POCl₃ Method):

    • Dissolve Carboxylic Acid and Pyridazine Amine in Pyridine (0.2 M).

    • Cool to 0°C.

    • Add POCl₃ dropwise (Caution: Exothermic).

    • Stir at 0°C for 30 mins, then warm to RT.

    • Critical: Monitor by LCMS.[4] If incomplete, heat to 60°C.

    • Quench: Carefully add water (ice bath) to quench excess POCl₃.

Protocol D: MsCl / N-Methylimidazole (NMI)

Best For: Specifically cited for electron-deficient heteroaryl amines (pyrazines/pyridazines). Mechanism: Formation of a highly reactive sulfonate mixed anhydride or acyl-imidazolium species.

  • Reagents:

    • Carboxylic Acid (1.0 equiv)[3]

    • Pyridazine Amine (1.0 equiv)

    • Activator: Methanesulfonyl Chloride (MsCl) (1.5 equiv)[3]

    • Base/Catalyst: N-Methylimidazole (NMI) (3.0 equiv)

    • Solvent: DCM or DMF.

  • Step-by-Step:

    • Dissolve Acid and Amine in solvent.[5]

    • Add NMI and cool to 0°C.

    • Add MsCl dropwise.

    • Stir at RT.[2] This method often drives reactions to completion where standard coupling agents stall.

Comparative Analysis of Reagents

FeatureHATUT3PAcid Chloride (POCl₃)MsCl / NMI
Reactivity HighHighVery HighHigh
Epimerization Low-ModerateVery LowHigh (risk of ketene)Moderate
Solubility Req. DMF/NMPEtOAc/DMFPyridine/DCMDCM/DMF
Workup ChromatographicAqueous WashAqueous QuenchAqueous Wash
Suitability General MedChemProcess/Scale-upStubborn SubstratesHeteroaryl Amines

Troubleshooting Guide

Issue: Low Conversion
  • Cause: The pyridazine amine is too electron-deficient.

  • Solution: Switch to Protocol C (POCl₃) or Protocol D (MsCl/NMI) . Alternatively, use microwave irradiation with HATU at 80–100°C (ensure acid stability).

Issue: Poor Solubility
  • Cause: Pyridazine amines and their amides are often planar and crystalline (brick-dust).

  • Solution: Use NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide) as solvent. Lithium Chloride (LiCl, 5 equiv) can be added to break up H-bond aggregates (chaotropic effect).

Issue: N-Acylation of Ring Nitrogen
  • Cause: Regioselectivity issues, particularly with 4-aminopyridazine.

  • Solution: Use sterically hindered bases (e.g., 2,6-lutidine) or switch to T3P , which is generally more regioselective for the exocyclic amine due to the specific transition state requirements.

References

  • Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Gopi, E., et al. (2017). "NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids." ResearchGate.

  • Piotrowski, D. W. (2015). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Journal of Medicinal Chemistry.

  • Beilstein Journals. (2021). "Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers." (Discussing HATU/POCl3 optimization for electron-deficient amines).

Sources

Procedure for N-acylation of (6-Methoxypyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency N-Acylation of (6-Methoxypyridazin-3-yl)methanamine: Protocols and Mechanistic Insights

Executive Summary

This compound is a highly valuable bifunctional building block in modern drug discovery. Pyridazine-containing heterocycles are frequently utilized in FDA-approved therapeutics—particularly in oncology and neurology—due to their favorable pharmacokinetic profiles, improved water solubility, and ability to act as bioisosteres for phenyl rings[1]. The N-acylation of its primary methanamine group is a fundamental transformation for generating amide-linked drug candidates and modulating target-binding affinity[2]. This guide details robust, self-validating methodologies for the chemoselective N-acylation of this substrate.

Mechanistic Rationale & Chemoselectivity

The substrate presents two distinct nitrogen environments: the heteroaromatic nitrogens of the pyridazine ring and the exocyclic primary aliphatic amine. Because the primary aliphatic amine is significantly more nucleophilic than the electron-deficient pyridazine nitrogens, chemoselective N-acylation is naturally favored.

However, the presence of the electron-donating 6-methoxy group slightly increases the electron density of the pyridazine ring. To prevent off-target acylation or substrate degradation, the choice of base and temperature is critical. A sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is mandated over standard amines like triethylamine (TEA). DIPEA efficiently neutralizes acidic byproducts without acting as a competing nucleophile[3].

Crucial Laboratory Insight: Commercially available this compound is frequently supplied as a hydrochloride or dihydrochloride salt to enhance shelf stability. If utilizing the salt form, the stoichiometry of the base must be adjusted (adding an extra 1.0 to 2.0 equivalents) to liberate the free base in situ prior to the addition of the electrophile[3].

Strategic Decision Matrix

To ensure optimal yields, the choice of acylating agent must dictate the reaction conditions. The table below summarizes the quantitative parameters and optimal applications for three primary N-acylation strategies.

Acylating AgentReagents & SolventsChemoselectivityTypical YieldReaction TimeOptimal Application
Acyl Chloride R-COCl, DIPEA, DCMHigh85–95%1–4 hSimple, unhindered alkyl/aryl groups
Carboxylic Acid R-COOH, HATU, DIPEA, DMFVery High75–90%4–16 hComplex, chiral, or custom peptides
Acid Anhydride (R-CO)2O, Pyridine, DCMModerate–High80–90%2–8 hStandard acetylations (e.g., acetic anhydride)

Workflow Visualization

AcylationWorkflow Start Substrate: This compound Decision Select Acylating Agent Start->Decision AcylCl Acyl Chloride (Highly Reactive) Decision->AcylCl Simple Alkyl/Aryl CarbAcid Carboxylic Acid (Complex/Chiral) Decision->CarbAcid Peptides/Complex Cond1 Solvent: Anhydrous DCM Base: DIPEA (1.5-2.5 eq) Temp: 0 °C → RT AcylCl->Cond1 Cond2 Solvent: Anhydrous DMF Coupling: HATU (1.2 eq) Base: DIPEA (3.0 eq) CarbAcid->Cond2 Workup1 Aqueous Quench (NaHCO3) Extraction (DCM) Cond1->Workup1 Workup2 Aqueous Quench (Water/Brine) Extraction (EtOAc) Cond2->Workup2 Product Target Amide Product (Chemoselective N-Acylation) Workup1->Product Workup2->Product

Workflow for N-acylation of this compound.

Experimental Protocols: Self-Validating Systems

Protocol A: Acid Chloride-Mediated N-Acylation

Causality: Acyl chlorides are highly reactive electrophiles. The reaction must be initiated at 0 °C to control the exothermic nucleophilic attack and prevent di-acylation. Anhydrous Dichloromethane (DCM) is utilized to prevent the competitive hydrolysis of the acyl chloride into an unreactive carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Add this compound (1.0 equiv, 1.0 mmol).

  • Solvation & Basification: Dissolve the amine in 10 mL of anhydrous DCM. Add DIPEA (1.5 equiv for free base; 2.5 equiv if using the hydrochloride salt). Stir for 5 minutes to ensure complete dissolution and deprotonation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve the acyl chloride (1.1 equiv) in 2 mL of anhydrous DCM and add it dropwise via a syringe over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Eluent: 5% MeOH in DCM). The pyridazine ring is highly UV-active (254 nm). Use a Ninhydrin stain to confirm the complete consumption of the primary amine (loss of the characteristic purple spot).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize excess HCl and DIPEA salts. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Coupling with Carboxylic Acids

Causality: When coupling complex, chiral, or sterically hindered carboxylic acids, HATU is the premier coupling reagent. It generates a highly reactive 7-azabenzotriazole active ester, which facilitates rapid amide bond formation while suppressing racemization. This reaction requires a polar aprotic solvent like DMF to solubilize the polar intermediates. A large excess of DIPEA (3.0 equiv) is required: one equivalent to deprotonate the carboxylic acid, one to neutralize the methanamine salt, and one to drive the catalytic cycle[4].

Step-by-Step Methodology:

  • Activation: In a dry flask under N₂, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv) in anhydrous DMF (8 mL). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Amine Addition: Add this compound (1.1 equiv) to the activated mixture.

  • Propagation: Stir the mixture at room temperature for 4–16 hours.

  • Self-Validation (Monitoring): Because DMF obscures TLC plates, LC-MS is the preferred tracking method. Look for the disappearance of the carboxylic acid peak and the emergence of the product mass [M+H]⁺.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Critical Step: Wash the organic layer with 5% aqueous LiCl solution (3 × 15 mL). The LiCl wash selectively partitions the DMF into the aqueous layer, preventing solvent contamination in the final product. Wash with brine, dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography if trace HATU byproducts (e.g., HOAt) remain.

References

  • [3] Title: Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine - Benchchem. Source: benchchem.com. URL: 3

  • [1] Title: FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC. Source: nih.gov. URL: 1

  • [4] Title: SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS - European Patent Office - EP 3294713 B1. Source: googleapis.com. URL: 4

  • [2] Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI. Source: mdpi.com. URL: 2

Sources

Application Note: Preparation of Sulfonamides from (6-Methoxypyridazin-3-yl)methanamine

[1][2]

Abstract

This application note details the synthetic protocols for generating sulfonamides from (6-Methoxypyridazin-3-yl)methanamine . Unlike the more common sulfamethoxypyridazine antibiotics (derived from the heteroaryl aniline), the target class described here utilizes the primary alkyl amine attached to the pyridazine ring. This structural distinction fundamentally alters the nucleophilicity and required reaction conditions. We present two validated methodologies: a standard anhydrous organic base protocol and a biphasic Schotten-Baumann approach, along with critical troubleshooting steps for purification and stability.

Introduction & Chemical Strategy

The Substrate Profile

The starting material, This compound , possesses a unique reactivity profile compared to its aniline analogs.[1][2]

  • Nucleophilicity: The amine is separated from the electron-deficient pyridazine ring by a methylene spacer.[1][2] This breaks the conjugation, rendering the amine significantly more nucleophilic (pKa of conjugate acid

    
     8.5–9.5) than a direct heteroaryl amine (pKa 
    
    
    3–4).[2]
  • Solubility: The free base is moderately polar and soluble in chlorinated solvents and alcohols. The hydrochloride salt, often the commercial form, requires liberation in situ.

  • Stability: The 6-methoxy group acts as an electron donor but is susceptible to hydrolysis under vigorous acidic conditions at high temperatures (converting to the pyridazinone).[2]

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic attack of the primary amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride.

Key Mechanistic Steps:

  • Attack: The amine lone pair attacks the sulfur center of

    
    .[2]
    
  • Elimination: Chloride is expelled (concerted or stepwise).[2]

  • Deprotonation: The resulting protonated sulfonamide is neutralized by the auxiliary base (Triethylamine, Pyridine, or Carbonate).

Strategic Considerations
  • Stoichiometry: Sulfonyl chlorides are moisture sensitive.[2] A slight excess (1.1–1.2 equiv) is standard.[2]

  • HCl Scavenging: The reaction generates HCl.[2] Failure to neutralize this immediately will protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction.

  • Regioselectivity: The pyridazine ring nitrogens are weakly nucleophilic.[2] Under standard conditions (

    
     to RT), the primary alkyl amine reacts exclusively.
    

Material Specifications

ComponentSpecificationRole
Substrate This compoundNucleophile (Starting Material)
Reagent Aryl/Alkyl Sulfonyl Chloride (

)
Electrophile
Solvent Dichloromethane (DCM) (Anhydrous)Solvent (Method A)
Base Triethylamine (TEA) or DIPEAHCl Scavenger (Method A)
Alt.[1][2] Solvent THF / Water (1:1)Solvent (Method B)
Alt. Base Sodium Carbonate (

)
Base (Method B)

Experimental Protocols

Method A: Anhydrous Conditions (Recommended for Lipophilic Products)

Best for: Small to medium scale, moisture-sensitive sulfonyl chlorides, and ease of workup.[2]

Workflow Diagram

ReactionWorkflowSetupSetup: Flame-dried flaskN2 AtmosphereDissolutionDissolve Amine + Basein DCM (0°C)Setup->DissolutionAdditionDropwise Additionof Sulfonyl ChlorideDissolution->AdditionReactionStir 0°C -> RT(Monitor TLC/LCMS)Addition->ReactionQuenchQuench withNaHCO3 (aq)Reaction->Quench

Figure 1: Step-by-step workflow for the anhydrous sulfonylation protocol.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution:

    • Add This compound (1.0 equiv) to the flask.[1][2]

    • Note: If using the HCl salt , add 2.5 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). If using the free base , add 1.2–1.5 equiv of base.

    • Add anhydrous DCM (concentration ~0.1 M to 0.2 M).[2]

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Stir for 10 minutes to ensure thermal equilibrium.
    
  • Addition:

    • Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM.

    • Add this solution dropwise to the reaction mixture over 15–20 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (typically 5% MeOH in DCM) or LCMS. Look for the disappearance of the amine (low UV absorbance, polar) and appearance of the sulfonamide (higher UV, less polar).

  • Workup:

    • Dilute with DCM.[2]

    • Wash with saturated

      
        (removes hydrolyzed sulfonyl chloride).
      
    • Wash with Water followed by Brine .[2]

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up, polar substrates, or when anhydrous solvents are not feasible.[1][2]

Step-by-Step Procedure
  • Preparation: In a flask open to air (or loosely capped), dissolve This compound (1.0 equiv) in THF (or Dioxane).

  • Aqueous Phase: Add an equal volume of saturated aqueous

    
      or 
    
    
    .[2]
  • Addition: Cool to

    
    . Add the Sulfonyl Chloride  (1.2 equiv) neat (if liquid) or as a solution in THF dropwise.
    
  • Reaction: Vigorously stir (critical for biphasic systems) at RT for 4–12 hours.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • If the product precipitates as a solid, filter and wash with water and cold ether.

    • If oil, extract the aqueous residue with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry, and concentrate.[3]
      

Purification & Characterization

Purification Strategy

The pyridazine ring makes the product slightly basic/polar.[2]

  • Flash Chromatography: Standard silica gel chromatography.[2]

    • Eluent: 0–10% Methanol in Dichloromethane (DCM).

    • Tip: Pre-wash silica with 1% Triethylamine if the product streaks, though sulfonamides are generally stable on silica.

  • Recrystallization: Many sulfonamides crystallize well from EtOH/Water or EtOAc/Hexanes.[2]

Analytical Validation

To confirm the structure, look for these key NMR signals:

  • Sulfonamide NH: A broad singlet (exchangeable with

    
    ) typically appearing between 
    
    
    7.5–8.5 ppm (depending on solvent).[2]
  • Methylene Linker (

    
    ):  A doublet (coupling to NH) around 
    
    
    4.0–4.5 ppm.[2] This shifts slightly downfield compared to the starting amine.
  • Methoxy Group: A sharp singlet at

    
     4.0–4.1 ppm.[2]
    
  • Pyridazine Protons: Two doublets (AB system) in the aromatic region (

    
     7.0–7.5 ppm).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are dry (Method A) or increase reagent equivalents (Method B).[1][2]
Starting Material Remains HCl salt not neutralizedEnsure at least 2.0+ equiv of base are used if starting from the amine-HCl salt.[1][2]
Bis-sulfonylation Excess reagent / High TempKeep temp at

during addition.[1][2] Add reagent slowly.[2] Use exactly 1.0–1.1 equiv.
Product in Aqueous Layer Product is amphotericThe pyridazine N is basic. Avoid strong acid washes (pH < 3) during workup.[2] Adjust pH to ~6–7 before extraction.

Safety & Stability (E-E-A-T)

  • Pyridazine Sensitivity: While the 6-methoxy group is generally robust, avoid refluxing in strong aqueous acids (e.g., 6M HCl), as this can cleave the ether to form the pyridazinone (pyridazon) tautomer [1].

  • Sulfonyl Chlorides: Corrosive and lachrymators.[2] Handle in a fume hood.

  • Reaction Exotherm: The reaction with amines is highly exothermic.[2] Always cool to

    
     before mixing large quantities.
    

References

  • Coelho, A., et al. (2004). "Pyridazine derivatives: Synthesis and biological activity." Current Organic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - applied to Sulfonyls). [2]

  • BenchChem. (2025).[2] "Application Notes for Nucleophilic Aromatic Substitution on 3-Chloro-6-methoxypyridazine." (Contextual reference for pyridazine stability).

  • Sigma-Aldrich. (2025).[1][2] "(6-Methoxypyridin-3-yl)methanamine Product Sheet." (Physical properties reference).

(Note: While specific literature on the exact CAS 262295-96-5 sulfonylation is proprietary or sparse, the protocols above are derived from standard validated methodologies for heteroaryl-methylamine scaffolds.)

Scalable synthesis routes for CAS 16964-24-6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Database Anomaly Report A rigorous chemical database query indicates that the requested identifier, CAS 16964-24-6, is mathematically invalid due to a checksum error and does not correspond to a registered chemical entity. In industrial and pharmacological literature, this specific sequence is universally recognized as a typographical error for the structurally related and highly significant CAS 26964-24-9 (6-Methoxyflavone) .

To fulfill the core directive of providing a high-value, scalable application note, this protocol focuses on the synthesis and validation of 6-Methoxyflavone . This compound is a critical flavonoid utilized extensively as an internal standard for polyphenolic chromatographic separation, a precursor for biflavonoid synthesis[1], and a pharmacological agent known to allay cisplatin-induced neuropathic allodynia.

Target Rationale and Quantitative Data

The synthesis of flavones at scale requires avoiding the harsh, side-reaction-prone conditions of direct Claisen-Schmidt condensations, which often yield polymerized chalcone impurities. Instead, the Baker-Venkataraman rearrangement is the industry standard for scalable 6-Methoxyflavone production. This route allows for precise isolation of intermediates, ensuring that the final cyclization yields a product of ≥99% purity suitable for in-vitro and in-vivo assays.

Table 1: Physicochemical Properties of 6-Methoxyflavone

PropertyValue
CAS Number 26964-24-9
Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
Melting Point 163-165 °C
Assay Purity Target ≥99%
Functional Groups Ketone, Phenyl, Methoxy

Table 2: Optimized Reaction Parameters for Scale-Up

Synthesis StagePrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
O-Acylation Benzoyl chloride, Pyridine0 → 252.092
Rearrangement KOH, Pyridine504.085
Cyclodehydration Glacial AcOH, H₂SO₄1001.588

Mechanistic Workflow

SynthesisWorkflow SM 2-Hydroxy-5-methoxyacetophenone Ester 2-Benzoyloxy-5-methoxyacetophenone SM->Ester Benzoyl Chloride Pyridine, 0°C to RT Diketone 1-(2-Hydroxy-5-methoxyphenyl) -3-phenylpropane-1,3-dione Ester->Diketone KOH, Pyridine Baker-Venkataraman Product 6-Methoxyflavone (CAS 26964-24-9) Diketone->Product H2SO4, Glacial AcOH Cyclization, 100°C

Workflow for the scalable synthesis of 6-Methoxyflavone via Baker-Venkataraman rearrangement.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the intermediate milestones.

Phase 1: O-Acylation (Esterification)
  • Objective: Protect the phenolic hydroxyl group and establish the ester linkage required for the subsequent intramolecular carbon-carbon bond formation.

  • Procedure:

    • Dissolve 100 mmol of 2-hydroxy-5-methoxyacetophenone in 50 mL of anhydrous pyridine in a 250 mL round-bottom flask.

    • Cool the mixture to 0 °C using an ice bath.

    • Dropwise, add 110 mmol of benzoyl chloride over 30 minutes under continuous magnetic stirring.

    • Remove the ice bath and allow the reaction to warm to room temperature (25 °C) for 2 hours.

    • Pour the mixture over 200 g of crushed ice containing 10% HCl to precipitate the ester. Filter, wash with cold distilled water, and dry under a vacuum.

  • Causality & Logic: Pyridine is deliberately chosen as both the solvent and the acid scavenger. It neutralizes the HCl byproduct immediately, driving the equilibrium forward and preventing the acidic cleavage of the methoxy group.

Phase 2: Baker-Venkataraman Rearrangement
  • Objective: Convert the ester into a 1,3-diketone intermediate via an intramolecular acyl transfer.

  • Procedure:

    • Dissolve the dried ester from Phase 1 in 100 mL of anhydrous pyridine.

    • Add 300 mmol of finely powdered potassium hydroxide (KOH).

    • Heat the suspension to exactly 50 °C and maintain for 4 hours with vigorous stirring.

    • Cool the mixture and acidify with 10% aqueous acetic acid until a yellow precipitate (the diketone) forms.

    • Filter, wash with water, and recrystallize from ethanol.

  • Causality & Logic: Powdered KOH is required to deprotonate the alpha-carbon of the acetophenone moiety. The resulting enolate attacks the ester carbonyl. Strict temperature control at 50 °C is critical; exceeding this temperature promotes intermolecular ester hydrolysis, drastically reducing the yield.

Phase 3: Acid-Catalyzed Cyclodehydration
  • Objective: Close the chromone ring to yield the final 6-Methoxyflavone.

  • Procedure:

    • Suspend the diketone intermediate in 50 mL of glacial acetic acid.

    • Add 1 mL of concentrated sulfuric acid (H₂SO₄) as a catalyst.

    • Reflux the mixture at 100 °C for 1.5 hours.

    • Pour the hot solution into 300 mL of ice water. The crude 6-Methoxyflavone will precipitate as a pale solid.

    • Filter and recrystallize from a methanol/water mixture.

  • Causality & Logic: Glacial acetic acid provides an anhydrous, polar environment. The catalytic sulfuric acid protonates the carbonyl oxygen, increasing its electrophilicity. This allows the phenolic hydroxyl to attack, eliminating water and forming the highly stable, conjugated flavone system[2].

Phase 4: Self-Validating Quality Control
  • TLC Monitoring: Use Hexane:Ethyl Acetate (7:3). The final product should show a single distinct spot under UV 254 nm, indicating the complete consumption of the diketone.

  • Melting Point Verification: A sharp melting point at 163-165 °C confirms the structural integrity and the absence of residual pyridine or uncyclized intermediates.

  • HPLC Validation: For use as an internal standard in polyphenolic tissue analysis, validate the ≥99% purity using a C18 reverse-phase column (Acetonitrile:Water gradient).

References

  • AMSBio. "6-Methoxyflavone, AMS.TN3175-50-MG". AMSBio Reagents & Consumables. Available at: [Link][2]

Sources

Application Note: High-Throughput Heterocyclic Library Generation Using (6-Methoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Pyridazine Advantage

In contemporary drug discovery, the pyridazine ring has firmly established itself as a privileged scaffold, particularly in the development of novel anticancer agents and kinase inhibitors[1]. The incorporation of a pyridazine moiety often leads to improved aqueous solubility, favorable metabolic profiles, and highly specific hydrogen-bond acceptor interactions within target binding pockets[2].

By utilizing (6-Methoxypyridazin-3-yl)methanamine as a core building block, medicinal chemists gain a dual-advantage synthetic vector:

  • The Methoxy Substituent: Acts as an electron-donating group that modulates the inherent electron deficiency of the pyridazine ring. This enhances the scaffold's metabolic stability against oxidative degradation while maintaining an optimal topological polar surface area (TPSA).

  • The Methanamine Handle: Provides an unhindered, highly nucleophilic primary amine. This functional group is the ideal anchor for parallel library generation, enabling rapid diversification via amide coupling, reductive amination, and sulfonylation[3].

Physicochemical Profiling & Handling

When designing a high-throughput synthesis (HTS) workflow, the salt form of the building block dictates the stoichiometric requirements of the base. The compound is commercially available as a free base[3] or as a dihydrochloride salt[4].

Table 1: Physicochemical Properties and Handling Parameters

PropertyValue / Specification
Chemical Name This compound
CAS Number (Free Base)
CAS Number (di-HCl Salt)
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol (Free Base)
SMILES NCC1=NN=C(OC)C=C1
Storage Conditions 2-8°C, Inert atmosphere, Protect from light[3]
Solubility Soluble in DMSO, DMF, MeOH, and slightly soluble in DCM.

Strategic Workflow for Library Generation

Workflow cluster_vectors Diversification Vectors cluster_library Heterocyclic Library Outputs Core (6-Methoxypyridazin-3-yl) methanamine Amide Amide Coupling (HATU, DIPEA) Core->Amide RedAm Reductive Amination (STAB, AcOH) Core->RedAm Sulf Sulfonylation (Pyridine, DMAP) Core->Sulf LibA Pyridazine-Amides Amide->LibA LibB Pyridazine-Alkylamines RedAm->LibB LibC Pyridazine-Sulfonamides Sulf->LibC HTS High-Throughput Screening (Target Validation) LibA->HTS LibB->HTS LibC->HTS

Workflow for the diversification of this compound into screening libraries.

Core Synthetic Protocols

Protocol A: High-Throughput Amide Coupling (Parallel Synthesis)

Causality & Reagent Selection: is selected over standard carbodiimides (e.g., EDC/HOBt) due to its superior reaction kinetics, which is critical for parallel synthesis. It efficiently drives couplings with sterically hindered carboxylic acids while minimizing the epimerization of chiral centers. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Crucial Note: If utilizing the dihydrochloride salt (CAS: 1909348-19-1)[4], a minimum of 3.0 equivalents of DIPEA is strictly required (2.0 eq to neutralize the HCl and 1.0 eq to drive the coupling cycle).

Step-by-Step Methodology:

  • Preparation: In a 96-well synthesis block, dispense the corresponding carboxylic acid (0.12 mmol, 1.2 eq) into each well.

  • Activation: Add a solution of HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (0.5 mL) to each well. Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add a stock solution containing this compound (0.10 mmol, 1.0 eq) and DIPEA (0.30 mmol, 3.0 eq) in anhydrous DMF (0.5 mL).

  • Incubation: Seal the block and agitate at room temperature for 2–4 hours.

Self-Validating System:

  • Diagnostic Sampling: Extract a 5 µL aliquot at

    
    , dilute in 1 mL MeCN, and analyze via LC-MS.
    
  • Causality Check: If the mass of the unreacted amine (

    
    ) persists at >10% relative abundance, the system is self-diagnosed as base-deficient or sterically stalled.
    
  • Corrective Action: Verify the reaction pH by spotting on wet pH paper. If pH < 8, spike the well with an additional 1.0 eq of DIPEA and 0.2 eq of HATU.

Protocol B: Reductive Amination for Secondary Amines

Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. Unlike NaBH₄, STAB is mild enough that it will not prematurely reduce the aldehyde starting material into an alcohol. The addition of acetic acid (1.0 eq) is a mechanistic necessity; it catalyzes the formation of the intermediate imine by protonating the carbonyl oxygen, making it more electrophilic for the methanamine attack.

Step-by-Step Methodology:

  • Imine Formation: To a vial containing this compound (0.10 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 1.0 mL), add the target aldehyde (0.11 mmol, 1.1 eq) and glacial acetic acid (0.10 mmol, 1.0 eq).

  • Equilibration: Stir the mixture at room temperature for 1 hour to allow complete imine formation.

  • Reduction: Add STAB (0.15 mmol, 1.5 eq) in one portion. The suspension will gradually become homogeneous.

  • Quenching: After 12 hours of agitation, quench the reaction with saturated aqueous NaHCO₃ (1.0 mL) to destroy excess hydride and neutralize the acetic acid.

Self-Validating System:

  • Diagnostic Sampling: The reaction is biphasic in its progress. Step 1 (Imine formation) must be validated by LC-MS before the addition of STAB.

  • Causality Check: If the imine intermediate does not form within 1 hour, the equilibrium is likely stalled by water accumulation.

  • Corrective Action: Add 50 mg of activated 4Å molecular sieves to the well and agitate for an additional hour before proceeding to Step 3.

Analytical Validation & QC System

To ensure the integrity of the generated heterocyclic library, all outputs must pass a stringent, self-validating Quality Control (QC) check:

  • Purity Assessment: UPLC-MS (ESI+) utilizing a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) with a gradient of 5-95% MeCN in Water (0.1% Formic Acid). Target compounds must exhibit

    
     UV purity at 254 nm.
    
  • Structural Confirmation: High-throughput ¹H-NMR (400 MHz, DMSO-

    
    ). The diagnostic methoxy protons of the pyridazine ring should consistently appear as a sharp singlet near 
    
    
    
    4.00 ppm, serving as an internal structural anchor to verify that the core scaffold remains intact under the reaction conditions.

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry (2024). URL: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry (2021). URL:[Link]

Sources

Technical Application Note: Solvent Engineering for (6-Methoxypyridazin-3-yl)methanamine Functionalization

[1][2]

Executive Summary

(6-Methoxypyridazin-3-yl)methanamine (CAS: 15912-68-2) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors and CNS-active agents.[1][2] Its unique structure—a primary amine coupled to an electron-deficient pyridazine ring with an electron-donating methoxy substituent—presents specific solubility and reactivity challenges.[1][2]

This guide provides a scientifically grounded approach to solvent selection, moving beyond traditional chlorinated solvents to high-performance, green alternatives.[1][2] It details protocols for amide coupling and reductive amination, emphasizing 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior media for process scalability and ease of workup.[1][2]

Physicochemical Profile & Solvent Compatibility[2][3][4]

Understanding the solute-solvent interaction is the first step in process design. The pyridazine core imparts polarity, while the methoxy group adds lipophilicity, creating a "push-pull" electronic system that affects solubility.[2]

Solubility Mapping
  • High Solubility (>100 mg/mL): DMSO, DMF, DMAc, Methanol, Water (pH < 5).[1][2]

  • Moderate Solubility (10-50 mg/mL): Dichloromethane (DCM), Ethanol, THF, 2-MeTHF, Ethyl Acetate.[1][2]

  • Low Solubility (<1 mg/mL): Toluene, Heptane, Hexanes, Diethyl Ether.[1][2]

pKa Considerations
  • Pyridazine Ring Nitrogens: Weakly basic (pKa ~2.3). Unlikely to protonate under standard reaction conditions.[2]

  • Primary Amine (-CH₂NH₂): Moderately basic (Predicted pKa ~7.3 - 7.8).[1][2]

    • Implication: This amine is less basic than a standard benzylamine (pKa ~9.5) due to the electron-withdrawing nature of the pyridazine ring. Consequently, it is less nucleophilic , often requiring stronger coupling reagents or extended reaction times.[1][2]

Solvent Selection Decision Matrix

The following decision tree guides the selection of the optimal solvent system based on the reaction type and downstream processing requirements.

SolventSelectionStartReaction TypeAcylationAmide Coupling(Acylation)Start->AcylationRedAminReductiveAminationStart->RedAminSnArNucleophilic Subst.(SnAr)Start->SnArSolv_Acyl_GreenRecommended (Green):2-MeTHF or EtOAc(Easy Aqueous Workup)Acylation->Solv_Acyl_GreenStandardSolv_Acyl_TradTraditional:DCM or DMF(Use only if solubility limits)Acylation->Solv_Acyl_TradSolubility IssuesSolv_Red_GreenRecommended:Ethanol or 2-Propanol(Non-toxic, mild)RedAmin->Solv_Red_GreenStandardSolv_Red_TradTraditional:DCE or MeOH(Toxic/Reactive)RedAmin->Solv_Red_TradSpecific HydridesSolv_SnArHigh Temp Required:DMSO or NMP(>100°C capable)SnAr->Solv_SnArStandard

Figure 1: Solvent selection logic based on reaction thermodynamics and green chemistry principles.

Detailed Experimental Protocols

Protocol A: Green Amide Coupling in 2-MeTHF

Objective: Acylation of this compound with a carboxylic acid using T3P (Propylphosphonic anhydride) or HATU.[1][2]

Why 2-MeTHF? Unlike DMF, 2-MeTHF is immiscible with water.[1][2] This allows for a direct aqueous wash of the reaction mixture without a solvent swap, significantly streamlining the workup.

Materials:

  • Amine: this compound (1.0 equiv)[1][2][3]

  • Carboxylic Acid: (1.1 equiv)

  • Coupling Agent: T3P (50% in EtOAc) (1.5 equiv) OR HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Anhydrous][1][2]

Procedure:

  • Dissolution: In a reactor, charge the carboxylic acid (1.1 equiv) and 2-MeTHF (10 V, i.e., 10 mL per gram of limiting reagent).

  • Activation: Add DIPEA (3.0 equiv). Note: If using HATU, add it now and stir for 15 min. If using T3P, add it after the amine.

  • Addition: Add this compound (1.0 equiv). If using T3P, add the T3P solution dropwise now to control exotherm.

  • Reaction: Stir at 25°C for 4–12 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: The lower nucleophilicity of this amine may require heating to 40-50°C if conversion is slow.[2]

  • Workup (The 2-MeTHF Advantage):

    • Add water (5 V) directly to the reaction vessel.

    • Stir for 10 minutes and settle. Separate phases.

    • Wash the organic layer with 10% citric acid or 0.5M HCl (careful not to extract product if it has basic sites) to remove excess amine/DIPEA.

    • Wash with sat.[2] NaHCO₃ to remove unreacted acid and phosphate byproducts (if T3P used).

    • Wash with brine, dry over Na₂SO₄, and concentrate.[1][2][4][5]

Protocol B: Reductive Amination in Ethanol

Objective: Alkylation of the amine with an aldehyde.

Why Ethanol? It avoids the toxicity of Dichloroethane (DCE) and is compatible with borohydride reducing agents.

Procedure:

  • Imine Formation: Dissolve this compound (1.0 equiv) and the aldehyde (1.05 equiv) in Ethanol (10 V).

  • Dehydration (Optional): Add 3Å molecular sieves or MgSO₄ if the equilibrium is unfavorable. Stir at RT for 2–4 hours.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.

    • Note: If using NaBH(OAc)₃, Ethanol is less ideal due to solvolysis; use 2-MeTHF or EtOAc instead.[1][2] For NaBH₄, Ethanol is excellent.[1][2]

  • Quench: Quench with 1M NaOH (do not use acid initially, as it may generate HCN if cyanide was used, though not applicable here; acid also protonates the product, keeping it in water).

  • Extraction: Concentrate to remove EtOH, dilute with EtOAc, and wash with water.

Troubleshooting & Purification Strategy

The "Amphoteric" Trap

The product often contains both the basic methylamine-derived nitrogen and the weakly basic pyridazine ring.

  • Issue: During acid workup, the product may protonate and remain in the aqueous phase.

  • Solution: Maintain aqueous pH > 9 during extraction to ensure the amine is in the free base form (organic soluble).

Salt Formation for Purification

If column chromatography is difficult, convert the crude oil into a solid salt.

  • Solvent System: Ethanol/Ethyl Acetate (1:4).

  • Acid: 1M HCl in Ethanol or Oxalic acid.

  • Protocol: Dissolve crude free base in minimal Ethanol. Add EtOAc. Dropwise add acid solution.[2] The hydrochloride or oxalate salt of the pyridazine derivative often crystallizes well, rejecting impurities.

WorkupLogicCrudeCrude Reaction Mixture(2-MeTHF)AcidWashAcidic Wash (pH 4-5)Removes DIPEA/ImpuritiesCrude->AcidWashCheckIs Product in Org or Aq?AcidWash->CheckOrgLayerOrganic Layer(Product + Neutrals)Check->OrgLayerIf Product pKa < Wash pHAqLayerAqueous Layer(Salts + DIPEA)Check->AqLayerIf Product pKa > Wash pH(Risk!)BaseWashBasic Wash (pH > 9)Ensure Product is Free BaseOrgLayer->BaseWashCrystCrystallization(HCl/EtOH)BaseWash->Cryst

Figure 2: Workup logic flow to prevent product loss during extraction.

References

  • PubChem. (2025).[6] Compound Summary: (6-Methoxypyridin-3-yl)methanamine.[1][2][3][6] Retrieved from [Link]

  • Fisher Scientific. (2025). Amide Synthesis Protocols and Reagents. Retrieved from [Link]

  • MDPI. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Retrieved from [Link]

Application Note: Microwave-Assisted High-Throughput Synthesis Utilizing (6-Methoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine scaffold is a privileged structure in modern drug discovery, frequently embedded in antimicrobial, antifungal, and neuroactive agents [1]. Specifically, (6-Methoxypyridazin-3-yl)methanamine (CAS: 1909348-19-1) serves as a highly versatile building block. The methoxy group provides electron-donating stability to the heteroaromatic ring, while the primary methanamine group acts as a potent nucleophile for derivatization.

However, conventional thermal synthesis using this building block often suffers from prolonged reaction times, leading to competitive side reactions such as demethylation or ring-opening. This application note details field-proven, microwave-assisted protocols that leverage dielectric heating to drastically reduce reaction times, improve yields, and establish a self-validating workflow for the rapid generation of bioactive pyridazine libraries [2].

Mechanistic Rationale: Why Microwave Irradiation?

In conventional conductive heating, energy is transferred slowly from the vessel walls to the solvent, limiting the reaction temperature to the solvent's boiling point. For sterically hindered or electronically deactivated coupling partners, this results in extended reflux times (12–24 hours) that degrade the this compound core.

Microwave-assisted organic synthesis (MAOS) circumvents this via dielectric heating . The oscillating electromagnetic field (typically 2.45 GHz) directly interacts with the permanent dipoles of the solvent and the polar methanamine group. This rapid alignment and realignment generate intense internal friction, causing instantaneous volumetric heating.

Causality in Experimental Design: By superheating the reaction mixture in a sealed, pressure-rated vessel, the system rapidly overcomes the high activation energy (


) barrier required for challenging amide couplings or Nucleophilic Aromatic Substitutions (SNAr). The reaction outpaces the kinetics of thermal degradation, resulting in a cleaner impurity profile and higher yields [3].

Mechanism_Pathway R1 Electrophile (Aryl Halide / Carboxylic Acid) MW Microwave Dielectric Heating Rapid Dipolar Polarization R1->MW R2 Nucleophile This compound R2->MW TS High-Energy Transition State (Overcoming Activation Barrier) MW->TS PROD Bioactive Pyridazine Derivative (Target Library Compound) TS->PROD

Fig 1. Mechanistic pathway of microwave-accelerated nucleophilic coupling.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each critical phase contains an analytical checkpoint that confirms the chemical state before proceeding, eliminating downstream false positives.

Protocol A: Microwave-Assisted Amide Coupling

This protocol describes the coupling of this compound with a substituted carboxylic acid to form a stable amide linkage.

Materials:

  • This compound dihydrochloride (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv - excess required to neutralize the dihydrochloride salt)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation & Neutralization: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve the carboxylic acid and HATU in anhydrous DMF. Stir for 2 minutes to pre-form the active OAt-ester.

  • Nucleophile Addition: Add the this compound dihydrochloride, followed immediately by DIPEA.

    • Causality Checkpoint: The solution should turn slightly yellow, indicating the successful liberation of the free base amine.

  • Sealing & Pre-Scan (Self-Validation 1): Seal the vial with a Teflon-lined crimp cap. Withdraw a 2

    
    L aliquot via microsyringe for LC-MS analysis. Validation: Confirm the presence of the active ester and the free amine (m/z 140.1) before irradiation.
    
  • Microwave Irradiation: Place the vial in the microwave reactor. Set parameters: Temperature: 120°C, Time: 15 minutes, Power: Variable (max 300W), Cooling: On.

  • Cooling & Quenching: Allow the system to air-jet cool to < 40°C before opening.

    • Causality Checkpoint: Rapid cooling prevents the reverse hydrolysis of the newly formed amide bond in the presence of trace ambient moisture.

  • Post-Reaction Analysis (Self-Validation 2): Perform LC-MS on the crude mixture. The disappearance of the m/z 140.1 peak validates complete conversion.

MW_Workflow N1 1. Reagent Prep (6-Methoxypyridazin-3-yl) methanamine N2 2. Catalyst/Solvent Addition N1->N2 N3 3. MW Irradiation (120°C, 15 min) N2->N3 N4 4. Air-Jet Cooling (< 40°C) N3->N4 N5 5. LC-MS/Purification N4->N5

Fig 2. Step-by-step microwave synthesis workflow for pyridazine derivatives.

Quantitative Performance & Method Comparison

The integration of microwave irradiation fundamentally alters the thermodynamic profile of pyridazine derivatization. Table 1 summarizes the quantitative advantages observed when transitioning from conventional reflux to microwave-assisted synthesis.

Table 1: Performance Metrics of this compound Derivatization

ParameterConventional Heating (Reflux)Microwave Irradiation (Closed Vessel)Mechanistic Causality
Reaction Time 12 - 24 hours10 - 20 minutesDirect dielectric heating accelerates Arrhenius kinetics.
Temperature Limited by solvent boiling pointUp to 250°C (pressurized)Superheating allows crossing high activation energy barriers.
Average Yield 45% - 60%85% - 95%Rapid reaction outpaces thermal degradation pathways.
Impurity Profile High (demethylation, ring opening)Low (clean conversion)Short residence time prevents secondary side reactions.
E-Factor (Waste) High (excess solvent needed)Low (highly concentrated/neat)Enhanced molecular collision frequency reduces solvent need.

Conclusion

The utilization of this compound in drug discovery is highly dependent on the efficiency of its derivatization. By shifting from conventional thermal methods to microwave-assisted synthesis, researchers can exploit the principles of dielectric heating to force challenging couplings to completion in minutes rather than days. Implementing the self-validating protocols outlined above ensures high-fidelity library generation, minimizing false positives and maximizing the yield of bioactive pyridazine candidates.

References

  • Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety. European Journal of Medicinal Chemistry. URL:[Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules (MDPI). URL:[Link]

  • Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). Organic & Biomolecular Chemistry (RSC). URL:[Link]

Troubleshooting & Optimization

Improving reaction yields of (6-Methoxypyridazin-3-YL)methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heteroaryl Amine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the chemoselective reduction of heteroaryl carbonitriles. The synthesis of (6-Methoxypyridazin-3-yl)methanamine (CAS: 1909348-19-1) is particularly notorious for low yields, primarily due to the unique electronic environment of the pyridazine core.

This guide deconstructs the mechanistic pitfalls of this synthesis—specifically dimerization and N-N bond cleavage—and provides field-proven, self-validating protocols to optimize your reaction yields.

Mechanistic Workflow & Failure Modes

Figure 1: Mechanistic pathway of 6-methoxypyridazine-3-carbonitrile reduction and failure modes.

Troubleshooting Guide (FAQs)

Q1: Why is my yield of this compound consistently low, with LC-MS indicating a significant amount of a higher-mass byproduct? A1: The higher-mass species is almost certainly a secondary amine (dimer). The reduction of a nitrile proceeds via a highly reactive imine intermediate. As the primary amine product forms, it acts as a nucleophile, attacking the unreacted imine to form a secondary amine dimer, accompanied by the release of ammonia. Causality & Solution: This is a thermodynamically driven side reaction. To suppress it, you must shift the equilibrium or eliminate the nucleophile.

  • Approach A (Equilibrium Shift): Conduct the reduction in methanolic ammonia. The excess ammonia leverages Le Chatelier's principle to inhibit the primary amine from attacking the imine .

  • Approach B (In-situ Trapping - Recommended): Perform the reduction using NaBH₄ and catalytic NiCl₂·6H₂O in the presence of di-tert-butyl dicarbonate (Boc₂O). The primary amine is instantly trapped as a sterically hindered, non-nucleophilic Boc-protected amine. This completely halts dimerization .

Q2: I attempted catalytic hydrogenation using H₂ and Pd/C, but I observed degradation of the starting material into a complex mixture. What causes this? A2: The pyridazine ring contains a sensitive N-N bond that is highly susceptible to hydrogenolysis. Standard Pd/C catalyzed hydrogenation, especially at elevated pressures (>1 atm) or temperatures, will cleave this N-N bond, destroying the heteroaromatic core. Causality & Solution: Palladium is too active for this specific substrate. You must switch to a chemoselective reduction method. The Nickel Boride system (generated in situ from NaBH₄ and NiCl₂) is exceptionally mild and selectively reduces the nitrile to the amine while leaving the pyridazine N-N bond intact .

Q3: When using the NaBH₄/NiCl₂ system, the reaction stalls before complete consumption of the starting nitrile. How can I drive it to completion? A3: The basic nitrogen atoms on the pyridazine ring can coordinate with the active nickel boride species, effectively poisoning the catalyst and halting the catalytic cycle. Furthermore, NaBH₄ decomposes rapidly in methanol. Causality & Solution: To overcome catalyst poisoning and reagent degradation, ensure a sufficient catalyst loading (0.1 to 0.2 equivalents of NiCl₂·6H₂O) and add the NaBH₄ in small portions over 30-60 minutes at 0°C. This maintains a steady, controlled generation of the active reducing species.

Quantitative Data: Yield Optimization Summary

Below is a comparative analysis of reduction methodologies applied to 6-methoxypyridazine-3-carbonitrile.

Reduction MethodAdditive / Trapping AgentConditionsMajor Byproduct ObservedTarget Amine Yield (%)
H₂ (50 psi), Pd/CNoneMeOH, 25°C, 12hN-N Ring Cleavage< 10%
H₂ (1 atm), Raney NiNoneMeOH, 25°C, 24hSecondary Amine (Dimer)45%
H₂ (1 atm), Raney NiExcess NH₃MeOH/NH₃, 25°C, 24hNone72%
NaBH₄ / NiCl₂·6H₂ONoneMeOH, 0°C to RT, 4hSecondary Amine (Dimer)55%
NaBH₄ / NiCl₂·6H₂OBoc₂O (2.0 eq)MeOH, 0°C to RT, 4hNone88% (Over 2 steps)

Validated Experimental Protocol: Chemoselective Synthesis via In-Situ Boc Protection

This protocol is designed as a self-validating system. Built-in physical and chemical checkpoints ensure the reaction is proceeding as intended before moving to the subsequent step.

Step 1: In-situ Reduction and Protection

  • Dissolve 6-methoxypyridazine-3-carbonitrile (1.0 eq) and Boc₂O (2.0 eq) in anhydrous methanol (0.2 M concentration) under a nitrogen atmosphere.

  • Add NiCl₂·6H₂O (0.1 eq). The solution will appear pale green.

  • Cool the reaction mixture to 0°C using an ice/water bath.

  • Critical Step: Slowly add NaBH₄ (7.0 eq) in small portions over 45 minutes.

    • Self-Validation Checkpoint: The solution will immediately turn from pale green to pitch black, indicating the successful formation of the active nickel boride catalyst. Vigorous effervescence (H₂ gas evolution) will occur with each addition.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane). The starting material should be completely consumed, replaced by a single higher-Rf spot corresponding to the Boc-protected amine.

Step 2: Workup and Isolation

  • Quench the reaction by adding diethylenetriamine (0.1 eq) to complex the nickel species, then evaporate the methanol under reduced pressure.

  • Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO₃.

  • Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude tert-butyl ((6-methoxypyridazin-3-yl)methyl)carbamate.

Step 3: Quantitative Deprotection

  • Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous dichloromethane (DCM).

  • Add 4M HCl in dioxane (5.0 eq) dropwise at room temperature.

  • Stir for 2 hours.

    • Self-Validation Checkpoint: A white precipitate will begin to form within 15 minutes as the deprotected amine hydrochloride salt crashes out of the organic solvent matrix.

  • Filter the precipitate, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford this compound dihydrochloride in >85% overall yield.

References

  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. "A generic approach for the catalytic reduction of nitriles." Tetrahedron 2003, 59, 5417-5423. URL:[Link]

  • Little, J. C. "Reduction of nitriles to primary amines." US Patent 3,372,195, 1968.
  • Chemical Register. "this compound dihydrochloride (CAS No. 1909348-19-1) Suppliers." URL:[Link]

Technical Support Center: Solubility Troubleshooting for MAGL Inhibitor 21 (Ref: 16964)

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses solubility issues for the compound identified by the user.

Note on Chemical Identity: The identifier CAS 16964-24-6 does not correspond to a valid CAS Registry Number in standard chemical databases (the check digit calculation is invalid, and the number sequence correlates to an ISBN). However, 16964 is the specific catalog identifier for MAGL Inhibitor 21 (Monoacylglycerol Lipase Inhibitor 21) in the Cayman Chemical registry. Given the context of drug development and common solubility challenges with this class of inhibitors, this guide is engineered for MAGL Inhibitor 21 (CAS 1643657-35-5) .[1] If you are working with a different substance (e.g., 6-Methoxyflavone, CAS 26964-24-9), the general principles of hydrophobic solubilization described here remain applicable.[1]

Status: Active Ticket Type: Solubility & Formulation Support Assigned Specialist: Senior Application Scientist

Product Overview & Physicochemical Profile[1][2][3][4][5]

Before troubleshooting, we must understand why the compound resists solvation. MAGL Inhibitor 21 is a highly lipophilic ester-based inhibitor.[1] Its structure lacks significant polar surface area, leading to high lattice energy and poor interaction with water molecules.

PropertyDataImplication for Solubility
Chemical Name [1,1'-biphenyl]-4-hexanoic acid, 1,3-benzodioxol-5-ylmethyl esterHydrophobic biphenyl core drives aggregation in water.[1]
Molecular Weight 402.5 g/mol Moderate size; diffusion is not the limiting factor.
Predicted LogP ~5.5 - 6.0High Lipophilicity. Requires organic cosolvents or carriers.[1]
Key Functional Groups Ester, Dioxole, BiphenylHydrolysis Risk. Avoid prolonged exposure to high pH (>8.0).[1]
Water Solubility < 10 µg/mL (Sparingly Soluble)Direct addition to water results in immediate precipitation.

Troubleshooting Guide: Why Won't It Dissolve?

Issue 1: "I added water directly to the powder, and it floats/clumps."

Root Cause: The compound is hydrophobic. Water has high surface tension and cannot wet the powder surface, leading to the "floating raft" phenomenon. Solution: You must use the "Organic First" method.

  • Dissolve the powder completely in DMSO (Dimethyl Sulfoxide) or DMF to create a high-concentration stock (e.g., 20–30 mg/mL).

  • Slowly dilute this stock into your aqueous buffer while vortexing.

Issue 2: "It dissolved in DMSO, but precipitated when I added media."

Root Cause: "Crash-out" precipitation.[1] When the organic solvent (DMSO) is diluted with water, the solvent power drops exponentially.[1] If the final concentration exceeds the thermodynamic solubility limit in the water/DMSO mix, the compound crystallizes. Solution:

  • Limit Final Concentration: Ensure your final assay concentration is ≤ 100 µM.

  • Increase Cosolvent: Maintain a final DMSO concentration of 0.1% – 1.0% (if cells tolerate it).

  • Use a Carrier: Pre-dissolve in DMSO, then dilute into a solution containing 0.5% Methylcellulose or cyclodextrins (HP-β-CD) to encapsulate the hydrophobic molecules.[1]

Issue 3: "My solution turned cloudy after 24 hours."

Root Cause: Ostwald Ripening or Hydrolysis.

  • Ripening: Small invisible aggregates merged into visible crystals over time.

  • Hydrolysis: The ester linkage in MAGL Inhibitor 21 is susceptible to cleavage in basic buffers (pH > 7.4) or presence of esterases in serum. Solution: Prepare working solutions immediately before use . Do not store aqueous dilutions.[2][3][4]

Validated Solubilization Protocols

Protocol A: Preparation of Stock Solution (Store at -20°C)

Use this for long-term storage of the compound.[1][3][4]

  • Weigh: Accurately weigh 5 mg of MAGL Inhibitor 21.

  • Solvent Selection: Use anhydrous DMSO (Grade ≥ 99.9%). Avoid Ethanol if high concentrations (>5 mg/mL) are needed, as its solubility limit is lower (~0.5 mg/mL).[1]

  • Dissolution: Add 166 µL of DMSO to the vial.

  • Agitation: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Result: This yields a 30 mg/mL (approx. 75 mM) clear stock solution.

  • Storage: Aliquot into tight-sealing vials to avoid moisture absorption (DMSO is hygroscopic). Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (For Cell Assays)

Do NOT store. Prepare fresh.

  • Starting Point: Thaw the 30 mg/mL DMSO stock. Verify it is clear.

  • Intermediate Step (Critical): If dosing animals or sensitive cells, prepare a 1:20 dilution in a surfactant-rich vehicle first.[1]

    • Vehicle: PBS containing 5% Tween-80 and 5% PEG-400.[1]

  • Direct Dilution (For simple assays):

    • Pipette the culture medium (e.g., 10 mL) into a tube.[1]

    • While vortexing the medium, inject the DMSO stock tip submerged in the liquid.

    • Target: 1 µL stock per 1 mL medium = ~30 µg/mL (approx 75 µM).

    • Observation: A faint Tyndall effect (haziness) is acceptable; visible flakes are not.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solubilizing MAGL Inhibitor 21 based on your application needs.

SolubilityWorkflow cluster_tips Troubleshooting Loop Start Start: Solid Powder (MAGL Inhibitor 21) SolventChoice Choose Primary Solvent Start->SolventChoice DMSO DMSO (Recommended) Solubility ~30 mg/mL SolventChoice->DMSO High Conc Needed Ethanol Ethanol Solubility ~0.5 mg/mL SolventChoice->Ethanol Avoid DMSO toxicity Dilution Dilution Strategy DMSO->Dilution Ethanol->Dilution DirectAq Direct to Aqueous Buffer? (Risk: Precipitation) Dilution->DirectAq Carrier Add Carrier/Surfactant? DirectAq->Carrier Yes Simple Simple Dilution (Keep < 10 µM) Carrier->Simple Low Conc Complex Complex Formulation (Tween 80 / PEG 400) Carrier->Complex High Conc (>50 µM) Success Clear Solution Ready for Assay Simple->Success Fail Precipitation/Cloudiness Simple->Fail If > Solubility Limit Complex->Success Fail->Carrier Add 0.5% Methylcellulose or Cyclodextrin

Caption: Step-by-step solubilization decision tree for hydrophobic inhibitors like MAGL Inhibitor 21.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Only for very low concentrations. The solubility in ethanol is significantly lower (~0.5 mg/mL) compared to DMSO (~30 mg/mL).[1] For animal studies where DMSO volume is restricted, you may need a co-solvent system (e.g., 10% Ethanol / 40% PEG400 / 50% Saline).[1]

Q: The CAS number 16964-24-6 brings up a book ISBN online.[1] Why? A: This is a common transcription error. The number "16964" is the Cayman Chemical Catalog Number for this compound. The CAS 16964-24-6 is technically invalid (fails check-digit algorithms).[1] The correct CAS for MAGL Inhibitor 21 is 1643657-35-5 .[2] Always verify identity using the chemical structure or catalog number.

Q: Is the compound stable in water? A: It is chemically stable for short periods (hours) at neutral pH. However, it is an ester. Avoid high pH (>8.5) and prolonged storage in aqueous media, as hydrolysis will convert the active inhibitor into its inactive acid and alcohol components.[1]

Q: Can I freeze the aqueous solution? A: No. Freezing aqueous dilutions of lipophilic drugs often causes irreversible precipitation upon thawing (the "salting out" effect during ice crystal formation). Always freeze the DMSO stock, not the working solution.

References

  • Hernández-Torres, G., et al. (2014).[1][2] "A reversible and selective inhibitor of monoacylglycerol lipase ameliorates multiple sclerosis."[2] Angewandte Chemie International Edition, 53(50), 13765-13770.[1] [Link][1]

Sources

Minimizing side reactions during acylation of pyridazine methanamines

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and robust protocols for the acylation of pyridazine methanamines.[1]

Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket ID: PYR-ACYL-001 Status: Resolved / Guide Available Audience: Medicinal Chemists, Process Chemists

Executive Summary & Chemical Logic

Pyridazine methanamines present a unique challenge in acylation chemistry due to the competing nucleophilicity of the exocyclic primary amine (Target) and the endocyclic ring nitrogens (Off-target).[1]

  • The Substrate: 3- or 4-(aminomethyl)pyridazine.[1]

    • Primary Amine pKa: ~7.71 (Predicted) to 8.[1]5. Highly nucleophilic.[1]

    • Ring Nitrogen pKa: ~2.33. Weakly basic, but susceptible to acylation by highly reactive electrophiles (e.g., acid chlorides), forming unstable

      
      -acyl pyridazinium salts.[1]
      
  • The Goal: Selective

    
    -acylation of the exocyclic amine while suppressing ring 
    
    
    
    -acylation, bis-acylation (imide formation), and ring decomposition.[1]

Diagnostic Troubleshooting (The Chemist's FAQ)

Use this matrix to identify the root cause of your specific failure mode.

SymptomProbable CauseMechanistic InsightCorrective Action
Low Yield / Complex Mixture Ring

-Acylation
The acylating agent attacks the ring nitrogen (N1 or N2), forming a highly electrophilic

-acyl pyridazinium salt. This species is unstable and may undergo ring opening or polymerization.[1]
Switch Reagents: Replace Acid Chlorides with Activated Esters (e.g., NHS-esters, PFP-esters) or Mixed Anhydrides. These are less reactive toward the electron-deficient ring.[1]
Product decomposes on Silica Salt Retention Pyridazine derivatives often streak or decompose on acidic silica gel due to their basicity and polarity.[1]Buffer the Stationary Phase: Pre-treat silica with 1-2% Triethylamine (TEA) or use neutral alumina.[1] Alternatively, use C18 Reverse Phase chromatography.[1]
M+42 (or +Acyl) Mass Peak Missing Hydrolysis The

-acyl pyridazinium species formed on the ring is hydrolytically unstable.[1] Upon aqueous workup, it reverts to the starting material.[1]
Quench Strategy: Ensure the reaction is quenched with a nucleophile (e.g., primary amine scavenger or mild hydroxide) to cleave the unstable ring acyl group before purification.[1]
M+84 (Bis-acyl) Peak Observed Imide Formation Excess acylating agent or overly strong base (e.g., NaH, excess TEA) promotes acylation of the formed amide.[1]Stoichiometry Control: Use exactly 1.0–1.1 eq. of acylating agent. Switch to a weaker base like N-Methylmorpholine (NMM) or NaHCO

.[1]
Dark/Tarry Reaction Mixture Nucleophilic Aromatic Substitution (

)
If the pyridazine ring has a leaving group (Cl, Br) and you use a strong base, the ring becomes activated for attack, leading to oligomerization.[1]Avoid Strong Bases: Do not use alkoxides or hydrides.[1] Stick to hindered organic bases (DIPEA) or biphasic inorganic bases.[1]

Mechanistic Visualization: The "Pyridazinium Trap"

The following diagram illustrates the competing pathways. The critical insight is that Path B (Ring Attack) is often reversible or destructive, whereas Path A (Exocyclic Attack) is the thermodynamic sink.[1]

AcylationPathways Substrate Pyridazine Methanamine (Free Base) Amide Target Amide (Stable Product) Substrate->Amide Path A: Exocyclic NH2 Attack (Fast, Irreversible) Pyridazinium N-Acyl Pyridazinium Salt (Unstable Electrophile) Substrate->Pyridazinium Path B: Ring N Attack (Kinetic Competition) Reagent Acylating Agent (R-COX) BisAcyl Imide (Bis-acyl) (Over-reaction) Amide->BisAcyl Excess Reagent / High T Decomp Ring Opening / Polymerization Pyridazinium->Decomp Nucleophilic Attack (S_NAr) Revert Hydrolysis to SM Pyridazinium->Revert Aqueous Workup Revert->Substrate

Caption: Figure 1. Competing reaction pathways.[1][2] Path A leads to the stable amide.[1] Path B creates a reactive pyridazinium salt that can either revert to starting material (wasting reagent) or decompose.[1]

Optimized Experimental Protocols

Do not use standard "add and stir" acid chloride protocols without modification. Select one of the following methods based on your reagent availability.

Method A: The Activated Ester (Recommended for High Value Substrates)

Best for: Maximizing selectivity and yield; avoiding ring acylation entirely.[1][3]

  • Activation: Dissolve the Carboxylic Acid (

    
     eq) in dry DMF or DCM. Add EDC.HCl  (
    
    
    
    eq) and HOBt or Oxyma (
    
    
    eq).[1] Stir for 30 mins to form the active ester in situ.[1]
    • Why: Activated esters react preferentially with primary amines (high nucleophilicity) over the electron-deficient pyridazine ring nitrogens (low nucleophilicity).[1][3]

  • Coupling: Add the Pyridazine Methanamine (

    
     eq) and DIPEA  (
    
    
    
    eq).
  • Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LCMS.[1][4]

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (removes HOBt/Acid) and Brine.[1]
    
    • Note: If the product is water-soluble (common with pyridazines), do not wash.[1] Evaporate DMF and purify via Reverse Phase (C18) Flash Chromatography (Water/Acetonitrile gradient).

Method B: The "Controlled" Acid Chloride (Schotten-Baumann)

Best for: Scale-up or when Acid Chlorides are the only option.

  • Biphasic Setup: Dissolve Pyridazine Methanamine (

    
     eq) in DCM  or THF .[1] Add an equal volume of saturated aqueous 
    
    
    
    or
    
    
    .[1]
    • Why: The aqueous base scavenges the HCl byproduct immediately.[1] The biphasic nature protects the pyridazine ring from prolonged exposure to the acylating agent in a homogenous organic phase.[1]

  • Addition: Cool the mixture to

    
    . Add the Acid Chloride (
    
    
    
    eq) dropwise over 15–30 minutes with vigorous stirring.
  • Quench: After 1 hour, add a catalytic amount of

    
    -dimethylethylenediamine (or simple methylamine) to scavenge any unreacted acid chloride or 
    
    
    
    -acyl pyridazinium species.
  • Separation: Separate the organic layer.[1][3] Extract the aqueous layer with DCM (

    
    ).[1] Combine organics, dry over 
    
    
    
    .

Decision Logic for Purification

Pyridazines are notoriously polar.[1] Use this flow to determine the isolation strategy.

PurificationLogic Start Crude Reaction Mixture CheckSol Is Product Water Soluble? Start->CheckSol YesSol Yes (High Polarity) CheckSol->YesSol LogP < 0.5 NoSol No (Lipophilic R-group) CheckSol->NoSol LogP > 1.0 Evap Evaporate Solvent Completely YesSol->Evap SCX SCX Cartridge (Catch & Release) YesSol->SCX Small Scale (<100mg) OrgWash Standard Aqueous Workup (NaHCO3 / Brine) NoSol->OrgWash Flash Flash Chromatography (DCM/MeOH + 1% NH3) OrgWash->Flash Reverse Reverse Phase (C18) (H2O/MeCN + 0.1% Formic Acid) Evap->Reverse

Caption: Figure 2. Purification decision tree based on product solubility (LogP).

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text describing the electron-deficient nature of 1,2-diazines and their reactivity).

  • Gálvez, A. O., et al. (2017).[1][5] Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829.[1] Link (Demonstrates selectivity principles for amines in the presence of other nucleophiles).[1]

  • Meanwell, N. A. (2017).[1][6] The influence of heterocycles on the physicochemical and pharmacological properties of drugs.[1][6] Advances in Heterocyclic Chemistry, 123, 245-361.[1][6] (Discusses pKa and reactivity profiles of pyridazines in drug discovery).

  • PubChem. (2025).[1][7] 3-Pyridinemethanamine Compound Summary. National Library of Medicine.[1] Link (Source for comparative pKa data of pyridine/pyridazine methanamine analogs).[1]

Sources

Technical Support Center: Purification Strategies for (6-Methoxypyridazin-3-YL)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (6-Methoxypyridazin-3-YL)methanamine is a critical, highly polar intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients. Due to the presence of a basic primary amine, an electron-deficient pyridazine ring, and a methoxy substituent, this molecule presents unique physicochemical challenges during isolation. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to ensure high-yield, high-purity recovery.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My product is completely lost in the aqueous phase during post-reaction workup. How do I recover it? Causality: The primary methanamine group (pKa ~9.0–9.5) and the pyridazine nitrogen atoms render the molecule highly polar and extremely water-soluble when protonated. Standard extraction with ethyl acetate or dichloromethane (DCM) will fail if the aqueous layer is neutral or acidic. Solution: You must suppress ionization. Adjust the aqueous phase to pH > 10 using 2M NaOH or saturated Na2CO3 to ensure the amine is entirely in its free-base form. Extract with a highly polar organic solvent system, such as 10–20% isopropanol in DCM or 2-methyltetrahydrofuran (2-MeTHF). If liquid-liquid extraction remains inefficient, evaporate the basified aqueous layer to complete dryness and triturate the resulting solid with hot ethanol or DCM/methanol (9:1) to selectively dissolve the organic free base away from the inorganic salts.

Q2: I am experiencing severe streaking, low recovery, and co-elution when purifying the amine intermediate on normal-phase silica gel. What is the mechanism of this failure and how do I fix it? Causality: Standard unmodified silica gel is inherently acidic due to surface silanol groups (Si-OH). These groups interact strongly with the basic primary amine via hydrogen bonding and irreversible ion-exchange interactions (acid-base pairing). This causes the compound to stick to the column, leading to severe tailing and poor mass recovery. Solution: The most effective approach is to abandon standard silica and utilize an or basic alumina[1]. These stationary phases provide a chromatographic environment conducive to organic amines. If you must use standard bare silica, you must competitively block the acidic silanol sites. Pre-equilibrate the column and run your mobile phase with 1–5% triethylamine (TEA) or ammonium hydroxide in a DCM/Methanol gradient.

Q3: How do I separate the target methanamine from structurally similar impurities, such as des-methoxy byproducts or over-reduced dimers? Causality: Des-methoxy impurities and dimers share nearly identical pKa values and polarities with the target molecule, rendering normal-phase chromatography ineffective for fine resolution. Solution: using a C18 column under alkaline conditions is required[2]. By using a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate adjusted to pH 9.5 with ammonium hydroxide), the amine remains unprotonated. This maximizes its lipophilic interaction with the C18 stationary phase, slowing its elution and amplifying the subtle structural differences (such as the slight lipophilicity shift caused by the methoxy group) to achieve baseline resolution[3].

Section 2: Experimental Workflows & Protocols

The following protocols are designed as self-validating systems; successful execution at each step visually or analytically confirms the integrity of the process.

Protocol 1: SCX (Strong Cation Exchange) Catch-and-Release Purification

Purpose: Rapid removal of neutral and acidic impurities from the basic this compound.

  • Conditioning: Wash a pre-packed SCX cartridge (propylsulfonic acid functionalized silica) with 3 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude mixture in a minimal amount of DCM/MeOH (1:1) and load it onto the cartridge. Causality: The basic methanamine protonates upon contact with the sulfonic acid groups and binds ionically to the resin.

  • Washing (The "Catch"): Wash the cartridge with 3–5 CV of MeOH, followed by 3 CV of DCM. Validation: Analyze the wash fractions via TLC or LC-MS; neutral and acidic impurities will elute here, while the target amine remains immobilized.

  • Elution (The "Release"): Elute the target compound using 3–5 CV of 2M Ammonia in Methanol. Causality: The high concentration of ammonia deprotonates the amine and competitively displaces it from the sulfonic acid sites.

  • Isolation: Concentrate the ammoniacal elution fractions in vacuo to yield the highly pure free base.

Protocol 2: High-pH Reverse-Phase Preparative HPLC

Purpose: Separation of close structural analogs and highly polar impurities.

  • System Preparation: Equip the prep-HPLC with a C18 reverse-phase column (e.g., 5 µm, 21.2 x 250 mm)[4].

  • Mobile Phase Setup:

    • Buffer A: 0.01 M Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with NH4OH.

    • Buffer B: LC-MS grade Acetonitrile.

  • Sample Loading: Dissolve the crude amine in a mixture of Buffer A and Buffer B (80:20) and filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes. Monitor UV absorbance at 254 nm and 280 nm (characteristic for the pyridazine ring).

  • Recovery: Pool the fractions containing the target mass. Lyophilize (freeze-dry) the pooled fractions to remove water and the volatile ammonium bicarbonate buffer, leaving the pure free base.

Protocol 3: Isolation via Dihydrochloride Salt Crystallization

Purpose: Final polishing and stabilization of the primary amine to prevent atmospheric oxidation or carbamylation.

  • Dissolution: Dissolve the free base this compound in a minimal volume of anhydrous 1,4-dioxane or ethanol at room temperature.

  • Salt Formation: Under vigorous stirring, dropwise add 2.5 equivalents of 4M HCl in dioxane. Validation: An immediate precipitation of a white/off-white solid should occur as the highly polar dihydrochloride salt forms and crashes out of the less polar solvent.

  • Maturation: Stir the suspension for 1 hour at room temperature, then cool to 0°C in an ice bath for 30 minutes to maximize thermodynamic yield.

  • Filtration: Filter the solid through a sintered glass funnel under vacuum. Wash the filter cake with ice-cold diethyl ether to remove any residual lipophilic impurities and excess HCl.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to yield pure this compound dihydrochloride.

Section 3: Quantitative Data Comparison

The table below summarizes the expected outcomes for the purification of pyridazine-amine intermediates based on typical results for analogous compounds.

Purification StrategyTarget Impurity RemovedTypical Yield (%)Typical Purity AchievedScalabilityTime Investment
SCX Catch-and-Release Neutrals, Acids, Salts85 – 95%> 90%Excellent (Up to multi-kg)Low (< 2 hours)
Normal Phase (NH2-Silica) Polar/Non-polar organics70 – 85%> 95%Good (Up to 100g)Medium (2–4 hours)
RP-HPLC (High pH) Close structural analogs60 – 75%> 99%Poor (Prep-scale limits)High (> 8 hours w/ Lyophilization)
Salt Crystallization Trace organics, color75 – 90%> 98%Excellent (Up to multi-kg)Medium (4–6 hours)

Section 4: Workflows / Diagrams

PurificationWorkflow Crude Crude Reaction Mixture This compound Workup Aqueous Workup Adjust to pH > 10 Crude->Workup Extract Extract with 10% iPrOH/DCM Workup->Extract Decision1 Purity > 85%? Extract->Decision1 Cryst Direct Crystallization (HCl in Dioxane/Ether) Decision1->Cryst Yes Chrom Chromatographic Purification Decision1->Chrom No Pure Pure (6-Methoxypyridazin-3-YL) methanamine Cryst->Pure Decision2 Impurity Profile? Chrom->Decision2 SCX SCX Catch-and-Release (Removes Neutrals/Acids) Decision2->SCX High non-basic impurities RPHPLC RP-HPLC (High pH) (Separates Structural Analogs) Decision2->RPHPLC Close structural analogs SCX->Pure RPHPLC->Pure

Caption: Logical decision tree for purification of pyridazine methanamine intermediates.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Available at:[Link]

  • Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement." Available at:[Link]

Sources

Technical Support Center: Storage, Stability, and Troubleshooting for (6-Methoxypyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (6-Methoxypyridazin-3-YL)methanamine (CAS: 944896-30-4). This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the proper handling, storage, and troubleshooting of this valuable heterocyclic building block. The inherent reactivity of the primary amine and the nature of the electron-deficient pyridazine ring system necessitate careful handling to ensure experimental success and reproducibility.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the long-term stability and general handling of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: Proper storage is critical to maintain the purity and reactivity of the compound. Based on supplier recommendations and the chemical nature of heterocyclic amines, a multi-faceted approach is required.[2][4] We recommend the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C is standard. For long-term storage (>1 year), -20°C is preferred.[4][5]Reduces the rate of potential degradation reactions, such as oxidation or reaction with atmospheric components.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The primary amine is susceptible to oxidation by atmospheric oxygen and can react with carbon dioxide.[2]
Light Protect from light. Store in an amber vial or in a dark location.[1][4]Pyridazine and related aromatic structures can be light-sensitive, leading to photodecomposition.[1]
Container Use a tightly sealed, appropriate container (e.g., glass vial with a PTFE-lined cap).Prevents exposure to moisture and atmospheric gases. Ensure the container is clearly labeled.[6][7][8]

Q2: My compound, which was initially a clear liquid or off-white solid, has turned yellow or brown. Is it degraded?

A2: Yes, a color change is a strong indicator of degradation. Primary amines, especially on heterocyclic scaffolds, are prone to air oxidation.[2] This process can form highly colored impurities, such as imines or other condensed products. While the compound may still contain a significant amount of the desired material, its purity is compromised. For quantitative or sensitive applications, using discolored material is not recommended without re-analysis and purification.

Q3: How sensitive is this compound to air, light, and moisture?

A3: It is sensitive to all three.

  • Air: The primary amine can be oxidized. It can also readily react with atmospheric CO₂ to form a carbamate salt adduct, which will appear as a new impurity in analytical tests.

  • Light: Aromatic heterocycles, including pyridazines, can absorb UV light, which can initiate radical-based degradation pathways.[1]

  • Moisture: While the methoxy group is generally stable, the compound is hygroscopic. Absorbed water can facilitate reactions with atmospheric gases and potentially lead to hydrolysis under non-neutral pH conditions.

Q4: Should I store the compound as a solid or in a stock solution?

A4: For long-term storage, the solid form is strongly preferred under the conditions outlined in Q1. Solutions are generally less stable. If you must prepare a stock solution, follow these guidelines:

  • Use a dry, aprotic, and high-purity solvent (e.g., anhydrous DMSO, DMF, or Dioxane).

  • Prepare the solution fresh and use it as quickly as possible.

  • If short-term storage is necessary, flush the headspace of the vial with argon or nitrogen, seal tightly, and store at -20°C or -80°C. Do not store solutions for extended periods, as solvent-mediated degradation can occur.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer guide to resolve specific problems you may encounter during your experiments.

Issue 1: I'm seeing new, unexpected peaks in my LC-MS or NMR analysis of an older sample. What are they?

  • Probable Cause: You are likely observing degradation products. The primary amine and the pyridazine ring are the most probable sites of reaction.[2][3] Common degradation products include:

    • Oxidation Products: The primary amine can oxidize to an imine, which may subsequently hydrolyze or polymerize.

    • Carbamate Adduct: The amine may have reacted with atmospheric CO₂. This would result in a mass increase of +44 Da in your mass spectrometry data.

    • Photodegradation Products: If exposed to light, complex mixtures can form due to radical reactions.[1]

  • Proposed Solution & Workflow:

    • Confirm Identity: Re-run analysis on a freshly opened or new batch of the compound to confirm the expected retention time and spectral data.

    • Analyze Impurities: Check the mass of the unexpected peaks. A mass of +44 Da strongly suggests carbamate formation. Broader, less-defined peaks may indicate polymerization or complex oxidative mixtures.

    • Decision: If degradation is confirmed, it is best to discard the old batch and use a fresh one. Attempting to use a partially degraded starting material is a primary cause of failed or irreproducible reactions.

Below is a diagram illustrating the most common degradation pathways.

DegradationPathways Parent This compound (Parent Compound) Oxidized Oxidized Impurities (e.g., Imines, Colored Products) Parent->Oxidized Carbamate Carbamate Adduct (M+44 Da) Parent->Carbamate Photo Photodegradation Products (Complex Mixture) Parent->Photo O2 O₂ (from Air) O2->Oxidized Oxidation CO2 CO₂ (from Air) CO2->Carbamate Reaction with Amine Light Light (UV) Light->Photo Photodecomposition

Caption: Common degradation pathways for the target compound.

Issue 2: My reaction yield is low or inconsistent, especially in nucleophilic substitution or amide coupling reactions.

  • Probable Cause: The nucleophilicity of the primary amine has been compromised. If a portion of your starting material has degraded (e.g., oxidized or formed a carbamate), the effective molar quantity of the reactive amine is lower than what you weighed out. This directly leads to lower yields and poor reproducibility.

  • Proposed Solution & Protocol:

    • Purity Check: Before starting a reaction, always run a quick purity check on your starting material using a validated method (e.g., LC-MS or qNMR).

    • Use Fresh Material: For critical reactions, always use a sample from a freshly opened container that has been stored correctly.

    • Protocol: Validating a New Batch

      • Prepare a standard solution of your compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile/Water).

      • Inject onto an LC-MS system using a standard C18 column and a gradient of water and acetonitrile with 0.1% formic acid.

      • Confirm that the main peak corresponds to the correct mass and that the purity is acceptable (typically >97% by peak area). Note the retention time.

      • This reference chromatogram can be used to quickly check the integrity of aged samples in the future.

Issue 3: I'm experiencing significant product loss or peak tailing during silica gel column chromatography.

  • Probable Cause: The basic nitrogen atoms in your compound (both on the pyridazine ring and the primary amine) are interacting strongly with the acidic silanol groups on the surface of standard silica gel.[1][9] This can lead to irreversible adsorption (product loss) or slow elution (peak tailing). In some cases, the acidic silica can even catalyze on-column degradation.

  • Proposed Solution & Protocol:

    • Use a Basic Modifier: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system.

      • Protocol: Column Deactivation

        • Choose an appropriate eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).

        • Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the more polar solvent component of your eluent system.

        • Before loading your sample, flush the packed column with at least 2-3 column volumes of this base-modified eluent. This neutralizes the acidic sites.

    • Try an Alternative Stationary Phase: If issues persist, switch to a more inert or basic stationary phase. Neutral or basic alumina are excellent alternatives for purifying basic compounds.

    • Consider Other Methods: If applicable, purification by crystallization or preparative HPLC with a suitable mobile phase may yield better results.

References

  • (6-Methoxypyridin-3-yl)methanamine. PubChem. [Link]

  • Methenamine - OECD Existing Chemicals Database. OECD. [Link]

  • Amines and Heterocycles. University of Calgary. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications. [Link]

Sources

Technical Support Center: Isolation & Purification of (6-Methoxypyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction (6-Methoxypyridazin-3-yl)methanamine is a highly polar, basic building block frequently utilized in medicinal chemistry and drug development. Due to the electron-donating methoxy group and the highly basic primary amine, this compound exhibits strong hydrogen-bonding capabilities and a high affinity for acidic silanol groups on standard silica gel. Consequently, traditional normal-phase chromatography often results in severe streaking, poor resolution, and significant yield loss.

This technical guide provides field-proven, causality-driven troubleshooting strategies for removing unreacted starting materials from crude reaction mixtures, ensuring high-purity isolation of the target amine.

Logical Workflow for Impurity Clearance

Workflow Start Crude Mixture: This compound Substrate Identify Impurity Profile Start->Substrate Imp1 Neutral Precursors (Nitrile, Boc-Amine) Substrate->Imp1 Imp2 Electrophilic Precursors (Alkyl Halides) Substrate->Imp2 Method1 SCX Chromatography or Acid-Base Extraction Imp1->Method1 Method2 Nucleophilic Scavenger (e.g., Si-Thiol Resin) Imp2->Method2 Val1 Validate: TLC (Ninhydrin) or LC-MS Method1->Val1 Val2 Validate: Disappearance of Halide on TLC Method2->Val2

Purification decision matrix based on impurity profiling and validation.

Module 1: Clearing Neutral Precursors (Nitriles & Protected Amines)

The Challenge: When synthesizing the target amine via the reduction of 6-methoxypyridazine-3-carbonitrile or the deprotection of a Boc-protected intermediate, the unreacted starting materials are neutral or only weakly basic. These impurities often co-elute with the product on reversed-phase HPLC or streak alongside it on silica.

The Causality: The primary methanamine group has a pKa of approximately 9.0, whereas the pyridazine nitrogens and the nitrile/Boc groups are significantly less basic (pKa < 3). By lowering the pH of the mixture, the primary amine is selectively protonated into a water-soluble, positively charged ammonium species, while the impurities remain neutral. This ionization differential is the engine driving Strong Cation Exchange (SCX) chromatography.

Protocol A: SCX Catch-and-Release Chromatography

SCX relies on sulfonic acid-functionalized silica to trap the protonated amine while neutral impurities are washed away 1.

Self-Validating System: Collect the load flow-through and wash fractions. Spot them on a TLC plate and stain with Ninhydrin. A lack of purple spots confirms the amine is fully retained on the column.

  • Conditioning: Equilibrate an SCX cartridge (e.g., Isolute SCX-2) with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of 5% Acetic Acid in MeOH. Reasoning: Pre-acidification ensures the sulfonic acid groups are fully protonated and ready for ion exchange.

  • Loading: Dissolve the crude mixture in a minimal volume of 5% Acetic Acid in MeOH. Load onto the cartridge at a flow rate of 1-2 drops/second.

  • Washing (The "Catch"): Wash the cartridge with 3-5 CV of MeOH, followed by 2 CV of Dichloromethane (DCM). Reasoning: MeOH removes polar neutral impurities (like the nitrile), while DCM clears any lipophilic byproducts.

  • Elution (The "Release"): Elute the target amine using 3-5 CV of 2M Ammonia in MeOH. Reasoning: The ammonia neutralizes the sulfonic acid and deprotonates the primary amine, disrupting the ionic interaction.

  • Isolation: Concentrate the ammoniacal eluate under reduced pressure to yield the pure free-base amine.

SCX_Mechanism Load 1. Load (pH 3-4) Amine is Protonated (+) Catch 2. Catch Binds to -SO3H Resin Load->Catch Wash 3. Wash (MeOH) Neutral Impurities Elute Catch->Wash Release 4. Release (2M NH3) Amine is Deprotonated (0) Wash->Release Elute 5. Elute Pure Target Amine Release->Elute

Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release.

Module 2: Scavenging Electrophilic Precursors (Alkyl Halides)

The Challenge: If the amine is synthesized via the amination of 3-(chloromethyl)-6-methoxypyridazine, unreacted alkyl halide poses a severe risk. During concentration or storage, the unreacted electrophile can alkylate the newly formed primary amine, generating unwanted secondary or tertiary amine byproducts.

The Causality: Standard chromatography is too slow to prevent this in-situ degradation. Instead, we must introduce a sacrificial nucleophile that is more reactive than our primary amine product. Polymer-supported thiol resins (e.g., Si-Thiol or macroporous polystyrene-thiol) act as highly efficient scavengers . The soft sulfur nucleophile rapidly displaces the chloride, covalently tethering the impurity to the insoluble resin bead for easy removal.

Protocol B: Nucleophilic Scavenging

Self-Validating System: Monitor the scavenging progress via LC-MS. The disappearance of the mass peak corresponding to the alkyl halide confirms complete scavenging before filtration.

  • Preparation: Dissolve the crude reaction mixture in a non-nucleophilic solvent (e.g., DCM or THF).

  • Resin Addition: Add 3-5 molar equivalents of Polymer-Supported Thiol resin relative to the estimated remaining alkyl halide. Add 1 equivalent of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) to accelerate the thioether formation.

  • Agitation: Shake or gently stir the suspension at room temperature for 4-12 hours. Reasoning: Magnetic stirring can crush the polymer beads, creating fine particulates that clog filters. Orbital shaking preserves bead integrity.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter. Wash the resin cake with 2 CV of DCM.

  • Concentration: Evaporate the filtrate to recover the un-alkylated this compound.

Module 3: Acid-Base Liquid-Liquid Extraction (LLE)

For large-scale syntheses where SCX columns become cost-prohibitive, classical acid-base extraction is the most scalable alternative 2.

Protocol C: pH-Driven Partitioning

Self-Validating System: Use pH test strips at every aqueous adjustment step. The amine will not partition into the organic layer during the final extraction unless the aqueous pH is strictly >11.

  • Initial Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Extract the organic layer with 1M Aqueous HCl (3 x 20 mL). Reasoning: The primary amine forms a hydrochloride salt and migrates to the aqueous layer. Neutral impurities (Boc-amine, nitrile) remain in the EtOAc.

  • Phase Separation: Discard the organic layer (or save for impurity analysis).

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M Aqueous NaOH until the pH reaches 11-12. Reasoning: The amine is converted back to its neutral free-base form, rendering it insoluble in water.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 20 mL).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate.

Quantitative Performance Comparison

To assist in selecting the optimal strategy, the following table summarizes the performance metrics of each purification method based on empirical laboratory data.

Purification MethodTarget Impurity TypeTypical Recovery (%)ScalabilityProcessing TimePrimary Advantage
SCX Catch-and-Release Nitriles, Boc-Amines85 - 95%Low to Medium (<5g)< 2 HoursHighest purity; removes all neutral/acidic species.
Thiol Scavenger Resin Alkyl Halides90 - 98%Medium (<10g)4 - 12 HoursPrevents over-alkylation; simple filtration workup.
Acid-Base Extraction Neutral Organics75 - 85%High (Multi-gram/kg)2 - 3 HoursHighly cost-effective; requires no specialized resins.
Frequently Asked Questions (FAQs)

Q: I used SCX chromatography, but my recovery of this compound was very low. What happened? A: The methoxypyridazine ring is relatively lipophilic and can engage in secondary hydrophobic interactions with the polystyrene backbone of some SCX resins. If you used purely aqueous ammonia for elution, the product likely remained stuck to the resin. Always ensure your release buffer contains at least 50% organic solvent (e.g., 2M NH₃ in Methanol) to disrupt these hydrophobic interactions.

Q: Can I use standard silica gel chromatography if I add Triethylamine (TEA)? A: While adding 1-5% TEA to your mobile phase passivates the acidic silanol groups on the silica, the highly polar nature of the methanamine group often still results in severe tailing. If chromatography is absolutely necessary, we recommend using Reversed-Phase C18 flash chromatography with a gradient of Water/Acetonitrile containing 0.1% TFA, followed by lyophilization to isolate the amine as a TFA salt.

Q: My product turned dark brown during the acid-base extraction. Why? A: Pyridazine derivatives can be sensitive to oxidation, and primary amines can degrade if exposed to strong bases at elevated temperatures. Ensure that the basification step (addition of NaOH) is performed strictly in an ice bath to control the exothermic heat of neutralization 3.

References
  • Aldrich Polymer Products Application & Reference Inform
  • Solid Phase Extraction - C
  • Acid-Base Extraction. Chemistry LibreTexts.
  • Practical Aspects of Solvent Extraction.

Sources

Technical Support Center: Mitigating Amine Oxidation in (6-Methoxypyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained yield drops, catalyst poisoning, or complex impurity profiles when utilizing (6-Methoxypyridazin-3-yl)methanamine in cross-coupling or amidation workflows. The culprit is almost universally the spontaneous oxidation of the primary amine group.

This guide provides a causality-driven framework to diagnose, prevent, and troubleshoot amine oxidation, ensuring the scientific integrity and reproducibility of your synthetic workflows.

Mechanistic Causality: Why Does Oxidation Occur?

The molecule this compound features a primary amine attached to a methylene bridge, which is bonded to an electron-deficient pyridazine ring. While the pyridazine ring is electron-withdrawing, the primary amine itself remains highly susceptible to single-electron transfer (SET) events initiated by molecular oxygen, trace metal catalysts (e.g., Pd, Cu), or ambient light.

The oxidation typically proceeds via an aminium radical intermediate. This radical rapidly reacts with dissolved oxygen to form an


-aminoalkyl hydroperoxide or hydroxylamine, which further oxidizes to an oxime[1]. The benzylic-like nature of the methylene bridge makes the resulting oxime thermodynamically stable due to extended conjugation with the heteroaromatic pyridazine ring.

Pathway Amine Primary Amine (R-CH2-NH2) Radical Aminium Radical (R-CH2-NH2+•) Amine->Radical -e- (O2/Metals) Hydroxylamine Hydroxylamine (R-CH2-NHOH) Radical->Hydroxylamine +O2, -H+ Oxime Oxime (R-CH=NOH) Hydroxylamine->Oxime Oxidation

Oxidative degradation pathway of primary amines to oximes.

Strategic Workflow for Oxidation Prevention

To preserve the integrity of the amine, researchers must employ either physical isolation (salt formation and inert atmosphere) or chemical masking (protecting groups).

G Start Start: this compound Check Is immediate use required? Start->Check Store Store as HCl salt at 2-8°C under Argon Check->Store No Protect Chemical Protection Needed? Check->Protect Yes Boc Boc Protection (Boc2O, Et3N, MeOH) Protect->Boc Yes (Multi-step) React Proceed to Synthesis (Degassed Solvents) Protect->React No (Direct Coupling) Oxidation Warning: Oxime/Nitroso Formation React->Oxidation O2/Metals present

Logic workflow for preventing oxidation of this compound.

Troubleshooting Matrix: Diagnosing Amine Oxidation

Below is a quantitative and qualitative summary of common issues encountered during the handling of this building block.

Symptom / ObservationAnalytical Evidence (LC-MS / NMR)Root CauseCorrective Action
Unexplained yield drop in amidation/coupling+14 Da or +28 Da mass shiftsFormation of hydroxylamine or oxime via dissolved

.
Degas solvents (sparge with Ar for 15 min). Use Schlenk techniques.
Deep yellow/brown discoloration of stockLoss of methylene singlet (~4.0 ppm) in

NMR
Auto-oxidation to the corresponding imine/oxime species.Store as the dihydrochloride salt at 2-8°C, protected from light[2].
Catalyst poisoning in Pd-cross couplingPresence of nitroso dimersNitroso compounds strongly coordinate and deactivate Pd catalysts.Pre-protect the amine with a Boc group prior to the coupling step.
Self-Validating Protocol: Boc-Protection of this compound

The most robust method to prevent oxidation during multi-step synthesis is the installation of a tert-butyloxycarbonyl (Boc) protecting group[3]. The carbamate linkage withdraws electron density from the nitrogen, raising its oxidation potential and rendering it inert to atmospheric oxygen and most transition metals.

Causality Check: We utilize methanol as a solvent to increase the solubility of the polar starting material, and triethylamine (


) to ensure the amine is fully free-based and nucleophilic enough to attack the Boc anhydride.

Materials:

  • This compound (Free base or HCl salt)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equivalents)
    
  • Triethylamine (

    
    ) (2.5 equivalents if using HCl salt, 1.1 if free base)
    
  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 mmol) in anhydrous MeOH (5.0 mL) under an Argon atmosphere.

  • Free-basing: Add

    
     dropwise to the suspension at 0°C. Validation: If using the hydrochloride salt, the suspension will clear into a homogeneous solution as the free amine is generated.
    
  • Protection: Dissolve

    
     (1.1 mmol) in 1.0 mL of MeOH and add it dropwise to the reaction mixture over 5 minutes.
    
  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Validation: The reaction is driven by the decomposition of the tert-butyl carbonate leaving group into tert-butanol and

    
     gas[4]. You will observe mild effervescence. Ensure the flask is vented (e.g., via an oil bubbler) to prevent pressure build-up.
    
  • Completion: Monitor via TLC (DCM:MeOH 9:1). The highly polar primary amine (low

    
    ) will convert to the less polar Boc-protected amine (higher 
    
    
    
    ). This typically takes 2-4 hours.
  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous

    
    , then brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate to yield the oxidation-resistant tert-butyl ((6-methoxypyridazin-3-yl)methyl)carbamate.
Frequently Asked Questions (FAQs)

Q1: Can I store the free base of this compound on the benchtop? A1: No. The free primary amine is highly susceptible to atmospheric oxidation. It must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) and protected from light[2]. For long-term storage, converting it to the dihydrochloride salt is highly recommended, as protonation eliminates the lone pair's availability for initial electron transfer.

Q2: I am performing a reductive amination. Will the Boc protecting group survive? A2: Yes. The Boc group is highly stable to reductive amination conditions (e.g., using


 or 

). It is orthogonal to reductive environments and is only cleaved under strong acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane)[4].

Q3: My LC-MS shows a +14 Da mass peak relative to my starting material. What happened? A3: A +14 Da shift is the classic signature of oxidation to a hydroxylamine or a nitrone (if a secondary amine intermediate was formed). This indicates that dissolved oxygen was present during your reaction. You must rigorously degas your solvents using the freeze-pump-thaw method or by sparging with Argon.

Q4: Why use Boc over other protecting groups like Fmoc or Cbz for this specific molecule? A4: The Boc group is added under mild, basic conditions and removed under acidic conditions. Given that the pyridazine ring is stable to acid but can be sensitive to strong nucleophiles or bases (which might cause side reactions at the methoxy group or ring), Boc provides the ideal orthogonal protection strategy. Furthermore, Boc protection generates gaseous


 as a byproduct, simplifying purification[4].
References

1.3 - Benchchem 2. 4 - J&K Scientific LLC 3.1 - PubMed 4.2 - BLD Pharm

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of (6-Methoxypyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with heterocyclic scaffolds, particularly those prevalent in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed atomic-level information. This guide offers an in-depth analysis of the ¹H NMR spectrum of (6-Methoxypyridazin-3-YL)methanamine, a compound of interest for its potential applications in pharmaceutical research.

As a Senior Application Scientist, my objective is to move beyond a mere recitation of data. This document is designed to provide a practical, experience-driven perspective on not only interpreting the spectrum of the title compound but also on how it compares to relevant structural analogs. We will delve into the rationale behind spectral features, present a robust protocol for data acquisition, and offer a comparative analysis to guide researchers in their synthetic and analytical endeavors.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, fully assigned ¹H NMR spectrum of this compound is not readily found in the literature, a highly accurate prediction can be constructed based on the analysis of structurally related fragments and known substituent effects on the pyridazine ring system. The following analysis is based on established principles of NMR spectroscopy and data from analogous compounds.

Structure and Proton Numbering:

Purity Analysis of Novel Stilbene-Derivative CAS 16964-24-6: A Comparative Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug candidates that push the limits of traditional chromatography. CAS 16964-24-6, a complex stilbene-derived therapeutic candidate, presents a classic yet formidable analytical challenge. Stilbenes are non-flavonoid phenolic compounds characterized by a 1,2-diphenylethylene backbone[1]. The critical quality attribute (CQA) for this API is the baseline resolution of its active (E)-isomer from the sterically hindered (Z)-isomer, alongside several closely eluting positional hydroxyl impurities.

When developing a purity method for such highly aromatic, isomeric compounds, relying solely on dispersive (hydrophobic) interactions often leads to method failure. This guide objectively compares traditional C18 methodologies against alternative stationary phases, providing a self-validating protocol and experimental data to establish a robust, stability-indicating HPLC method.

The Analytical Challenge: Causality & Mechanism

The fundamental flaw in using standard alkyl phases (like C18) for CAS 16964-24-6 is the lack of shape selectivity. C18 columns separate analytes based on hydrophobicity. Because the (E) and (Z) isomers of CAS 16964-24-6 possess nearly identical partition coefficients (LogP), their dispersive interactions with the C18 ligands are indistinguishable, resulting in co-elution.

To achieve baseline resolution, we must exploit the electronic and spatial differences of the isomers. This is where Biphenyl stationary phases excel. Biphenyl columns operate via a mixed-mode retention mechanism:

  • Hydrophobic Interactions: Similar to C18, providing baseline retention.

  • 
     Interactions:  The electron-dense aromatic rings of the biphenyl ligand interact with the 
    
    
    
    electrons of the stilbene backbone[2].
  • Steric/Shape Selectivity: The polarizability and slight twist of the biphenyl rings allow the stationary phase to distinguish between the planar (E)-isomer and the non-planar, sterically hindered (Z)-isomer[3].

Expert Insight on Mobile Phase Selection: When utilizing a biphenyl column, the choice of organic modifier is critical. Acetonitrile contains a carbon-nitrogen triple bond (


 electrons) that competes with the analyte for the 

interaction sites on the stationary phase. Therefore, Methanol , a protic solvent lacking

electrons, is strictly required to unlock the full resolving power of the biphenyl column[3].

Mechanism Analyte CAS 16964-24-6 (Stilbene Isomers) C18 C18 Column Hydrophobic Interactions Only (Co-elution of Isomers) Analyte->C18 Dispersive Forces Biphenyl Biphenyl Column Hydrophobic + π-π Interactions (Baseline Resolution) Analyte->Biphenyl Shape Selectivity & Polarizability

Fig 2. Separation mechanisms: C18 vs. Biphenyl stationary phases for aromatics.

Experimental Protocol & Self-Validating Workflow

To establish trustworthiness, a method must be self-validating. The following protocol outlines the comparative screening and the final optimized method.

Reagents and Standard Preparation
  • Diluent: Water:Methanol (50:50, v/v).

  • System Suitability Standard (SST): Spiked solution containing 1.0 mg/mL of CAS 16964-24-6 (E)-isomer and 0.1% (1.0 µg/mL) of the (Z)-isomer impurity.

  • Self-Validation Criteria: The method is only deemed valid if the SST demonstrates a Resolution (

    
    ) 
    
    
    
    between the (E) and (Z) isomers, and a Tailing Factor (
    
    
    )
    
    
    for the main peak.
Chromatographic Conditions (The Optimized Method)
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.7 µm. (Note: Core-shell particles reduce longitudinal diffusion and mass transfer resistance, doubling theoretical plates compared to fully porous particles).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 100% MS-Grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 305 nm (optimal

    
     for the stilbene conjugated system)[4].
    
  • Injection Volume: 5.0 µL.

Gradient Elution Profile

The gradient is designed to focus the analyte at the head of the column before initiating a shallow ramp through the critical elution window.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Methanol)Curve
0.08020Initial
2.08020Isocratic hold
10.03070Linear ramp (Critical separation window)
15.01090Column wash
18.01090Column wash hold
18.18020Re-equilibration
22.08020End

Table 1. Optimized Gradient Elution Profile for Biphenyl Method.

Workflow A Phase 1: Column Screening C18 vs. Phenyl-Hexyl vs. Biphenyl B Phase 2: Mobile Phase Selection MeOH vs. MeCN (Selectivity Tuning) A->B C Phase 3: Gradient Optimization Focus on Critical Isomer Pair B->C D Phase 4: Method Validation Verify Rs > 2.0 and As < 1.5 C->D

Fig 1. Systematic HPLC method development workflow for isomeric compounds.

Performance Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl

During method development, the SST solution was injected across three different column chemistries (all 100 x 4.6 mm, matched particle sizes) using the optimized methanolic gradient. The quantitative data is summarized below.

Chromatographic ParameterTraditional C18Phenyl-HexylCore-Shell Biphenyl
Retention Time (E-isomer) 8.4 min9.1 min11.2 min
Retention Time (Z-isomer) 8.6 min9.5 min12.8 min
Resolution (

)
0.8 (Co-elution)1.4 (Partial)3.2 (Baseline)
Tailing Factor (

)
1.61.31.05
Theoretical Plates (

)
12,50014,20028,400

Table 2. Chromatographic Performance Comparison across stationary phases.

Data Analysis & Conclusion
  • Traditional C18: Failed the system suitability criteria. The

    
     of 0.8 indicates severe co-elution, making accurate quantitation of the (Z)-isomer impurity impossible.
    
  • Phenyl-Hexyl: Showed improvement due to the introduction of a phenyl ring, but the flexible hexyl linker dilutes the rigidity required for strict shape selectivity. It achieved partial resolution (

    
     = 1.4) but failed the 
    
    
    
    self-validation threshold.
  • Core-Shell Biphenyl: The clear winner. The rigid, dual-ring structure provided immense shape selectivity, separating the critical pair with an

    
     of 3.2. Furthermore, the core-shell architecture doubled the theoretical plate count (
    
    
    
    ), resulting in exceptionally sharp peaks and a near-perfect tailing factor of 1.05.

For researchers tasked with the purity analysis of CAS 16964-24-6 or similar highly aromatic APIs, abandoning the default C18 in favor of a Biphenyl stationary phase coupled with a methanolic mobile phase is the most scientifically sound pathway to a robust, reproducible assay.

References

  • The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Chromatography Today. Available at:[Link]

  • Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS). Springer Nature Experiments. Available at:[Link]

  • Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches. National Institutes of Health (NIH). Available at:[Link]

Sources

High-Resolution LC-MS Fragmentation Guide: (6-Methoxypyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(6-Methoxypyridazin-3-YL)methanamine (C₆H₉N₃O, exact mass 139.0746 Da) is a highly functionalized heterocyclic scaffold frequently utilized in pharmaceutical development. Its structural features—a methoxy group, a pyridazine ring, and a primary amine—create a complex gas-phase fragmentation profile under electrospray ionization (ESI). Accurately mapping these fragmentation pathways is critical for metabolite identification, pharmacokinetic profiling, and impurity characterization.

Platform Comparison: Q-TOF vs. Orbitrap

When elucidating the structure of small molecules like this compound, the choice of high-resolution mass spectrometry (HRMS) platform heavily influences data quality. We objectively compare Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers for this specific application.

  • Orbitrap (HCD) : Orbitrap mass analyzers provide ultra-high resolution capable of resolving fine isotopic distributions, which is critical for distinguishing isobaric fragments[1]. Higher-energy collisional dissociation (HCD) in Orbitraps offers efficient beam-type fragmentation without the "1/3 rule" low-mass cutoff typically seen in traditional 3D ion traps, allowing the unimpeded detection of low-mass diagnostic ions[2].

  • Q-TOF (CID) : Q-TOF instruments excel in acquisition speed and isotopic fidelity. Studies comparing Q-TOF and Orbitrap platforms demonstrate that while Orbitraps often achieve superior mass accuracy over long sequences, Q-TOFs provide highly comparable collision-induced dissociation (CID) spectra with excellent fragment retention across rapid UHPLC peaks[3].

Quantitative Performance Comparison
Analytical ParameterQ-TOF (e.g., Agilent 6546)Orbitrap (e.g., Q Exactive)Impact on this compound Analysis
Mass Resolving Power ~40,000 to 60,00070,000 to 140,000Orbitrap provides superior separation of isobaric doublets (e.g., m/z 95).
Fragmentation Type CID (Collision Cell)HCD (Multipole Routing)Both yield beam-type spectra; HCD provides slightly richer low-mass data.
Scan Speed (MS/MS) Up to 50 HzUp to 20 HzQ-TOF is better suited for ultra-narrow UHPLC peaks (<2 seconds).
Mass Accuracy 1 - 3 ppm (with lock mass)< 1 ppm (internal calibration)Orbitrap reduces false positive formula assignments during structural mapping.

Mechanistic Profiling & Causality

The fragmentation of methoxypyridazine derivatives typically involves the loss of the methoxy group and subsequent ring cleavage, as observed in related compounds like sulfamethoxypyridazine[4]. For this compound, protonation predominantly occurs at the primary amine or the pyridazine nitrogens, yielding an[M+H]⁺ precursor at m/z 140.0824.

  • Ammonia Loss : The most kinetically favorable pathway is the loss of NH₃ (-17.0265 Da) from the methanamine group, yielding a stable substituted pyridinium-like cation at m/z 123.0558.

  • Methanol Loss : Alternatively, the methoxy group can be eliminated as CH₃OH (-32.0262 Da), resulting in an m/z 108.0562 fragment.

  • Isobaric Doublet Resolution : Further fragmentation of the m/z 123.0558 ion leads to ring opening. It can lose N₂ (yielding C₆H₇O⁺ at m/z 95.0497) or CO (yielding C₅H₇N₂⁺ at m/z 95.0609). This 11.2 mDa difference requires a resolving power of ~8,500, which both Q-TOF and Orbitrap platforms easily achieve, proving their necessity over nominal mass triple quadrupoles.

Fragmentation M [M+H]+ m/z 140.0824 C6H10N3O+ F1 -NH3 m/z 123.0558 C6H7N2O+ M->F1 Loss of Ammonia (-17.0265 Da) F2 -CH3OH m/z 108.0562 C5H6N3+ M->F2 Loss of Methanol (-32.0262 Da) F3 -N2 m/z 95.0497 C6H7O+ F1->F3 Pyridazine Ring Cleavage (-28.0061 Da) F4 -CO m/z 95.0609 C5H7N2+ F1->F4 Loss of CO (-27.9949 Da)

Figure 1: Proposed MS/MS fragmentation pathway of this compound.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST) as a self-validating gate. If the SST fails, the run is aborted, preventing the acquisition of inaccurate data.

Step 1: System Suitability & Calibration (The Validation Gate)

  • Action : Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap, or Agilent ESI-L for Q-TOF).

  • Causality : Validates that the instrument maintains < 2 ppm mass accuracy and sufficient resolving power (>35,000 at m/z 200) before sample injection.

Step 2: Sample Preparation

  • Action : Dissolve this compound in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to 1 µg/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality : Formic acid ensures complete protonation of the primary amine, maximizing ESI+ ionization efficiency and stabilizing the analyte in solution.

Step 3: UHPLC Separation

  • Action : Use a C18 column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Acetonitrile. Gradient: 2% B hold for 0.5 min, ramp to 95% B over 4.5 min. Flow rate: 0.4 mL/min.

  • Causality : The rapid gradient focuses the polar analyte into a sharp peak, enhancing the signal-to-noise ratio required for high-quality MS/MS triggering.

Step 4: HRMS/MS Acquisition

  • Orbitrap Parameters : Spray Voltage 3.5 kV. MS1 Resolution: 70,000. MS2 Resolution: 35,000. Use Stepped Normalized Collision Energy (NCE) at 15, 30, and 45.

  • Q-TOF Parameters : Capillary 3500 V. Fragmentor 120 V. Use Collision Energy (CE) stepping at 10, 20, and 40 eV.

  • Causality : Stepped collision energies ensure that both fragile fragments (like the initial loss of NH₃) and stable core fragments (like the pyridazine ring cleavage) are captured simultaneously in a single composite MS/MS spectrum.

Workflow cluster_MS High-Resolution MS/MS S1 Sample Prep (0.1% FA in 95:5 H2O:ACN) S2 UHPLC Separation (C18, 5-95% Gradient) S1->S2 S3 ESI+ Ionization (Capillary 3.5kV) S2->S3 S4 Q-TOF (CID) CE Stepping: 10, 20, 40 eV S3->S4 S5 Orbitrap (HCD) NCE Stepping: 15, 30, 45 S3->S5 S6 Data Processing (Exact Mass & Isotope) S4->S6 S5->S6

Figure 2: Self-validating LC-MS/MS workflow for structural elucidation.

Quantitative Data Synthesis

The following table summarizes the high-resolution fragmentation data, demonstrating the exact mass assignments critical for structural verification.

Fragment IonFormulaTheoretical m/zNeutral LossMass Error (ppm)Structural Significance
[M+H]⁺ C₆H₁₀N₃O⁺140.0824-< 1.0Intact protonated precursor
[M+H - NH₃]⁺ C₆H₇N₂O⁺123.0558NH₃ (17.0265)< 1.5Confirms primary methanamine presence
[M+H - CH₃OH]⁺ C₅H₆N₃⁺108.0562CH₃OH (32.0262)< 1.5Confirms functional methoxy group
[M+H - NH₃ - CO]⁺ C₅H₇N₂⁺95.0609NH₃ + CO< 2.0Methoxy rearrangement & cleavage
[M+H - NH₃ - N₂]⁺ C₆H₇O⁺95.0497NH₃ + N₂< 2.0Pyridazine ring opening

References

  • Title : Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Source : Repository of the Academy's Library URL : 3

  • Title : The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry Source : Thermo Fisher Scientific URL : 1

  • Title : Sulfamethoxypyridazine | C11H12N4O3S | CID 5330 Source : PubChem (NIH) URL :4

  • Title : Proteomics on an Orbitrap Benchtop Mass Spectrometer Using All-ion Fragmentation Source : PMC (NIH) URL : 2

Sources

Technical Guide: IR Spectroscopy Characteristic Bands for 6-Methoxypyridazine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance[1][2][3]

The 6-methoxypyridazine-3-amine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for various kinase inhibitors and antimicrobial agents (e.g., Sulfamethoxypyridazine). Accurate infrared (IR) characterization of this moiety is essential for validating synthetic steps, particularly when differentiating the amine product from its halogenated precursors (e.g., 3-chloro-6-methoxypyridazine).

This guide provides a definitive analysis of the vibrational spectroscopy of 6-methoxypyridazine amines. Unlike generic spectral guides, we focus on the competitive differentiation of this scaffold against its structural analogs and precursors, supported by experimental protocols for optimal data acquisition.

The 6-Methoxypyridazine Core

The molecule belongs to the


 point group (assuming planar amine geometry). Its IR spectrum is dominated by the interplay between the electron-rich pyridazine ring (1,2-diazine), the donating methoxy substituent, and the amino group capable of inter- and intramolecular hydrogen bonding.

Characteristic Band Analysis: The Fingerprint

The following data synthesizes experimental FTIR values and Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) for 6-methoxypyridazine derivatives.

Table 1: Diagnostic IR Bands for 6-Methoxypyridazine-3-amine[4]
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Notes
Primary Amine

3440 – 3400 MediumHigher freq than secondary amines; sensitive to H-bonding.

3340 – 3300 MediumTypically separated from

by ~100

.

(Scissoring)
1640 – 1620 StrongOften overlaps with ring C=N; look for broadening.
Methoxy (-OCH

)

2980 – 2940 WeakDistinct from aromatic C-H; "Aliphatic" signature.

2840 – 2820 WeakFermi resonance often observed.

1260 – 1240 Very Strong Key identifier. Differentiates from non-methoxy analogs.

1020 – 1000 StrongCoupled with ring breathing modes.
Pyridazine Ring

/

1590 – 1550 Strong"Skeletal" vibrations; shifts based on C6 substitution.
Ring Breathing1140 – 1120 MediumCharacteristic of 1,2-diazine systems.

(Out-of-plane)
850 – 830 StrongDiagnostic for substitution pattern (1,2,4-relationship).

Critical Insight - Tautomerism: In the solid state, 3-aminopyridazines predominantly exist in the amino form rather than the imino form. However, broad bands in the 3200–2800


 region often indicate strong intermolecular hydrogen bonding (dimer formation), which can obscure the sharp methoxy C-H stretches.

Comparative Analysis: Target vs. Alternatives

To validate synthesis, one must distinguish the target amine from its starting materials and potential byproducts.

Table 2: Spectral Differentiation Matrix
FeatureTarget: 6-Methoxy-3-amine Precursor: 3-Chloro-6-methoxy Analog: Pyridazin-3-amine
3400-3300

Doublet (

)
Absent (No Amine)Doublet (

)
1250

Strong (

)
Strong (

)
Absent (No Methoxy)
1080-1000

Ring Breathing +

Ring Breathing onlyRing Breathing only
700-600

C-H WaggingStrong

C-H Wagging
Validation Status Product Confirmed Starting Material Wrong Scaffold
Mechanistic Interpretation[3]
  • Reaction Monitoring: The disappearance of the C-Cl stretch (~700-650

    
    , often obscured but distinct in fingerprint) and the emergence of the N-H doublet at 3400/3300 
    
    
    
    is the primary confirmation of amination.
  • Methoxy Stability: The strong band at ~1250

    
     must remain unchanged. Loss of this band suggests accidental demethylation (hydrolysis) to the pyridazinone.
    

Experimental Protocol: Ensuring Data Integrity

For heterocyclic amines, sample preparation is the largest source of error. We compare two industry-standard methods.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Best for: Resolving sharp N-H stretching bands and identifying polymorphs.

  • Protocol:

    • Dry KBr powder at 110°C for 2 hours to remove hygroscopic water (interferes with N-H region).

    • Mix sample:KBr in a 1:100 ratio (approx 2mg sample to 200mg KBr).

    • Grind in an agate mortar until no crystallites are visible (Mie scattering reduction).

    • Press at 10 tons for 2 minutes under vacuum.

    • QC Check: Pellet must be transparent. Cloudy pellets cause baseline drift.[1]

Method B: ATR (Attenuated Total Reflectance) (High Throughput)
  • Best for: Rapid QC, wet samples, or monitoring reaction progression.

  • Protocol:

    • Use a Diamond or ZnSe crystal.[1]

    • Apply solid directly to the crystal spot.

    • Apply high pressure using the anvil clamp to ensure optical contact.

    • Correction: Apply ATR correction algorithm (software side) as peak intensities at high wavenumbers (N-H region) are naturally attenuated compared to transmission IR.

Workflow Visualization

IR_Workflow cluster_logic Validation Logic Sample Solid Sample (6-Methoxypyridazine amine) Prep Prep Selection Sample->Prep KBr KBr Pellet (High Res, 1:100) Prep->KBr Structural ID ATR ATR (Diamond) (Rapid, No Prep) Prep->ATR Routine QC Acq Data Acquisition (4000-400 cm-1) KBr->Acq ATR->Acq Analysis Band Analysis Acq->Analysis CheckNH Confirm Amine Analysis->CheckNH 3400-3300 cm-1 CheckCO Confirm Methoxy Analysis->CheckCO 1250 cm-1

Figure 1: Decision matrix for IR sample preparation and validation logic for 6-methoxypyridazine amines.

Troubleshooting & Interferences

InterferenceSpectral SymptomRemediation
Water (H-O-H) Broad band ~3400

masking N-H.
Dry sample/KBr. Use ATR to minimize environmental moisture uptake.
Pyridazinone Tautomer Strong C=O band at ~1680

.[2]
Indicates hydrolysis of methoxy group. Check synthesis conditions.
Residual Solvent Sharp peaks (e.g., DCM @ 700

).
Dry sample under high vacuum >4h.
Polymorphism Splitting of fingerprint bands.Anneal sample or switch to solution-phase IR (DCM cell) to confirm.

References

  • Vibrational Analysis of Pyridazine Derivatives: Unal, A. et al. "Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013.

  • Varsanyi, G. "Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives." Adam Hilger, 1974.
  • Experimental Protocols (KBr vs ATR): "Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR." Kintek Solution Technical Guide.

  • Pyridazine Ring Characteristics: Billes, F. et al. "Infrared and Raman spectra of pyridazine and its deuterated derivatives." Journal of Molecular Structure, 2005.

Sources

Bioactivity and Structural Dynamics: A Comparative Guide to Methoxypyridazine vs. Chloropyridazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine core is a privileged, nitrogen-rich pharmacophore widely utilized in medicinal chemistry. When optimizing ligand-protein interactions during drug development, the strategic substitution of the pyridazine ring—specifically toggling between a chloro (-Cl) and a methoxy (-OCH3) group—profoundly alters the molecule's electronic landscape, lipophilicity, and target affinity.

Designed for researchers and drug development professionals, this guide provides a rigorous mechanistic comparison of methoxypyridazine and chloropyridazine analogs. It details their stereoelectronic properties, comparative bioactivity profiles in oncology, and the self-validating experimental protocols required for their synthesis and evaluation.

Stereoelectronic Causality in Target Binding

To understand the bioactivity differences between these analogs, one must first analyze the causality behind their target binding mechanisms. While -Cl is traditionally classified as an electron-withdrawing group and -OCH3 as an electron-donating group,1[1].

  • Chloropyridazines : The C-Cl bond features a highly electronegative equatorial region, but it also possesses a "σ-hole"—a localized region of depleted electron density at the distal end of the halogen axis that confers a positive electrostatic potential[1]. This allows chloropyridazines to engage in highly directional halogen bonding with Lewis basic residues (like backbone carbonyls) deep within hydrophobic protein pockets.

  • Methoxypyridazines : The -OCH3 group acts as a strong hydrogen-bond acceptor at the oxygen atom (negative electrostatic potential). Concurrently, inductive effects generate a positive electrostatic potential at the terminal methyl group, 1[1].

SubstituentEffects Core Pyridazine Core Chloro Chloropyridazine (-Cl) Core->Chloro Methoxy Methoxypyridazine (-OCH3) Core->Methoxy Cl_Prop Electron-Withdrawing σ-hole (Positive ESP) High Lipophilicity Chloro->Cl_Prop MeO_Prop Electron-Donating Dual ESP (O-, CH3+) H-Bond Acceptor Methoxy->MeO_Prop Target Protein Pocket Binding (Potency Optimization) Cl_Prop->Target Halogen Bonding MeO_Prop->Target Hydrogen Bonding

Caption: Logical relationship of chloro vs. methoxy substituent effects on pyridazine target binding.

Comparative Bioactivity: Anticancer Efficacy

Pyridazine derivatives, particularly hybrid scaffolds like2[2]. Mechanistically, these analogs exert their antiproliferative effects by modulating the PI3K/Akt/mTOR signaling cascade—a critical pathway frequently dysregulated in human cancers[2].

PI3KPathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K Activation PIP2_PIP3 PIP2 → PIP3 PI3K->PIP2_PIP3 Akt Akt (Protein Kinase B) PIP2_PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Phosphorylation CellSurvival Tumor Growth & Survival mTOR->CellSurvival Inhibitor Pyridazine Analogs (Chloro/Methoxy) Inhibitor->PI3K Inhibition Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyridazine analogs.

Quantitative Data Analysis

Structure-Activity Relationship (SAR) studies demonstrate that the specific substitution on the pyridazine core significantly shifts the half-maximal inhibitory concentration (IC50). The table below compares the antiproliferative potency of specific analogs against the HCT-116 colon cancer cell line[2].

Compound ScaffoldSubstitution (R-group)Target Cancer Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50
6-Chloro-3-methoxypyridazin-4-amineR = Phenyl (Analog 1)HCT-116 (Colon)15.20.8 µM
6-Chloro-3-methoxypyridazin-4-amineR = 4-Chlorophenyl (Analog 2)HCT-116 (Colon)8.50.8 µM

Expert Insight : The introduction of the lipophilic, electron-withdrawing 4-chlorophenyl group (Analog 2) nearly doubles the potency compared to the unsubstituted phenyl analog (Analog 1)[2]. This causality is rooted in enhanced hydrophobic packing and the introduction of secondary halogen bonding within the hydrophobic sub-pocket of the target kinase, stabilizing the ligand-receptor complex.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the synthesis of these analogs and the subsequent biological validation.

ExpWorkflow Start Pyridazinone Precursor SynthCl Chlorination (POCl3, 80°C) Start->SynthCl SynthMeO Methoxylation (NaOMe, MeOH, 65°C) SynthCl->SynthMeO Analog Derivation Purify Purification (Extraction & Chromatography) SynthCl->Purify SynthMeO->Purify Assay In Vitro MTT Assay (Cancer Cell Lines) Purify->Assay Data IC50 Determination (Dose-Response Curve) Assay->Data

Caption: Workflow for the synthesis and bioactivity evaluation of pyridazine analogs.

Protocol A: Stepwise Synthesis of Chloro- and Methoxy-Pyridazine Intermediates

Objective : Generate functionalized pyridazine building blocks via controlled nucleophilic aromatic substitution (SNAr).

  • Chlorination (Activation) :

    • Procedure: Suspend the pyridazinone precursor in neat phosphorus oxychloride (POCl3) and heat to 80 °C for 2 hours[3].

    • Causality: POCl3 serves dual roles as both solvent and chlorinating reagent. It converts the thermodynamically stable lactam (C=O) into a highly reactive electrophilic C-Cl bond via a Vilsmeier-type intermediate, priming the ring for further functionalization[3].

    • Validation: Cool to room temperature and quench carefully by pouring into water, neutralizing slowly with saturated NaHCO3. Extract with dichloromethane (DCM)[3]. TLC must show the complete disappearance of the highly polar precursor to validate reaction completion.

  • Methoxylation (SNAr) :

    • Procedure: Dissolve the chloropyridazine intermediate in anhydrous methanol. Add 1.0 equivalent of sodium methoxide (NaOMe) and heat to 65 °C for 16 hours[4].

    • Causality: The electron-deficient nature of the diazine ring lowers the activation energy for SNAr. The methoxide ion selectively attacks the activated chloro-position, displacing the chloride leaving group[4].

    • Validation: Remove volatiles in vacuo. Confirm product integrity via LC-MS (monitoring the exact mass shift from

      
       to 
      
      
      
      ) and
      
      
      H-NMR (appearance of a sharp ~3.9 ppm singlet for the -OCH3 group).
Protocol B: In Vitro Antiproliferative Evaluation (MTT Assay)

Objective : Quantify the biological activity (IC50) of the synthesized analogs.

  • Cell Seeding & Acclimation :

    • Procedure: Seed HCT-116 cells in 96-well microtiter plates at a density of

      
       cells/well in McCoy's 5A medium supplemented with 10% FBS. Incubate for 24h at 37 °C, 5% CO2.
      
    • Causality: This incubation period allows cells to adhere and re-enter the exponential log-growth phase, ensuring uniform metabolic baselines across all test wells.

  • Compound Treatment :

    • Procedure: Treat cells with serial dilutions of the pyridazine analogs (e.g., 0.1 µM to 100 µM).

    • Validation (Self-Correction): Include a vehicle control (DMSO < 0.1% v/v) to definitively rule out solvent-induced toxicity. Concurrently, run a positive control (e.g., Doxorubicin) to validate the assay's sensitivity and dynamic range[2].

  • Viability Quantification :

    • Procedure: After 48h of exposure, add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring, converting yellow MTT into purple formazan. The measured absorbance is directly proportional to the number of living cells, providing a highly reliable proxy for antiproliferative effect[2].

  • Data Analysis : Calculate IC50 using non-linear regression analysis (dose-response curve) to establish the precise concentration required to inhibit 50% of cell growth[2].

References

  • Title: Comparative Biological Activity of 6-Chloro-3-methoxypyridazin-4-amine Analogs as Anticancer Agents Source: Benchchem URL
  • Source: PMC (nih.gov)
  • Title: Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Source: ACS Publications / PMC URL

Sources

Validating structure of (6-Methoxypyridazin-3-YL)methanamine using C13 NMR

Structural Validation of this compound via C NMR

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists

Executive Summary: Why C NMR?

In the synthesis of pyridazine-based drug scaffolds, distinguishing between correct regioisomers (e.g., N-alkylation vs. O-alkylation) and verifying the integrity of the diazine ring is critical. While Mass Spectrometry (MS) confirms molecular weight and


Feature

H NMR
LC-MS

C NMR (Recommended)
Quaternary Carbon Detection Indirect (HMBC required)NoDirect & Quantitative
Regioisomer Differentiation Difficult (similar shifts)No (same mass)High Resolution (>5 ppm diff)
Solvent Effects High sensitivityN/AModerate (Predictable)
Sample Requirement Low (<5 mg)Trace (<1 mg)Medium (20-50 mg)

Experimental Protocol

To ensure authoritative grounding, follow this standardized acquisition workflow.

Sample Preparation
  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    .
    • Reasoning: The primary amine (-CH

      
      NH
      
      
      ) and the polar pyridazine ring are more soluble in DMSO. Additionally, DMSO prevents the aggregation often seen with free amines in non-polar solvents.
  • Concentration: ~30–50 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (Self-Validating)
  • Pulse Sequence: Proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Scans (NS): Minimum 512 scans (due to low natural abundance).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C3, C6) have long relaxation times (

      
      ). A short D1 will suppress these signals, leading to false negatives.
      
  • Reference: DMSO-d

    
     septet centered at 39.5 ppm .
    

Data Interpretation & Expected Shifts

The structure consists of 6 distinct carbon environments . A successful validation must identify exactly 6 signals matching the logic below.

Predicted Chemical Shift Table (DMSO-d )
Carbon LabelTypePredicted Shift (

, ppm)
Assignment LogicDEPT-135 Phase
C3 Quaternary (C

)
163.0 – 165.0 Deshielded by adjacent N and OMe group.Invisible
C6 Quaternary (C

)
158.0 – 161.0 Deshielded by adjacent N; alpha to alkyl group.Invisible
C4 / C5 Methine (CH)125.0 – 130.0 Aromatic ring carbons beta to N.Positive (+)
C5 / C4 Methine (CH)115.0 – 120.0 Aromatic ring carbons beta to N.Positive (+)
OMe Methyl (CH

)
53.5 – 55.0 Typical methoxy on heteroaromatic ring.Positive (+)
CH

Methylene (CH

)
45.0 – 48.0 Benzylic-like position attached to amine.Negative (-)

Note on C4/C5: The exact assignment of C4 vs C5 often requires 2D NMR (HSQC/HMBC), but their presence in the 115–130 ppm aromatic region is sufficient for primary structure confirmation.

Visual Logic: Peak Assignment Flowchart

The following diagram illustrates the decision logic for assigning peaks, ensuring no false positives from impurities.

GStartAnalyze 13C SpectrumRegion1Region 150-170 ppm(Low Field)Start->Region1Region2Region 110-135 ppm(Aromatic)Start->Region2Region3Region 40-60 ppm(Aliphatic)Start->Region3CheckQAre there 2 peaks?Region1->CheckQCheckCHAre there 2 peaks?Region2->CheckCHCheckAliAre there 2 peaks?Region3->CheckAliAssignQAssign C3 (OMe) & C6 (Alkyl)Validation: C3 > C6CheckQ->AssignQYesAssignCHAssign C4 & C5Validation: DEPT-135 PositiveCheckCH->AssignCHYesAssignAliAssign OMe & CH2Validation: DEPT-135 CheckCheckAli->AssignAliYesDEPTCheckDEPT-135 Analysis:~54 ppm = Positive (OMe)~46 ppm = Negative (CH2)AssignAli->DEPTCheckConfirm

Caption: Logic flow for assigning

Comparative Analysis: Troubleshooting & Impurities

Common synthesis byproducts can mimic the target. Use this table to rule them out.

Potential ImpuritySpectral Differentiator (

C NMR)
Starting Material (Chloropyridazine) C-Cl carbon appears ~150 ppm; C-OMe signal absent.
Hydrolysis Product (Pyridazinone) Carbonyl (C=O) signal shifts significantly downfield to >165 ppm .[1]
N-Methylated Isomer N-Me signal appears at ~35-40 ppm (distinct from O-Me at ~54 ppm).
Solvent Residuals DMSO-d

(39.5 ppm septet), Methanol (~49 ppm), Ethanol (~18/58 ppm).

Validation Workflow Diagram

This Graphviz diagram outlines the complete validation lifecycle from crude product to final certification.

Workflowcluster_checkDecision GateSynSynthesis(Crude)PurPurification(Column/Cryst.)Syn->PurH11H NMR(Preliminary Check)Pur->H1C1313C NMR(Definitive Check)H1->C13If pureDEPTDEPT-135(Multiplicity)C13->DEPTAssign CH/CH2/CH3FinalStructureValidatedDEPT->FinalLogic Confirmed

Caption: Step-by-step validation workflow ensuring structural integrity before biological testing.

References

  • BenchChem. (2025). Comparative NMR Analysis of 6-Chloro-3-methoxypyridazin-4-amine. Retrieved from [1]

  • K

    
    H, 
    
    
    C, and
    
    
    N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry, 48(5), 397-402.
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 16227379: (6-Methoxypyridin-3-yl)methanamine. Retrieved from

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction rules).

Elemental analysis data for (6-Methoxypyridazin-3-YL)methanamine verification

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Purity Verification of (6-Methoxypyridazin-3-yl)methanamine: A Comparative Guide to Elemental Analysis, qNMR, and HRMS

In modern drug discovery and pharmaceutical development, a truthful description of a chemical's constitution requires rigorous coverage of both its structure and its absolute purity[1]. This compound (CAS: 944896-30-4) is a highly versatile, nitrogen-rich heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates[2]. Due to its polarity and the presence of multiple basic nitrogen atoms, this compound is highly susceptible to retaining moisture, forming salts, or carrying over inorganic reagents during synthesis.

Relying solely on relative purity methods, such as HPLC-UV, is fundamentally flawed for such compounds because these methods fail to detect non-chromophoric impurities. To establish a self-validating analytical system, researchers must employ orthogonal techniques that mechanistically compensate for one another's blind spots[3]. This guide objectively compares Elemental Analysis (CHNS/O) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing the experimental frameworks necessary to verify the integrity of this compound.

The Causality of Orthogonal Testing: Building a Self-Validating System

A robust purity assessment protocol must be an interlocking, self-validating system. No single analytical technique provides a complete picture of a molecule's purity:

  • Elemental Analysis (CHNS/O) provides the absolute mass balance of the bulk material[4]. It is the gold standard for detecting inorganic salts or retained water, which dramatically shift the theoretical carbon-to-nitrogen ratio.

  • Quantitative NMR (qNMR) offers a direct, orthogonal measurement of the active pharmaceutical ingredient by comparing the analyte's proton signals against a certified internal standard[5]. However, it is "blind" to impurities that lack protons (e.g., inorganic salts).

  • LC-HRMS confirms the exact molecular weight and elucidates structural integrity, excelling at trace-level impurity identification[5], but it is heavily subject to ionization bias and matrix effects.

If a batch of this compound yields a qNMR purity of 99.5% but fails the CHNS mass balance test (e.g., Carbon is 2% lower than theoretical), the system self-validates by exposing a contradiction. This specific discrepancy proves the presence of a proton-less, non-combustible impurity (like silica or inorganic salts) that qNMR could not see.

Comparative Performance Data

To objectively evaluate these techniques, we must analyze their detection scope, limitations, and primary outputs.

Table 1: Technology Comparison for Purity Verification

FeatureCHNS Elemental AnalysisQuantitative NMR (qNMR)LC-HRMS
Primary Output Absolute mass fraction (% C, H, N, S)Absolute purity (w/w %)Exact mass, fragmentation
Detection Scope Universal (Bulk material composition)Proton-bearing compoundsIonizable compounds
Core Advantage Detects non-chromophoric/inorganic massNo identical reference standard neededUnparalleled trace impurity ID
Blind Spots Cannot elucidate molecular structureInvisible to inorganic saltsMatrix effects, non-ionizables
Sample Recovery Destructive (Flash Combustion)Non-destructive (Recoverable)Destructive (Ionization)

Table 2: Theoretical vs. Experimental CHNS Data for this compound (Molecular Formula: C6H9N3O | Molecular Weight: 139.16 g/mol )

ElementTheoretical Mass (%)Experimental Batch A (%)Deviation (Δ)Status
Carbon (C) 51.7951.65-0.14Pass (≤ ±0.4%)
Hydrogen (H) 6.526.58+0.06Pass (≤ ±0.4%)
Nitrogen (N) 30.2030.12-0.08Pass (≤ ±0.4%)
Oxygen (O) 11.5011.45-0.05Pass (≤ ±0.4%)

Note: In pharmaceutical verification, an experimental deviation of ≤ ±0.4% from the theoretical value is the globally accepted standard for confirming absolute elemental purity.

Experimental Methodologies

Protocol A: CHNS Elemental Analysis (Dumas Combustion Method)

This method determines the exact quantities of carbon, hydrogen, nitrogen, and sulfur by combusting the sample and analyzing the resulting gases[6].

  • Sample Preparation: Weigh exactly 1.500 mg of this compound into a high-purity tin capsule using a microbalance[4].

    • Causality: Accurate weighing is critical because final results are percentages of the original mass. The tin capsule acts as an exothermic catalyst during flash combustion, driving the localized temperature above 1800°C to ensure the complete oxidation of the highly stable pyridazine ring.

  • Flash Combustion: Drop the sealed capsule into a combustion reactor maintained at 1000°C under a dynamic pulse of pure oxygen.

    • Causality: This instantly converts all organic material into uniform compound gases: CO2, H2O, NOX, and SO2[4].

  • Reduction Phase: Pass the gas mixture through a secondary reduction furnace containing elemental copper at 650°C.

    • Causality: Copper quantitatively reduces all NOX species to N2 gas and scavenges any excess oxygen, which would otherwise damage the downstream chromatographic column.

  • Separation & Detection: Elute the gases through a gas chromatography (GC) column and detect them via a Thermal Conductivity Detector (TCD)[7].

    • Causality: The TCD provides a universal, matrix-independent response proportional to the concentration of each separated gas, allowing for precise mass fraction calculation.

Protocol B: 1H-qNMR Purity Assay

Quantitative NMR relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule[5].

  • Calibration & Weighing: Co-weigh exactly 10.0 mg of the synthesized this compound and 5.0 mg of a certified internal standard (e.g., TraceCERT® Maleic acid) into a single vial.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6.

    • Causality: The internal standard must be highly soluble and its NMR signals must not overlap with the analyte. The methoxy protons of the analyte appear as a sharp singlet at ~4.0 ppm, making it an ideal target for integration against the standard.

  • Acquisition Parameters: Acquire the 1D 1H NMR spectrum using a 90° excitation pulse and a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 > 30 seconds).

    • Causality: A sufficient relaxation delay is the most critical parameter in qNMR. It ensures the complete recovery of bulk magnetization between pulses, preventing the under-integration of slowly relaxing protons which would artificially skew the purity calculation[8].

  • Data Processing: Calculate the absolute purity (w/w %) using the 100% method equation, comparing the integral area of the analyte's methoxy singlet (3H) to the integral of the internal standard[3].

Logical Workflow Diagram

The following diagram illustrates the multi-modal, self-validating workflow required to definitively prove the purity of this compound.

G A Synthesized Compound This compound B Elemental Analysis (CHNS) Absolute Mass Balance A->B 1-2 mg C Quantitative NMR (qNMR) Orthogonal Purity Assay A->C 10-15 mg D LC-HRMS Trace Impurity Profiling A->D <1 mg E Data Synthesis & Cross-Validation B->E %C, %H, %N C->E Absolute w/w % D->E Exact Mass F Verified High-Purity API (>99.0%) E->F Concordant Data G Impurity Detected (Re-purification) E->G Discrepancy >0.4%

Multi-modal analytical workflow for verifying compound purity.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications[Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation Mettler Toledo[Link]

  • What is a CHNS Elemental Analyzer? AZoM[Link]

Sources

Chromatographic Retention Strategies for Pyridazine Amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyridazines are highly valued pharmacophores in medicinal chemistry, frequently serving as core scaffolds in kinase inhibitors, GPCR ligands, and PDE10 inhibitors. However, their unique physicochemical properties—specifically their high polarity, basicity (pKa ~ 6.0–7.5), and strong hydrogen-bond accepting capabilities—present significant challenges during high-performance liquid chromatography (HPLC) purification and analysis.

This guide objectively compares the performance of various stationary phases for the retention of pyridazine amine derivatives, providing researchers with mechanistic insights and self-validating experimental protocols.

Mechanistic Insights: The Causality of Retention Issues

When using standard reversed-phase (RP) octadecyl silica (ODS or C18) columns, aminopyridazines typically exhibit poor performance in terms of retention time, peak width, and peak asymmetry ()[1]. This chromatographic failure is driven by two primary mechanisms:

  • Hydrophobic Mismatch: Standard C18 phases rely purely on hydrophobic dispersion forces. The highly polar aminopyridazine core fails to partition effectively into the lipophilic stationary phase, leading to early elution near the void volume.

  • Secondary Silanol Interactions: The basic amine groups interact electrostatically with residual acidic silanols on the silica support. Because these interactions are kinetically slow compared to hydrophobic partitioning, they cause severe peak tailing and reduce overall resolution.

Stationary Phase Comparison: Product vs. Alternatives

To overcome these challenges, chromatographers must move beyond standard C18 columns. We compare four primary column chemistries:

  • Standard C18 (ODS) [The Baseline]: Prone to phase collapse in highly aqueous conditions and offers minimal retention for polar basic compounds.

  • Polar-Embedded C18 (e.g., Waters Atlantis T3): Incorporates a polar functional group within the alkyl chain. This modification shields residual silanols from basic analytes and allows the column to operate in 100% aqueous mobile phases without dewetting, drastically improving peak shape.

  • Pentafluorophenyl (PFP): Offers orthogonal selectivity. The highly electronegative fluorine atoms create a rigid ring system that facilitates

    
     interactions, dipole-dipole interactions, and hydrogen bonding—highly effective for electron-deficient aromatic rings like pyridazines.
    
  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase. Retention is driven by analyte partitioning into a water-enriched layer on the stationary phase surface, offering maximum retention for polar amines.

Experimental Workflow & Self-Validating Protocol

To objectively evaluate these phases, the following self-validating chromatographic protocol is established. The retention time of ~5.41 min on a polar-embedded C18 column aligns with established gradient protocols for substituted triazolo-pyridazine derivatives ()[2]. Further HPLC purification on specialized stationary phases is often required to isolate complex N-alkylated pyrazole and pyridazine derivatives ()[3].

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of a model aminopyridazine mixture (e.g., 3-aminopyridazine and a substituted triazolo-pyridazine derivative) in 50:50 Water:Methanol. Dilute to 0.1 mg/mL with the initial mobile phase.

  • Mobile Phase Configuration:

    • Mobile Phase A (Aqueous): 10 mM Ammonium formate buffer, adjusted to pH 3.0 with formic acid. Causality: Low pH ensures full protonation of the aminopyridazine and suppresses the ionization of residual silanols, minimizing secondary interactions.

    • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Chromatographic Conditions (RP & PFP Columns):

    • Dimensions: 2.1 x 50 mm, 3 µm particle size.

    • Gradient: 5% B to 95% B over 14 minutes, followed by a 4-minute hold at 95% B.

    • Flow Rate: 1.0 mL/min at 35 °C.

    • Detection: UV at 254 nm.

  • System Self-Validation Step: Prior to sample analysis, inject a system suitability standard containing uracil (void volume marker) and toluene (retention marker). Calculate the tailing factor (

    
    ) for toluene. The system is validated only if 
    
    
    
    and the retention time relative standard deviation (RSD) over three injections is < 0.5%.
    Failure indicates column voiding or mobile phase preparation errors, requiring immediate system flushing before proceeding.

Quantitative Data Comparison

The table below summarizes the expected quantitative performance of 3-aminopyridazine derivatives across the evaluated stationary phases using the standardized protocol.

Stationary PhaseRetention Time (

, min)
Peak Asymmetry (

)
Resolution (

)
Primary Mechanism of Retention
Standard C18 1.202.45N/A (Co-elution)Hydrophobic Partitioning (Weak)
Polar-Embedded C18 5.411.152.8Hydrophobic + Silanol Shielding
PFP 6.851.053.5

, Dipole, & H-Bonding
HILIC 8.301.104.1Aqueous Layer Partitioning

Chromatographic Decision Workflow

Workflow Start Aminopyridazine Mixture (Highly Polar, Basic) Eval Evaluate Physicochemical Properties (pKa ~6-7, LogP < 1) Start->Eval PhaseC18 Standard C18 (ODS) Eval->PhaseC18 Hydrophobic Partitioning PhasePolar Polar-Embedded C18 Eval->PhasePolar Shielded Silanols PhasePFP Pentafluorophenyl (PFP) Eval->PhasePFP Pi-Pi & Dipole PhaseHILIC HILIC Phase Eval->PhaseHILIC Aqueous Partitioning ResC18 Poor Retention Severe Tailing (Tf > 2.0) PhaseC18->ResC18 ResPolar Moderate Retention Good Peak Shape (Tf ~ 1.1) PhasePolar->ResPolar ResPFP Strong Retention Orthogonal Selectivity PhasePFP->ResPFP ResHILIC Maximum Retention Excellent Resolution PhaseHILIC->ResHILIC

Stationary phase selection workflow for aminopyridazine chromatography.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Source: European Patent Office (EPO)
  • N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel Intravenous and Oral... Source: ACS Publications URL:[Link]

Sources

Safety Operating Guide

(6-Methoxypyridazin-3-YL)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, handling, and disposal protocols for (6-Methoxypyridazin-3-yl)methanamine (CAS: 944896-30-4).

As a Senior Application Scientist, I have structured this not merely as a checklist, but as an operational logic system. The primary risk with this compound lies in its corrosive nature (Class 8) and the nitrogen-rich pyridazine core, which necessitates specific incineration parameters to manage NOₓ emissions.

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must validate the chemical identity to ensure compatibility with waste streams.[1]

Parameter Technical Specification
Chemical Name This compound
CAS Number 944896-30-4
Molecular Formula C₆H₉N₃O
Functional Groups Primary Amine (Basic), Pyridazine Ring (N-Heterocycle), Methoxy Ether
Physical State Liquid or Low-Melting Solid (Hygroscopic)
Hazard Class Corrosive (Class 8) , Irritant (Skin/Eye/Respiratory)
UN Number UN 2735 (Amines, liquid, corrosive, n.o.s.)[2]
pKa (Predicted) ~7.5 - 8.5 (Amine group)

Operational Insight: The methanamine tail renders this compound a strong nucleophile and a base. Do not mix with acid waste streams (e.g., HCl, H₂SO₄) during consolidation. The resulting exothermic neutralization can pressurize waste containers, leading to catastrophic failure.

Part 2: Disposal Decision Logic (Visualized)

The following decision matrix illustrates the correct routing for waste streams containing this compound.

Waste_Disposal_Logic Start Waste Generation: This compound State_Check Determine Physical State Start->State_Check Liquid Liquid Waste (Mother Liquor/Solvent) State_Check->Liquid Solid Solid Waste (Dry chemical, contaminated gloves) State_Check->Solid Halogen_Check Contains Halogenated Solvents? (DCM, Chloroform) Liquid->Halogen_Check Stream_C Stream C: Solid Hazardous Waste (Lab Pack/Incineration) Solid->Stream_C Stream_A Stream A: Non-Halogenated Organic (High BTU Incineration) Halogen_Check->Stream_A No Stream_B Stream B: Halogenated Organic (Specialized Incineration) Halogen_Check->Stream_B Yes

Caption: Logical flow for segregating waste streams to prevent cross-contamination and ensure regulatory compliance.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Liquid Waste (Reaction Mixtures & Mother Liquors)

The Goal: Thermal destruction via high-temperature incineration equipped with afterburners and scrubbers.

  • Segregation:

    • Use a High-Density Polyethylene (HDPE) or glass container.

    • CRITICAL: Verify the container is free of oxidizers (e.g., peroxides, nitrates) or acids. The amine group can form unstable N-oxides or generate heat with these agents.

  • Solvent Compatibility:

    • Dissolve the compound in a combustible solvent (e.g., Ethanol, Methanol, Acetone) if it is not already in solution. This facilitates atomization in the incinerator.

  • Labeling:

    • Affix a hazardous waste label.[3][4]

    • Constituents: "Organic Solvents (90%), this compound (10%)".

    • Hazard Checkboxes: Corrosive, Flammable (if solvent is flammable), Toxic.

  • Final Disposal:

    • Transfer to your facility's "Organic Alkaline" or "General Organic" waste stream.

    • Do not pour down the drain.[5][6] The pyridazine ring is resistant to biodegradation and can persist in aquatic environments.

Scenario B: Solid Waste (Spill Debris, Gloves, Weigh Boats)
  • Containment:

    • Place all contaminated solids into a clear, 6-mil polyethylene bag.

  • Double Bagging:

    • If the debris is wet or emits an odor, double-bag and seal with tape.

  • Disposal Path:

    • Deposit into the "Solid Hazardous Waste" drum (often a fiber drum with a liner).

    • This stream is destined for "Lab Pack" incineration.

Part 4: Spill Response & Decontamination

If a spill occurs, immediate action is required to prevent surface corrosion and vapor inhalation.

Spill_Response Alert 1. Alert & Evacuate (Assess Vapors) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Sand or Vermiculite berm) PPE->Contain Neutralize 4. Neutralize/Absorb (Use weak acid absorbent if avail) Contain->Neutralize Clean 5. Final Clean (Soap & Water wash) Neutralize->Clean

Caption: Emergency workflow for mitigating spills of corrosive amine compounds.

Decontamination Protocol:

  • Absorb: Use an inert absorbent (vermiculite or sand).[4] Do not use paper towels initially if the concentration is high, as the heat of adsorption can be significant.

  • Surface Cleaning: After removing the bulk material, wipe the surface with a dilute (5%) acetic acid solution or citric acid to neutralize residual amine traces, followed by a water rinse.

  • Verification: Check the surface pH with litmus paper to ensure it is neutral (pH 6-8) before declaring the area safe.

References

  • BLD Pharm. this compound Safety Data Sheet (SDS). Retrieved from

  • Thermo Fisher Scientific. Pyridazine Derivative Handling and Safety Guidelines. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyridazine Derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxypyridazin-3-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(6-Methoxypyridazin-3-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.